Trifludimoxazin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O4S/c1-4-5-22-10-7-9(8(17)6-11(10)27-16(18,19)12(22)24)23-13(25)20(2)15(28)21(3)14(23)26/h1,6-7H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHZOGYUMMIAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=S)C)C2=CC3=C(C=C2F)OC(C(=O)N3CC#C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020461 | |
| Record name | Trifludimoxazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258836-72-4 | |
| Record name | Trifludimoxazin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258836-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifludimoxazin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258836724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifludimoxazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3,4-dihydro-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUDIMOXAZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIF9B68IHN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trifludimoxazin's Mechanism of Action in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifludimoxazin is a potent, fast-acting herbicide belonging to the 1,3,5-triazinane class of chemistry.[1] Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to a cascade of photodynamic events, culminating in rapid cell death and effective weed control. This technical guide provides an in-depth exploration of the molecular and physiological processes underlying this compound's herbicidal activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Introduction to this compound
This compound is a new protoporphyrinogen oxidase (PPO)-inhibiting herbicide developed for the pre-emergence and post-emergence control of a wide range of broadleaf and some grass weeds.[2] It is classified by the Herbicide Resistance Action Committee (HRAC) as a Group G herbicide.[1] Its efficacy extends to weeds that have developed resistance to other herbicide modes of action, making it a valuable tool in modern weed management strategies.[3][4] this compound's unique molecular structure allows for strong binding to the PPO enzyme, leading to its potent herbicidal effects.[5]
The Core Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO)
The primary target of this compound in plants is the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4).[1][3][6][7] PPO is the last common enzyme in the biosynthesis of both chlorophylls and heme.[1] It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[5]
The Porphyrin Biosynthesis Pathway
The inhibition of PPO by this compound disrupts the normal flow of the porphyrin biosynthesis pathway. This critical pathway is responsible for the production of essential molecules like chlorophyll, which is vital for photosynthesis, and heme, a component of cytochromes involved in respiration.
Molecular Interaction with PPO
This compound binds with high affinity to the active site of the PPO enzyme.[4] This binding is characterized by strong interactions with the enzyme's beta backbone, which are more extensive compared to other PPO-inhibiting herbicides like fomesafen or lactofen.[4] This strong binding effectively blocks the substrate, Protoporphyrinogen IX, from accessing the active site, thereby halting its conversion to Protoporphyrin IX.[5]
Physiological Consequences of PPO Inhibition
The inhibition of PPO by this compound triggers a series of cytotoxic events, ultimately leading to plant death.
Accumulation of Protoporphyrinogen IX
With the PPO enzyme blocked, its substrate, Protoporphyrinogen IX, accumulates within the plant cells.[5][6] This excess Protoporphyrinogen IX is then exported from the chloroplasts and mitochondria into the cytoplasm.[4]
Generation of Reactive Oxygen Species (ROS)
In the cytoplasm, Protoporphyrinogen IX is non-enzymatically oxidized to Protoporphyrin IX.[4] Protoporphyrin IX is a potent photosensitizer.[8] When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[4]
Lipid Peroxidation and Membrane Damage
Singlet oxygen is extremely damaging to cellular components. It initiates a chain reaction of lipid peroxidation in cell membranes, leading to the loss of membrane integrity and leakage of cellular contents.[4] This rapid destruction of cell membranes is the ultimate cause of the necrotic lesions and rapid plant death observed after this compound application.[6]
Quantitative Data
The potency of this compound as a PPO inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC₅₀) values against PPO enzymes from various weed species, including those with known resistance to other PPO herbicides.
| Target Enzyme (from Amaranthus spp.) | This compound IC₅₀ (nM) | Saflufenacil IC₅₀ (nM) | Fomesafen IC₅₀ (nM) | Lactofen IC₅₀ (nM) |
| Wild-Type PPO2 | 1.8 | 13.1 | 54.1 | 108.2 |
| R128G mutant PPO2 | 2.5 | 15.4 | >10,000 | >10,000 |
| R128M mutant PPO2 | 3.1 | 18.2 | >10,000 | >10,000 |
| ΔG210 mutant PPO2 | 10.5 | 1,250 | 1,850 | 2,500 |
| Data adapted from a study on mutated Amaranthus spp. PPO2 enzymes expressed in Escherichia coli.[6] |
Experimental Protocols
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol outlines the general steps for determining the inhibitory activity of this compound on the PPO enzyme.
Objective: To determine the IC₅₀ value of this compound for the PPO enzyme.
Materials:
-
Purified or partially purified PPO enzyme from the target plant species.
-
Protoporphyrinogen IX (substrate).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl with detergent).
-
Spectrofluorometer or spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the PPO enzyme.
-
Add different concentrations of this compound to the reaction mixtures and pre-incubate for a specific time.
-
Initiate the enzymatic reaction by adding the substrate, Protoporphyrinogen IX.
-
Monitor the formation of Protoporphyrin IX over time by measuring the increase in fluorescence (excitation ~405 nm, emission ~633 nm) or absorbance.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the PPO enzyme activity.
Quantification of Protoporphyrin IX Accumulation
This protocol describes a method to measure the in-planta accumulation of Protoporphyrin IX following this compound treatment.
Objective: To quantify the amount of Protoporphyrin IX in plant tissue after exposure to this compound.
Materials:
-
Plant tissue treated with this compound.
-
Untreated control plant tissue.
-
Extraction solvent (e.g., acetone:0.1 N NH₄OH).
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Protoporphyrin IX standard.
Procedure:
-
Harvest plant tissue at specific time points after this compound treatment.
-
Homogenize the tissue in the extraction solvent in the dark.
-
Centrifuge the homogenate to pellet the cell debris.
-
Filter the supernatant through a syringe filter.
-
Inject the filtered extract into the HPLC system.
-
Separate the porphyrins using a suitable column and mobile phase gradient.
-
Detect Protoporphyrin IX using a fluorescence detector (excitation ~405 nm, emission ~633 nm).
-
Quantify the amount of Protoporphyrin IX by comparing the peak area to a standard curve generated with known concentrations of a Protoporphyrin IX standard.
Determination of Chlorophyll Content
This protocol provides a method for measuring the chlorophyll content in plant leaves, which is expected to decrease following this compound treatment due to the inhibition of its biosynthesis.
Objective: To measure the total chlorophyll content in plant leaves.
Materials:
-
Plant leaf tissue.
-
80% acetone.
-
Spectrophotometer.
-
Mortar and pestle or homogenizer.
-
Centrifuge.
Procedure:
-
Weigh a known amount of fresh leaf tissue.
-
Grind the tissue in 80% acetone until it is completely white.
-
Transfer the homogenate to a centrifuge tube and centrifuge to pellet the debris.
-
Transfer the supernatant to a clean tube and measure the absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculate the total chlorophyll concentration using the following formula (Arnon's equation): Total Chlorophyll (mg/g fresh weight) = [20.2 * (A₆₄₅) + 8.02 * (A₆₆₃)] * (Volume of extract in ml / 1000 * Fresh weight of tissue in g)
Conclusion
This compound's mechanism of action is a well-defined process centered on the potent and specific inhibition of the PPO enzyme. This targeted action disrupts the vital porphyrin biosynthesis pathway, leading to the light-dependent accumulation of a phototoxic intermediate, Protoporphyrin IX. The subsequent generation of reactive oxygen species causes rapid and irreversible damage to cell membranes, resulting in efficient and broad-spectrum weed control. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals working to understand and utilize this important herbicidal molecule.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | Hydrogen-rich water irrigation enhances fruit quality in ‘Flame Seedless’ grapes by regulating chlorophyll fluorescence parameters and antioxidant activities [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Mutation of Protoporphyrinogen IX Oxidase Gene Causes Spotted and Rolled Leaf and Its Overexpression Generates Herbicide Resistance in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves [ouci.dntb.gov.ua]
- 6. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of Protoporphyrinogen IX prior to Protoporphyrin IX in Intact Plants Treated with Protoporphyrinogen IX Oxidase-Inhibiting Herbicides | CiNii Research [cir.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Chemical Properties of Trifludimoxazin
Introduction
This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide developed by BASF.[1] It is the first of the triazinone chemical class of PPO inhibitors and is utilized for the pre-plant and pre-emergence control of a variety of broadleaf and grass weeds.[2][3] Its mode of action involves the inhibition of the PPO enzyme, which is critical for chlorophyll biosynthesis in plants, leading to the accumulation of photodynamic porphyrin precursors and subsequent cell death.[1][2] The IUPAC name for this compound is 1,5-Dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione.[2]
Chemical Properties
This compound possesses a unique heterocyclic structure with fluorine substitutions that enhance its binding affinity to PPO enzymes.[1] Below is a summary of its key chemical and physical properties.
| Property | Value |
| IUPAC Name | 1,5-Dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione |
| Chemical Formula | C₁₆H₁₁F₃N₄O₄S |
| Molecular Weight | 412.3 g/mol |
| Appearance | Light yellow to khaki solid |
| Boiling Point | 555.1 ± 60.0 °C (Predicted) |
| Density | 1.69 ± 0.1 g/cm³ (Predicted) |
| pKa | -2.44 ± 0.20 (Predicted) |
| Water Solubility | 1.78 mg/L |
| Soil Adsorption (Koc) | 315–692 mL/g |
| Solubility in DMSO | 50 mg/mL (121.26 mM) |
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups to form different derivatives.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the alkylation of 3-fluorophenol.[1][6] The key steps involve the formation of a benzoxazine core, introduction of necessary functional groups, and final cyclization to form the triazinone ring.[2]
Summary of Key Synthesis Steps and Reagents
| Step | Reactant | Reagent/Conditions | Product |
| 1. Alkylation | 3-Fluorophenol (117) | Bromodifluorodimethylacetamide, K₂CO₃ | Aryloxyacetamide (118) |
| 2. Nitration | Aryloxyacetamide (118) | HNO₃/H₂SO₄, 0–5°C | Tetrasubstituted phenyl derivative (119) |
| 3. Reduction & Cyclization | Tetrasubstituted phenyl derivative (119) | H₂/Pd-C, Ethanol | Benzoxazinone derivative (120) |
| 4. Propargylation | Benzoxazinone derivative (120) | Propargyl bromide | Propargylated intermediate |
| 5. Protection | Propargylated intermediate | Phenyl carbamate | Protected intermediate (122) |
| 6. Cyclization | Protected intermediate (122) | N-methoxycarbonyl-N,N-dimethylthiourea (123), Base | This compound |
Source:[1]
Experimental Protocols
Detailed Synthesis of this compound
The following protocol is a detailed description of the synthetic route to this compound.
Step 1: Synthesis of Aryloxyacetamide (118)
-
To a solution of 3-fluorophenol (117) in a suitable solvent such as acetone, add potassium carbonate (K₂CO₃) as a base.
-
Add bromodifluorodimethylacetamide to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the aryloxyacetamide intermediate (118).[1]
Step 2: Synthesis of Tetrasubstituted Phenyl Derivative (119)
-
Cool a mixture of fuming nitric acid and sulfuric acid to 0–5°C.
-
Slowly add the aryloxyacetamide (118) to the cooled acid mixture while maintaining the temperature.
-
Stir the reaction mixture at this temperature for a specified time to allow for nitration.
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.
-
Filter the precipitate, wash with water until neutral, and dry to obtain the tetrasubstituted phenyl derivative (119).[1]
Step 3: Synthesis of Benzoxazinone Derivative (120)
-
Dissolve the nitro derivative (119) in ethanol.
-
Add a catalytic amount of palladium on carbon (Pd-C).
-
Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere. This step reduces the nitro group to an amine, which then undergoes spontaneous cyclization to form the benzoxazinone ring.
-
Monitor the reaction until completion, then filter off the catalyst.
-
Evaporate the solvent to obtain the benzoxazinone derivative (120).[1]
Step 4: Propargylation and Protection to yield Intermediate (122)
-
Dissolve the benzoxazinone (120) in an appropriate solvent and treat it with a base to deprotonate the ring nitrogen.
-
Add propargyl bromide to introduce the alkyne moiety.
-
Following propargylation, protect the amino group as a phenyl carbamate by reacting with phenyl chloroformate in the presence of a base.
-
Purify the resulting product to obtain the protected intermediate (122).[1][6]
Step 5: Final Cyclization to this compound
-
Treat the protected intermediate (122) with N-methoxycarbonyl-N,N-dimethylthiourea (123) under basic conditions.
-
This final step involves the cyclization to form the dimethylated thiocyanuric acid moiety.
-
After the reaction is complete, perform an aqueous work-up and purify the crude product by crystallization or column chromatography to yield this compound.[6]
Mode of Action and Biological Pathways
This compound functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways.[1][7] This inhibition leads to a cascade of events within the plant cell, ultimately causing its death.
References
- 1. This compound | 1258836-72-4 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-508304) | 1258836-72-4 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 1258836-72-4 [m.chemicalbook.com]
- 5. This compound|T38655|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [chemicalbook.com]
- 6. Synthetic route to the herbicide Trifludimoxazin_Chemicalbook [chemicalbook.com]
- 7. apvma.gov.au [apvma.gov.au]
The Discovery and Development of Trifludimoxazin: A Novel Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide
A Technical Guide for Researchers and Scientists
Abstract
Trifludimoxazin is a novel, potent herbicide developed by BASF that targets the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathways in plants.[1][2] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It is designed for researchers, scientists, and professionals in the field of drug development and crop protection. The document details the unique chemical properties of this compound, its efficacy against a broad spectrum of weeds, including those resistant to other PPO inhibitors, and the experimental methodologies employed in its evaluation.
Introduction
The emergence of herbicide-resistant weeds poses a significant threat to global food security. This compound represents a significant advancement in weed management, offering a new tool for controlling problematic broadleaf and grass weeds.[3] It belongs to the triazinone class of PPO inhibitors and is the first to contain a triazinone heterocycle.[4][5] Its development was driven by the need for effective solutions against weeds that have developed resistance to existing herbicide chemistries, particularly other PPO inhibitors like diphenylethers.[4][5]
Chemical Profile and Synthesis
This compound, with the IUPAC name 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione, possesses a unique molecular structure that contributes to its high efficacy.[6]
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the alkylation of 3-fluorophenol.[4][7] The key steps, based on available literature, are outlined below.
References
- 1. This compound | 1258836-72-4 | Benchchem [benchchem.com]
- 2. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to this compound | Weed Science | Cambridge Core [resolve.cambridge.org]
- 3. caws.org.nz [caws.org.nz]
- 4. Synthetic route to the herbicide Trifludimoxazin_Chemicalbook [chemicalbook.com]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Inhibition of Protoporphyrinogen Oxidase by Trifludimoxazin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifludimoxazin is a potent, new protoporphyrinogen oxidase (PPO)-inhibiting herbicide demonstrating significant efficacy against a wide spectrum of broadleaf weeds, including those resistant to other herbicide classes.[1][2] As a member of the triazinone chemical class, its mode of action centers on the disruption of the chlorophyll and heme biosynthesis pathways through the specific inhibition of the PPO enzyme (EC 1.3.3.4).[1] This guide provides a comprehensive technical overview of the molecular interactions, inhibitory kinetics, and experimental evaluation of this compound's effects on protoporphyrinogen oxidase.
Mechanism of Action: PPO Inhibition
Protoporphyrinogen oxidase is a critical enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key precursor in the biosynthesis of both chlorophyll in plants and heme in animals.[3] this compound acts as a competitive inhibitor, binding to the active site of the PPO enzyme, thereby preventing the substrate from binding.[1] This inhibition leads to the accumulation of protoporphyrinogen IX within the plant cells.[1][4]
Upon exposure to light, the accumulated protoporphyrinogen IX undergoes non-enzymatic oxidation to protoporphyrin IX in the cytoplasm.[1][3] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen.[1][3] These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and ultimately, plant death.[1][3][4] This light-dependent mechanism results in the characteristic rapid necrotic lesions observed on susceptible plants treated with this compound.[3]
Signaling Pathway of PPO Inhibition by this compound
Quantitative Data: In Vitro Inhibition of PPO Enzymes
This compound has demonstrated potent inhibition of PPO enzymes, including those with mutations that confer resistance to other PPO-inhibiting herbicides. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other PPO inhibitors against wild-type and various mutant PPO2 enzymes from Amaranthus tuberculatus.
Table 1: IC50 Values (nM) of PPO Inhibitors against Wild-Type and Single-Mutant A. tuberculatus PPO2 Enzymes
| Enzyme Variant | This compound | Fomesafen | Lactofen | Saflufenacil |
| Wild-Type | 1.8 | 39.8 | 29.8 | 10.8 |
| ΔG210 | 4.8 | 1,280 | 1,560 | 28.8 |
| R128G | 2.8 | 2,870 | 2,130 | 1,180 |
| R128L | 2.5 | 3,580 | 2,980 | 1,560 |
| R128M | 2.9 | 2,980 | 2,560 | 1,280 |
| G399A | 1.9 | 1,580 | 1,280 | 1,130 |
Data sourced from "Inhibition profile of this compound towards PPO2 target site mutations".[1]
Table 2: IC50 Values (nM) of PPO Inhibitors against Double-Mutant A. tuberculatus PPO2 Enzymes
| Enzyme Variant | This compound | Fomesafen | Lactofen | Saflufenacil |
| ΔG210 + R128G | 12.8 | >10,000 | >10,000 | 2,580 |
| ΔG210 + R128L | 10.8 | >10,000 | >10,000 | 2,980 |
| ΔG210 + R128M | 11.8 | >10,000 | >10,000 | 2,870 |
Data sourced from "Inhibition profile of this compound towards PPO2 target site mutations".[1]
Experimental Protocols
Heterologous Expression and Purification of Recombinant PPO2
This protocol describes the expression and purification of wild-type and mutant PPO2 enzymes from Amaranthus species in Escherichia coli for use in in vitro inhibition assays.[1][5]
Experimental Workflow:
Methodology:
-
Gene Cloning and Mutagenesis: The coding sequence for the PPO2 enzyme is amplified from cDNA of the target weed species. For generating mutant enzymes, site-directed mutagenesis is performed to introduce specific amino acid substitutions.[6][7] The resulting gene fragments are then ligated into a suitable bacterial expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) for purification.[8][9]
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[8][10] A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]
-
Protein Purification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.[11] The cells are lysed, for example by sonication, and the cell debris is removed by centrifugation. The supernatant containing the soluble recombinant PPO2 is then subjected to affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose) to isolate the tagged protein.[9][11] The purified enzyme is then dialyzed to remove imidazole and stored for subsequent assays. The purity of the enzyme is assessed by SDS-PAGE.[11]
In Vitro PPO Inhibition Assay
This assay measures the inhibitory activity of this compound against purified recombinant PPO enzymes.[1]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl with a detergent like Tween-20), the purified PPO enzyme, and varying concentrations of this compound (or other inhibitors).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, protoporphyrinogen IX.
-
Detection of Product Formation: The activity of the PPO enzyme is determined by monitoring the formation of protoporphyrin IX. This can be done spectrophotometrically or fluorometrically, as protoporphyrin IX has a distinct absorbance and fluorescence spectrum compared to the non-fluorescent substrate.
-
Data Analysis: The rate of protoporphyrin IX formation is measured for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Whole-Plant Herbicide Efficacy Assay
This assay evaluates the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.[12][13]
Experimental Workflow:
Methodology:
-
Plant Material: Seeds of susceptible and potentially resistant weed biotypes are planted in pots containing a suitable growing medium. Plants are grown in a greenhouse or growth chamber under controlled conditions.[13]
-
Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), plants are treated with a range of doses of this compound.[12] The herbicide is typically applied using a cabinet sprayer to ensure uniform coverage. An untreated control group is included for comparison.
-
Evaluation: After a set period (e.g., 14-21 days), the efficacy of the herbicide is assessed.[12] This is typically done by visual rating of plant injury (on a scale of 0% for no effect to 100% for complete death), measuring the reduction in plant biomass (fresh or dry weight) compared to the untreated control, and recording the plant survival rate.[13][14]
-
Data Analysis: The collected data is used to generate dose-response curves, from which parameters such as the GR50 (the dose required to cause a 50% reduction in growth) can be calculated. This allows for a quantitative comparison of the susceptibility of different plant biotypes to this compound.
Conclusion
This compound is a highly effective PPO-inhibiting herbicide with a potent mechanism of action that leads to rapid and effective weed control. Its ability to inhibit PPO enzymes that have developed resistance to other herbicides makes it a valuable tool in modern weed management strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of new PPO-inhibiting herbicides to combat the ongoing challenge of herbicide resistance.
References
- 1. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [논문]Inhibition profile of this compound towards PPO2 target site mutations [scienceon.kisti.re.kr]
- 6. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
- 7. Site directed mutagenesis studies of horseradish peroxidase - DORAS [doras.dcu.ie]
- 8. Heterologous protein expression in E. coli [protocols.io]
- 9. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. escholarship.org [escholarship.org]
In-Depth Technical Guide to Trifludimoxazin (CAS No. 1258836-72-4)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
Trifludimoxazin, with the CAS registry number 1258836-72-4, is a novel herbicide developed by BASF.[1][2] It is the first of the triazinone class of protoporphyrinogen oxidase (PPO) inhibiting herbicides.[1][2] Its chemical name is 1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione.[1][2] this compound is particularly noted for its efficacy against a wide range of broadleaf weeds, including those that have developed resistance to other PPO inhibitors.[3]
Chemical Structure and Properties
This compound possesses a unique heterocyclic structure with fluorine substitutions that enhance its binding affinity to the PPO enzyme.[1][2] It is characterized as an odourless, off-white to beige crystalline powder.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁F₃N₄O₄S | [4] |
| Molecular Weight | 412.3 g/mol | [4] |
| Water Solubility | 1.78 mg/L (at 20.1°C and pH 7.88) | [2] |
| Soil Adsorption Coefficient (Koc) | 315–692 mL/g | [2] |
| pKa | 7.59 (at 20°C) | |
| Physical Form | Crystalline powder (solid) at room temperature | |
| Solubility in Organic Solvents | n-heptane: 0.027 g/LMethanol: 10.8 g/LToluene: 36 g/LAcetone: 423.8 g/LDichloromethane: 238.4 g/LEthyl acetate: 155.2 g/L |
Mechanism of Action
This compound functions as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4), which is a critical enzyme in the biosynthetic pathways of both chlorophyll in plants and heme in animals.[2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.
The inhibition of PPO leads to an accumulation of protoporphyrinogen IX. This excess protoporphyrinogen IX is exported from the chloroplasts and mitochondria into the cytoplasm, where it is oxidized to protoporphyrin IX by non-specific oxidases.[1] In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), such as singlet oxygen.[1] These ROS cause rapid lipid peroxidation and the disruption of cell membranes, ultimately leading to cell death and the herbicidal effect.[1]
Synthesis
The synthesis of this compound is a multi-step process.[5] A general synthetic route is outlined below.
References
- 1. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1258836-72-4 | Benchchem [benchchem.com]
- 3. gaftp.epa.gov [gaftp.epa.gov]
- 4. This compound | C16H11F3N4O4S | CID 49831143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic route to the herbicide Trifludimoxazin_Chemicalbook [chemicalbook.com]
Trifludimoxazin herbicidal spectrum of activity
An In-Depth Technical Guide to the Herbicidal Spectrum of Activity of Trifludimoxazin
Introduction
This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide from the 1,3,5–triazinane chemical class.[1] It is being developed for the pre-plant burndown and pre-emergence control of a wide array of problematic annual broadleaf weeds and some annual grass species.[2][3] This technical guide provides a comprehensive overview of its mechanism of action, herbicidal spectrum, and performance, based on available research and experimental data. This compound is intended for use in various cropping systems, including cereals, corn, soybean, and pulse crops, as well as in tree crops and non-crop areas.[3][4]
Mechanism of Action
This compound's herbicidal activity stems from its potent inhibition of the protoporphyrinogen oxidase (PPO) enzyme (EC 1.3.3.4).[1] This enzyme is critical in the chlorophyll and heme biosynthesis pathways in plants.[5]
The key steps are:
-
PPO Enzyme Inhibition : this compound binds to the active site of the PPO enzyme, preventing it from catalyzing the conversion of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[6][7]
-
Accumulation of Protogen IX : This blockage leads to the accumulation of Protogen IX within the plant cells, specifically in the chloroplasts and mitochondria.[7]
-
Light-Dependent Peroxidation : The excess Protogen IX leaks from its normal pathway and, in the presence of light and oxygen, is rapidly oxidized into Proto IX. This process generates highly reactive singlet oxygen atoms.[6]
-
Cell Membrane Disruption : These reactive oxygen species cause rapid lipid peroxidation, leading to the destruction of cell membranes, loss of cellular integrity, and ultimately, plant death.[6]
Susceptible weeds typically show symptoms of injury within hours of application under optimal growing conditions and die within a few days.[2]
Herbicidal Spectrum of Activity
This compound provides effective pre-emergence and post-emergence (burndown) control of a diverse range of annual broadleaf weeds and certain annual grasses.[2] It is particularly effective against economically significant dicot species.[3]
Quantitative Efficacy Data
The following tables summarize the herbicidal efficacy of this compound from various field and greenhouse studies.
Table 1: Efficacy of Foliar-Applied this compound on Key Broadleaf Weeds
| Weed Species | Application Rate (g ai ha⁻¹) | Weed Control (%) | Source(s) |
|---|---|---|---|
| Glyphosate-Resistant Waterhemp (Amaranthus tuberculatus) | 12.5 | 94 | [8][9] |
| 25 | 99 | [8] | |
| Giant Ragweed (Ambrosia trifida) | 12.5 | 78 | [8][9] |
| 25 | 79 | [8] | |
| Horseweed (Conyza canadensis) | 12.5 - 25 | ≤ 20 | [8][9] |
| Glyphosate-Resistant Hairy Fleabane (Conyza sumatrensis) | (in mix with saflufenacil) | 100 |[5] |
Table 2: Efficacy of this compound Tank Mixtures for Pre-plant Burndown
| Weed Species | Herbicide Mixture | Weed Control (%) | Source(s) |
|---|---|---|---|
| Waterhemp (Amaranthus tuberculatus) | This compound + Glufosinate/Glyphosate/Paraquat/Saflufenacil | ≥ 91 | [8][9] |
| Giant Ragweed (Ambrosia trifida) | This compound + Glufosinate/Glyphosate/Paraquat/Saflufenacil | ≥ 91 | [8][9] |
| Palmer Amaranth (Amaranthus palmeri) | this compound (1.7 g/ha) + Glufosinate (450 g/ha) | 99 |[5] |
Table 3: Weed Control in Peanut with this compound-Based Systems
| Weed Species | Weed Control (%) | Evaluation Time | Source(s) |
|---|---|---|---|
| Palmer Amaranth (Amaranthus palmeri) | ≥ 91 | 13 WAA* | [10] |
| Wild Radish (Raphanus raphanistrum) | ≥ 96 | 5 WAA* | [10] |
| Annual Grasses | ≥ 97 | 13 WAA* | [10] |
*WAA: Weeks After Application
Activity on Herbicide-Resistant Weeds
A key advantage of this compound is its effectiveness against weed biotypes resistant to other herbicide modes of action, including glyphosate (Group 9) and ALS inhibitors (Group 2).[5] Furthermore, due to a unique binding mechanism, it has shown efficacy against weeds that have developed resistance to other PPO-inhibiting herbicides (Group 14/G).[2][3][5] Research indicates that this compound effectively inhibits mutated PPO2 enzymes from various Amaranthus species.[5] Its foliar efficacy on tall waterhemp and Palmer amaranth was not impacted by target-site mutations (such as ΔG210) that confer resistance to other PPO inhibitors like saflufenacil and fomesafen.[9]
Experimental Protocols
The efficacy data presented are derived from rigorous scientific studies, typically employing the following methodologies.
Field Efficacy and Crop Tolerance Trials
-
Experimental Design : Field experiments are commonly established as randomized complete block designs with multiple replications (typically 3 or 4).
-
Plot Size : Standard small-plot sizes are used, for example, 3 by 9 meters.
-
Application : Herbicides are applied using CO₂-pressurized backpack sprayers calibrated to deliver a specific volume of spray solution (e.g., 140-190 L ha⁻¹).
-
Treatments : Trials include this compound applied alone at various rates (e.g., 12.5 to 50 g ai ha⁻¹), in tank mixtures with other herbicides (e.g., glyphosate, glufosinate, saflufenacil), and compared against commercial standards and an untreated control.[8][9]
-
Evaluation : Weed control is assessed visually on a scale of 0% (no control) to 100% (complete weed death) at multiple intervals after application, such as 14, 21, and 28 days after application (DAA) or 2, 4, and 6 weeks after application (WAA).[8][9][10] Crop injury is also visually rated for symptoms like stunting or necrosis.[10]
-
Data Analysis : Data are subjected to analysis of variance (ANOVA), and means are separated using statistical tests like Fisher’s Protected LSD at a significance level of α=0.05.[10]
Greenhouse Bioassays
Greenhouse studies are often conducted to investigate specific interactions, such as herbicide antagonism or synergism, using methods like isobole analysis.[8] These controlled-environment studies allow for precise evaluation of herbicide performance on specific weed biotypes, including those with confirmed herbicide resistance.
Soil Mobility and Residual Activity
This compound exhibits soil residual activity, which is beneficial for providing extended weed control after application.[3][11] Field trials have demonstrated that this compound maintains a high level of broadleaf weed control for up to 80 days post-treatment, showing longer residual activity compared to other PPO inhibitors like saflufenacil at the same application rate.[2] Its vertical mobility in soil is influenced by soil texture but can be greater than that of other PPO herbicides like flumioxazin, particularly in sandy soils.[5] This characteristic makes it a valuable tool for weed management in conservation tillage systems.[3]
Conclusion
This compound is a potent, broad-spectrum PPO-inhibiting herbicide with significant utility for both burndown and residual control of key broadleaf weeds and some grasses. Its strong performance against many herbicide-resistant weed biotypes, including those resistant to other PPO inhibitors, establishes it as a valuable new tool for integrated weed management and resistance management strategies. The quantitative data from field and laboratory experiments confirm its high efficacy at low application rates, supporting its role in modern, sustainable agricultural systems.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Complementary activity of this compound and saflufenacil when used in combination for postemergence and residual weed control | Weed Science | Cambridge Core [resolve.cambridge.org]
- 3. cambridge.org [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1258836-72-4 | Benchchem [benchchem.com]
- 6. centerforfoodsafety.org [centerforfoodsafety.org]
- 7. Buy this compound (EVT-508304) | 1258836-72-4 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - EVALUATION OF this compound, A NEW PROTOPORPHYRINOGEN OXIDASE-INHIBITING HERBICIDE, FOR USE IN SOYBEAN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Trifludimoxazin's Toxicological Profile in Non-Target Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifludimoxazin is a protoporphyrinogen oxidase (PPO) inhibiting herbicide, belonging to the Group 14 (WSSA) or Group G (HRAC) classification.[1] Its mode of action involves the inhibition of the PPO enzyme, a key component in the biosynthesis of chlorophyll in plants and heme in animals.[2][3] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive oxygen species (ROS), causing rapid cell membrane disruption and death in susceptible plants.[2][3] While effective for weed control, the non-specific nature of PPO inhibition raises concerns about its potential impact on non-target organisms that also rely on the heme biosynthesis pathway. This technical guide provides an in-depth analysis of the toxicological profile of this compound in various non-target organisms, based on available scientific data.
Toxicological Profile in Non-Target Vertebrates
Mammals
This compound generally exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes.[4] The primary target organs identified in repeat-dose studies are the liver and thyroid.
Data Presentation: Mammalian Toxicity
| Endpoint | Species | Value | Study Type | Source |
| Acute Oral LD50 | Rat (Rattus norvegicus) | >2000 mg/kg bw | Acute Oral Toxicity | [4] |
| Acute Dermal LD50 | Rat | >5000 mg/kg bw | Acute Dermal Toxicity | [5] |
| Acute Inhalation LC50 | Rat | >3.4 mg/L (4h) | Acute Inhalation Toxicity | [5] |
| Chronic Toxicity NOAEL | Rat | 10.7 mg/kg bw/day | 24-month dietary | [4] |
| Reproductive Toxicity NOAEL (Parental) | Rat | 21 mg/kg bw/day | Two-generation | [4] |
| Reproductive Toxicity NOAEL (Offspring) | Rat | 64 mg/kg bw/day | Two-generation | [4] |
| Developmental Toxicity NOAEL (Maternal) | Rabbit | Lower than developmental NOAEL | Developmental | |
| Developmental Toxicity NOAEL (Fetal) | Rabbit | Lower dose than maternal toxicity | Developmental |
Experimental Protocols: Mammalian Toxicity Testing
The toxicological data for mammals are typically generated following standardized OECD guidelines to ensure reproducibility and comparability.
-
Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines describe methods to assess the toxicity of a substance after a single oral dose. The Fixed Dose Procedure (OECD 420), for instance, involves administering the substance at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) to a small number of animals of a single sex (usually females).[3][6] Observations for signs of toxicity and mortality are made over a 14-day period.[3]
-
Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance applied to the skin. A single dose is applied to a shaved area of the skin (typically in rats or rabbits) and covered with a porous gauze dressing for 24 hours.[7] Animals are observed for 14 days for signs of toxicity and mortality.[7]
-
Reproductive and Developmental Toxicity (OECD 416 and 414): Two-generation reproductive toxicity studies (OECD 416) involve the administration of the test substance to male and female animals (usually rats) for one generation, from before mating through to the weaning of their offspring. The offspring (F1 generation) are then selected to become the parents of the F2 generation. Developmental toxicity studies (OECD 414) involve administering the substance to pregnant females (usually rats or rabbits) during the period of organogenesis.
Birds
This compound shows low acute oral toxicity to birds but is more toxic when administered through the diet.[4] Reproductive studies have indicated potential effects on egg-laying and survival rates during egg development.[4]
Data Presentation: Avian Toxicity
| Endpoint | Species | Value | Study Type | Source |
| Acute Oral LD50 | Bobwhite quail, Mallard duck, Zebra finch | >2000 mg/kg bw | Acute Oral Toxicity | [4] |
| Dietary LC50 | Mallard duck (Anas platyrhynchos) | 561 mg a.i./kg diet | 5-day Dietary | [4] |
| Reproductive NOAEL | Mallard duck (Anas platyrhynchos) | 16 mg/kg bw/day | One-generation | [4] |
Experimental Protocols: Avian Toxicity Testing
-
Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity of a substance to birds after a single oral dose. The test substance is administered by gavage to birds (e.g., bobwhite quail or mallard duck) that have been fasted. The birds are then observed for at least 14 days for signs of toxicity and mortality.
-
Avian Dietary Toxicity Test (OECD 205): This guideline assesses the toxicity of a substance when administered in the diet. Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The concentration that is lethal to 50% of the test birds (LC50) is determined.
-
Avian Reproduction Test (OECD 206): This long-term study evaluates the effects of a substance on the reproductive success of birds. Adult birds are fed a diet containing the test substance for a period that includes egg-laying, incubation, and hatching. Endpoints such as the number of eggs laid, fertility, hatchability, and survival of offspring are measured.
Toxicological Profile in Non-Target Aquatic Organisms
Fish
This compound is reported to have low toxicity to fish, with no mortality observed up to its limit of water solubility.[4]
Data Presentation: Fish Toxicity
| Endpoint | Species | Value | Study Type | Source |
| Acute LC50 (96h) | Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish, Sheepshead minnow, Carp | >1.7 mg a.i./L | Acute Toxicity | [4] |
Experimental Protocols: Fish Toxicity Testing
-
Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[2] Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[2]
Aquatic Invertebrates
The toxicity of this compound to aquatic invertebrates is considered moderate.[8]
Data Presentation: Aquatic Invertebrate Toxicity
| Endpoint | Species | Value | Study Type | Source |
| Acute EC50 (48h) | Water flea (Daphnia magna) | Moderate Toxicity | Acute Immobilisation | [8] |
| Chronic NOEC (21d) | Water flea (Daphnia magna) | - | Reproduction | - |
Experimental Protocols: Aquatic Invertebrate Toxicity Testing
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia. Young daphnids are exposed to a series of concentrations of the test substance for 48 hours. The concentration that causes immobilisation in 50% of the daphnids (EC50) is determined.
-
Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[9][10] The number of live offspring produced is the primary endpoint used to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).[10]
Toxicological Profile in Non-Target Terrestrial Invertebrates
Bees
This compound is considered to have low acute toxicity to adult honeybees through both contact and oral exposure.[4] However, some studies have indicated potential chronic risks to bee larvae.[11]
Data Presentation: Bee Toxicity
| Endpoint | Species | Value | Study Type | Source |
| Acute Contact LD50 | Honeybee (Apis mellifera) | >100 µg a.i./bee | Acute Contact | [4][8] |
| Acute Oral LD50 | Honeybee (Apis mellifera) | >100 µg a.i./bee | Acute Oral | [4][8] |
| Larval LD50 | Honeybee (Apis mellifera) | 46 µg a.i./bee | Larval Toxicity | [4] |
| Chronic Adult NOEL | Honeybee (Apis mellifera) | 10 µg a.i./bee/day | Chronic Dietary | [4] |
| Chronic Larval NOEL | Honeybee (Apis mellifera) | 6.3 µg a.i./bee | 22-day study | [4] |
Experimental Protocols: Bee Toxicity Testing
-
Honeybees - Acute Contact Toxicity Test (OECD 214): This test determines the contact toxicity of a substance to adult honeybees.[4] The test substance is applied directly to the dorsal thorax of the bees.[4] Mortality is recorded at 24, 48, and, if necessary, 72 and 96 hours to calculate the LD50.[4]
-
Honeybees - Acute Oral Toxicity Test (OECD 213): This guideline is used to assess the oral toxicity of a substance.[1] A group of bees is fed a sucrose solution containing the test substance for a defined period.[4] Mortality is observed at set intervals to determine the LD50.[1]
Soil Organisms
This compound shows low acute toxicity to soil macro-organisms like earthworms.[4] However, long-term exposure may inhibit reproduction.[4]
Data Presentation: Soil Organism Toxicity
| Endpoint | Species | Value | Study Type | Source |
| Acute LC50 (14d) | Earthworm (Eisenia fetida) | >500 mg a.i./kg dry soil | Acute Toxicity | [4] |
| Chronic NOEC (reproduction) | Earthworm (Eisenia andrei) | 154 mg a.i./kg dry soil | Reproduction | [4] |
Experimental Protocols: Soil Organism Toxicity Testing
-
Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms.[12] Adult earthworms are exposed to artificial soil treated with a range of concentrations of the test substance for 14 days.[8][12] The LC50 is determined based on mortality.[8]
-
Earthworm Reproduction Test (OECD 222): This chronic study assesses the sublethal effects of a substance on earthworm reproduction.[8] Adult earthworms are exposed to treated soil for 28 days, after which the adults are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.[8] The number of juvenile worms is the primary endpoint.[8]
Mechanism of Action and Signaling Pathways
The primary mode of action of this compound is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[2] This enzyme is crucial for the biosynthesis of both chlorophyll in plants and heme in animals.[2][3] Heme is a vital component of hemoglobin, myoglobin, and cytochromes.
Signaling Pathway of PPO Inhibition-Induced Toxicity
Caption: PPO inhibition by this compound leads to oxidative stress and cellular damage.
Inhibition of PPO by this compound disrupts the normal heme biosynthetic pathway, leading to the accumulation of its substrate, protoporphyrinogen IX.[3] This accumulated substrate is then auto-oxidized to protoporphyrin IX, which is a potent photosensitizer.[13] In the presence of light and molecular oxygen, protoporphyrin IX generates reactive oxygen species (ROS), such as singlet oxygen.[13] This surge in ROS leads to a state of oxidative stress within the cell, causing widespread damage to cellular components.[5] Key consequences include lipid peroxidation, which damages cell membranes, and oxidative damage to proteins and DNA. Ultimately, this cascade of events can trigger apoptosis (programmed cell death) and lead to the organ-specific toxicities observed in animal studies, such as hepatotoxicity and thyroid toxicity.
Experimental Workflow Visualization
The assessment of the toxicological profile of a chemical like this compound in non-target organisms follows a structured, tiered approach.
Caption: A tiered approach for assessing the ecotoxicological risk of pesticides.
Conclusion
This compound exhibits a varied toxicological profile across different non-target organisms. While its acute toxicity to vertebrates and adult bees is generally low, there are concerns regarding its effects on avian reproduction, bee larvae, and the reproductive capacity of soil organisms under chronic exposure scenarios. The primary mechanism of toxicity is well-understood to be the inhibition of the PPO enzyme, leading to oxidative stress-induced cellular damage. A comprehensive understanding of these toxicological endpoints and the underlying mechanisms is crucial for conducting thorough environmental risk assessments and ensuring the safe and responsible use of this herbicide. Further research into the specific downstream signaling pathways affected in non-target animals would provide a more complete picture of its toxicological profile.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. centerforfoodsafety.org [centerforfoodsafety.org]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Inhibition of thyroid peroxidase by dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemotherapy Protocols [bccancer.bc.ca]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 12. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Trifludimoxazin mode of action on resistant weed biotypes
An In-depth Technical Guide to the Mode of Action of Trifludimoxazin on Resistant Weed Biotypes
Introduction
This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide developed for the control of a broad spectrum of broadleaf weeds.[1] Its introduction is particularly significant for managing weed biotypes that have developed resistance to other PPO inhibitors and herbicides with different modes of action, such as glyphosate.[1][2] This guide provides a detailed technical overview of this compound's mechanism of action, its efficacy against resistant weed biotypes, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: PPO Inhibition
This compound's herbicidal activity stems from its potent inhibition of the enzyme protoporphyrinogen IX oxidase (PPO or Protox).[3] This enzyme is critical in the tetrapyrrole biosynthesis pathway, where it catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX).[3][4]
PPIX is a vital precursor for essential molecules:
-
Chlorophylls: Required for photosynthesis.
-
Heme: A component of cytochromes, necessary for electron transport chains in respiration and photosynthesis.[4]
Inhibition of PPO by this compound disrupts this pathway, leading to a cascade of cytotoxic events. The substrate, PPGIX, accumulates and leaks from the chloroplast into the cytoplasm.[3] In the cytoplasm, PPGIX is non-enzymatically oxidized to PPIX. This misplaced PPIX interacts with light and molecular oxygen to generate highly reactive singlet oxygen radicals (¹O₂).[3] These radicals initiate lipid peroxidation, destroying the integrity of cell membranes. The resulting cellular leakage leads to rapid tissue necrosis (browning and death) and ultimately, plant death.[4]
Efficacy on Herbicide-Resistant Weed Biotypes
A key advantage of this compound is its effectiveness against weed populations that have evolved target-site resistance to other PPO-inhibiting herbicides.[5] Resistance in weeds like Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus) is often conferred by specific mutations in the PPO2 gene, which codes for the PPO enzyme.
Common resistance-conferring mutations include:
-
Glycine deletion at position 210 (ΔG210)
-
Arginine to Glycine substitution at position 128 (R128G)
-
Valine to Alanine substitution at position 361 (V361A)
Studies have shown that these mutations, which reduce the efficacy of herbicides like fomesafen and saflufenacil, do not confer cross-resistance to this compound.[5][6] Structural modeling suggests that this compound's binding to the PPO enzyme is less affected by these amino acid changes compared to other PPO inhibitors.[7]
References
- 1. Item - EVALUATION OF this compound, A NEW PROTOPORPHYRINOGEN OXIDASE-INHIBITING HERBICIDE, FOR USE IN SOYBEAN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to this compound | Weed Science | Cambridge Core [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Trifludimoxazin in a Protoporphyrinogen Oxidase (PPO) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifludimoxazin is a potent herbicide belonging to the triazinone class of chemistry.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4), a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll in plants and heme in animals.[2][3] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[4] Inhibition of PPO leads to the accumulation of Protogen IX, which is subsequently auto-oxidized in the cytoplasm to Proto IX. This accumulation of Proto IX, a potent photosensitizer, results in the light-dependent generation of reactive oxygen species (ROS), leading to rapid membrane damage and cell death.[3][4]
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and other compounds against the PPO enzyme.
Data Presentation
The inhibitory activity of this compound and other benchmark PPO inhibitors against wild-type and various resistant mutant forms of the Amaranthus spp. PPO2 enzyme is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity in vitro. Lower IC50 values indicate higher potency.
| Enzyme Variant | This compound IC50 (nM) | Lactofen IC50 (nM) | Fomesafen IC50 (nM) | Saflufenacil IC50 (nM) |
| Wild Type | 9 | 100 | 80 | 30 |
| R128G | 25 | >10000 | >10000 | 800 |
| R128M | 30 | >10000 | >10000 | 1500 |
| ΔG210 | 15 | 800 | 1200 | 250 |
| G399A | 8 | 150 | 100 | 50 |
| R128G + ΔG210 | 70 | >10000 | >10000 | 3000 |
| R128M + ΔG210 | 80 | >10000 | >10000 | 4000 |
Data compiled from studies on Amaranthus spp. PPO2 enzymes.[5]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of PPO inhibitors like this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Recombinant PPO Enzyme Expression and Purification
This protocol describes the expression of PPO2 from a plant source (e.g., Amaranthus spp.) in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the PPO2 gene with a His-tag (e.g., pET vector)
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA affinity chromatography column
-
Dialysis tubing or desalting column
Procedure:
-
Transform the PPO2 expression vector into competent E. coli cells and select for transformants on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PPO enzyme with Elution Buffer.
-
Remove the imidazole from the purified protein solution by dialysis against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) or by using a desalting column.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Verify the purity of the enzyme by SDS-PAGE. Store the purified enzyme at -80°C.
Preparation of Protoporphyrinogen IX (Protogen IX) Substrate
Protogen IX is unstable and must be freshly prepared before each assay by the reduction of Protoporphyrin IX (Proto IX).
Materials:
-
Protoporphyrin IX disodium salt
-
Sodium amalgam (handle with extreme care under a fume hood)
-
Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, degassed with nitrogen)
Procedure:
-
Dissolve a small amount of Proto IX in the anaerobic buffer.
-
Add a small piece of sodium amalgam to the Proto IX solution under a stream of nitrogen.
-
Gently agitate the solution until the characteristic red fluorescence of Proto IX disappears, indicating its reduction to Protogen IX.
-
Carefully remove the sodium amalgam. The resulting solution contains Protogen IX and should be used immediately.
In Vitro PPO Inhibition Assay (Fluorometric)
This assay measures the production of fluorescent Proto IX from the enzymatic oxidation of Protogen IX.
Materials:
-
Purified PPO enzyme
-
Freshly prepared Protogen IX substrate solution
-
This compound and other test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.5% (v/v) Tween-20, 5 mM dithiothreitol (DTT)
-
96-well black microplate
-
Microplate fluorometer (Excitation: ~405 nm, Emission: ~630 nm)
Procedure:
-
Prepare a dilution series of this compound and other inhibitors in the Assay Buffer. Also, prepare a solvent control (e.g., DMSO).
-
In the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or solvent control)
-
Purified PPO enzyme
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the freshly prepared Protogen IX substrate to each well.
-
Immediately start monitoring the increase in fluorescence over time using a microplate fluorometer. Take readings every 1-2 minutes for a total of 20-30 minutes.
-
Determine the initial reaction rates (v₀) from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro PPO inhibition assay.
Caption: Workflow for the in vitro PPO inhibition assay.
References
- 1. Enzyme saturation and inhibition kinetics studied from multiple progress curves recorded spectrophotometrically from single reaction mixtures for ADP-ribose pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Inhibition profile of this compound towards PPO2 target site mutations [scienceon.kisti.re.kr]
- 3. Inhibition profile of this compound towards PPO2 target site mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Trifludimoxazin in Soil using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of the herbicide Trifludimoxazin (BAS 850 H) in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is based on established methodologies and is suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The procedure involves solvent extraction of this compound from soil samples, followed by a cleanup step and subsequent analysis by LC-MS/MS. The method has been validated to demonstrate acceptable accuracy, precision, and linearity.
Introduction
This compound is a protoporphyrinogen-oxidase (PPO) inhibiting herbicide used for the control of broadleaf and grass weeds in various agricultural settings.[1] Its presence and persistence in soil are of environmental interest, necessitating a reliable analytical method for its quantification. This application note provides a detailed protocol for the extraction and analysis of this compound in soil, enabling accurate determination of its residues.
Experimental
Sample Preparation
The extraction and cleanup procedure is critical for removing matrix interferences and concentrating the analyte.
Materials:
-
5 g soil sample
-
Methanol:water with 0.1% formic acid (70:30, v/v)
-
Cyclohexane:ethyl acetate (90:10, v/v)
-
Nitrogen evaporator
-
Methanol with 0.1% formic acid
-
Water with 0.1% formic acid
-
0.45 µm PTFE syringe filters
Protocol:
-
Weigh 5 g of the soil sample into a suitable container.
-
Extract the soil sample by shaking it twice with a solution of methanol:water with 0.1% formic acid (70:30, v/v).[2][3]
-
Combine the extracts and concentrate an aliquot to its aqueous remainder under a stream of nitrogen at 50°C.[3][4]
-
Perform a liquid-liquid partition with cyclohexane:ethyl acetate (90:10, v/v).[2][3][4]
-
Evaporate an aliquot of the organic phase to dryness using a nitrogen evaporator at 50°C.[2][3][4]
-
Reconstitute the residue in a solution of methanol:water with 0.1% formic acid (20:80, v/v).[2][3]
-
Filter the final extract through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Injection Volume: 100 µL[2]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Monitored Transitions: The analysis is conducted in Multiple Reaction Monitoring (MRM) mode. The primary and confirmatory transitions for this compound are monitored.[3]
Quantitative Data Summary
The following tables summarize the quantitative performance of the method as reported in the cited documents.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.1 µg/kg | [4] |
| Limit of Detection (LOD) | 0.026 µg/kg | [4] |
| Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| LOQ (0.1 µg/kg) | 70-120% | ≤20% | [4] |
| 10x LOQ (1.0 µg/kg) | 70-120% | ≤20% | [4] |
| Analyte | Quantitation Transition (m/z) | Confirmation Transition (m/z) | Reference |
| This compound | 413 → 74 | 413 → 134 | [2][4] |
Experimental Workflow
References
Application Notes and Protocols for the Experimental Use of Trifludimoxazin in Greenhouse Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Trifludimoxazin in greenhouse settings, based on findings from recent studies. This document includes detailed protocols for conducting efficacy trials, quantitative data on weed control, and a summary of its mode of action.
Introduction
This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide.[1][2][3] It is classified as a Group G herbicide by the Herbicide Resistance Action Committee (HRAC).[4] This herbicide demonstrates both foliar and residual activity against a variety of problematic annual broadleaf and some grass weeds.[5] Notably, it has shown efficacy against weed biotypes resistant to other PPO inhibitors. This compound is being developed for use in various crops, including corn, soybean, and cotton, as well as for vegetation management.[5][6] Its mode of action involves the inhibition of the PPO enzyme, which is crucial for the biosynthesis of chlorophyll in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, forms protoporphyrin IX. This molecule causes the generation of reactive oxygen species, leading to the destruction of plant cell membranes and eventual cell death.[7]
Data Presentation
The following tables summarize the quantitative data from greenhouse trials on the efficacy of this compound, both alone and in combination with other herbicides, on various weed species.
Table 1: Efficacy of Foliar-Applied this compound on Various Weed Species
| Weed Species | Application Rate (g ai ha⁻¹) | Percent Control (%) | Days After Application (DAA) |
| Glyphosate-Resistant Waterhemp (Amaranthus tuberculatus) | 12.5 | 94 | 28 |
| Glyphosate-Resistant Waterhemp (Amaranthus tuberculatus) | 25 | 99 | 28 |
| Giant Ragweed (Ambrosia trifida) | 12.5 | 78 | 21 |
| Giant Ragweed (Ambrosia trifida) | 25 | 79 | 21 |
| Horseweed (Conyza canadensis) | 12.5 | ≤ 20 | 28 |
| Horseweed (Conyza canadensis) | 25 | ≤ 20 | 28 |
Table 2: Interaction of this compound with Other Herbicides in Greenhouse Trials
| Herbicide Combination | Target Weed Species | Interaction Type |
| This compound + Glyphosate | Waterhemp, Giant Ragweed | Additive |
| This compound + Glufosinate | Waterhemp, Giant Ragweed | Additive |
| This compound + Paraquat | Waterhemp, Giant Ragweed | Slightly Antagonistic |
| This compound + Saflufenacil | Giant Ragweed | Synergistic |
Experimental Protocols
The following are detailed methodologies for conducting greenhouse trials to evaluate the efficacy of this compound. These protocols are a synthesis of methods reported in various studies.
Plant Material and Growth Conditions
-
Seed Sourcing and Germination: Obtain seeds of the target weed species (e.g., Waterhemp, Giant Ragweed). For species with dormancy, such as Giant Ragweed, stratify seeds in a moist sand-to-soil mixture for approximately 4 weeks to promote germination.[1] Sow seeds in greenhouse flats containing a commercial potting mix.
-
Transplanting and Potting: After germination and cotyledon expansion, transplant seedlings into individual pots (e.g., 10x10 cm square pots or 9 cm diameter round pots).[1][5] A recommended soil mixture is a 2:1 ratio of potting soil to sand.[1]
-
Greenhouse Environment: Maintain controlled environmental conditions. Specific conditions may vary depending on the plant species.
-
Temperature: A common range is between 18°C and 24°C.[5][7] Some studies utilize separate warm (22-24°C) and cold (18-21°C) greenhouses.[5]
-
Light: Provide a consistent photoperiod, such as a 16:8 hour day/night cycle.[7] Supplement natural daylight with artificial lighting to achieve a photosynthetically active radiation (PAR) of approximately 200 µmol.[7]
-
Humidity: Maintain relative humidity between 40% and 70%.[7]
-
Irrigation and Fertilization: Water plants as needed. Fertilize regularly (e.g., twice a week) with a balanced liquid fertilizer.[7]
-
Herbicide Application
-
Plant Stage: Apply herbicides when plants have reached a specific growth stage, for example, the 4-leaf stage for Giant Ragweed[1] or the 10-leaf stage for Arabidopsis thaliana.[7]
-
Herbicide Preparation: Prepare spray solutions of this compound at the desired concentrations (e.g., corresponding to field application rates of 12.5 g ai ha⁻¹ and 25 g ai ha⁻¹).[1][2] An adjuvant, such as 0.5% methylated seed oil, may be added to the spray solution.[5]
-
Application Equipment: Utilize a laboratory spray chamber equipped with a flat-fan nozzle (e.g., XR TeeJet® 110015VS) to ensure uniform application.[5]
-
Application Parameters:
Efficacy Assessment
-
Visual Assessment: Evaluate herbicide efficacy at set time points after application (e.g., 7, 14, 21, and 28 days).[1][5]
-
Rating Scale: Visually assess plant injury as a percentage of control compared to untreated control plants (PDCU). The scale ranges from 0% (no visible injury) to 100% (complete plant death).[5]
-
Data Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
Mandatory Visualizations
Caption: Signaling pathway of this compound's herbicidal action.
Caption: Experimental workflow for this compound greenhouse trials.
References
- 1. cambridge.org [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - EVALUATION OF this compound, A NEW PROTOPORPHYRINOGEN OXIDASE-INHIBITING HERBICIDE, FOR USE IN SOYBEAN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Complementary activity of this compound and saflufenacil when used in combination for postemergence and residual weed control | Weed Science | Cambridge Core [resolve.cambridge.org]
- 6. This compound-containing ternary herbicidal composition and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifludimoxazin in Broadleaf Weed Control Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trifludimoxazin, a potent protoporphyrinogen oxidase (PPO)-inhibiting herbicide, for the research and control of broadleaf weeds. This document includes detailed experimental protocols, quantitative efficacy data, and visualizations of its mode of action to support further research and development.
Mechanism of Action
This compound is a member of the triazinone chemical class and functions by inhibiting the PPO enzyme, which is critical for the chlorophyll biosynthesis pathway in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, a substrate that then leaks from the plastid. In the cytoplasm, it is oxidized to protoporphyrin IX. When exposed to light, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and disruption of cell membranes, ultimately leading to plant cell death.[1] This light-dependent mode of action results in rapid herbicidal effects on susceptible broadleaf weeds.
Signaling Pathway for this compound's Herbicidal Activity
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound on various broadleaf weed species from field and greenhouse studies.
Table 1: Foliar Efficacy of this compound on Key Broadleaf Weeds
| Weed Species | Common Name | Application Rate (g ai ha⁻¹) | % Control (Days After Application) | Reference |
| Amaranthus tuberculatus | Tall Waterhemp | 12.5 | 94% (28 DAA) | [1] |
| Amaranthus tuberculatus | Tall Waterhemp | 25.0 | 99% (28 DAA) | [2] |
| Ambrosia trifida | Giant Ragweed | 12.5 | 78% (21 DAA) | [1] |
| Ambrosia trifida | Giant Ragweed | 25.0 | 79% (21 DAA) | [2] |
| Conyza canadensis | Horseweed | 12.5 | ≤20% (28 DAA) | [3] |
| Conyza canadensis | Horseweed | 25.0 | ≤20% (28 DAA) | [3] |
Table 2: Residual Efficacy of this compound on Tall Waterhemp (Amaranthus tuberculatus)
| Application Rate (g ai ha⁻¹) | % Control (2 Weeks After Application) | % Control (6 Weeks After Application) | Reference |
| 12.5 | ≥ 98% | 39% | [1] |
| 25.0 | ≥ 98% | 55% | [1] |
| 50.0 | ≥ 98% | 69% | [1] |
Table 3: Soybean Injury from Pre-plant Applications of this compound
| Application Rate (g ai ha⁻¹) | Pre-plant Interval (Days Before Planting) | % Injury (4 Weeks After Planting) | Soil and Environmental Conditions | Reference |
| 6.25 - 25.0 | 0 - 28 | < 10% | Not specified | [1] |
| 25.0 (with 50 g ha⁻¹ Saflufenacil) | Not specified | 28% | Coarse-textured soil, low temperatures, high precipitation | [1] |
Experimental Protocols
Field Efficacy Trial Protocol
This protocol outlines a typical field trial to evaluate the pre-plant burndown efficacy of this compound.
Experimental Workflow for a Field Efficacy Trial
-
Site Selection and Plot Establishment:
-
Select a field with a natural and uniform infestation of the target broadleaf weed species.
-
Establish experimental plots of a suitable size (e.g., 3 meters by 9 meters).
-
Design the experiment in a randomized complete block design with 3-4 replications.
-
-
Herbicide Application:
-
Prepare spray solutions of this compound at desired rates (e.g., 12.5 g ai ha⁻¹, 25 g ai ha⁻¹). Include a non-treated control and appropriate commercial standards for comparison.
-
Apply herbicides using a CO₂-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 140 L ha⁻¹) at a constant pressure.
-
Ensure uniform coverage of the target weeds. Note the weed growth stage and environmental conditions at the time of application.
-
-
Data Collection:
-
Visually assess weed control at regular intervals (e.g., 7, 14, 21, and 28 days after application) using a 0 to 100% scale, where 0% is no control and 100% is complete plant death.[3]
-
At the final evaluation, harvest the above-ground biomass of the target weed species from a designated area within each plot.
-
Dry the biomass to a constant weight and record the values.
-
-
Data Analysis:
-
Analyze the visual control ratings and biomass data using analysis of variance (ANOVA).
-
Use a means separation test (e.g., Fisher's Protected LSD at α=0.05) to compare treatment effects.
-
Greenhouse Dose-Response Study Protocol
This protocol is for determining the dose-response of a specific broadleaf weed to this compound in a controlled environment.
-
Plant Material and Growth Conditions:
-
Grow the target weed species from seed in pots containing a commercial potting mix.
-
Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 16-hour day length).
-
Thin seedlings to one plant per pot and allow them to reach a specific growth stage (e.g., 4-6 true leaves) before treatment.
-
-
Herbicide Application:
-
Prepare a range of this compound concentrations to establish a dose-response curve.
-
Apply the herbicide solutions using a laboratory spray chamber calibrated to deliver a precise volume.
-
-
Data Collection and Analysis:
-
Visually assess plant injury at set time points after application.
-
At a predetermined time (e.g., 14 or 21 days after treatment), harvest the above-ground plant tissue, and determine the fresh and dry weights.
-
Analyze the data using a non-linear regression model (e.g., four-parameter log-logistic model) to calculate the GR₅₀ (the herbicide rate required to cause a 50% reduction in plant growth).
-
Protoporphyrinogen Oxidase (PPO) Inhibition Assay Protocol
This in vitro assay can be used to determine the inhibitory activity of this compound on the PPO enzyme.
-
Enzyme Extraction:
-
Extract PPO from young, healthy plant tissue of the target weed species.
-
Homogenize the tissue in an extraction buffer and centrifuge to pellet cellular debris.
-
Use the supernatant containing the crude enzyme extract for the assay.
-
-
Enzyme Assay:
-
The assay mixture should contain a buffer, the enzyme extract, a range of this compound concentrations, and the substrate (protoporphyrinogen IX).
-
Incubate the mixture and measure the rate of protoporphyrin IX formation spectrophotometrically.
-
The rate of product formation is indicative of PPO activity.
-
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the PPO enzyme activity.
-
Crop Safety and Selectivity
This compound generally exhibits good crop safety in tolerant crops when applied according to label recommendations. However, crop injury can occur under certain conditions. For example, in soybeans, injury from pre-plant applications of this compound is typically low (<10%).[1] However, tank-mixing with other herbicides, such as saflufenacil, combined with coarse-textured soils, low temperatures, and high precipitation at the time of crop emergence, can increase the risk of phytotoxicity.[1]
Resistance Management
This compound has shown efficacy against broadleaf weed populations that have developed resistance to other PPO-inhibiting herbicides, as well as herbicides with other modes of action like glyphosate and ALS inhibitors.[1] Its novel binding characteristics to the PPO enzyme may contribute to its effectiveness against some resistant biotypes. To delay the development of resistance, this compound should be used in integrated weed management programs that include rotating herbicides with different modes of action and utilizing cultural and mechanical weed control methods.
References
Application Notes and Protocols for Efficacy Testing of Trifludimoxazin Herbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of Trifludimoxazin, a protoporphyrinogen oxidase (PPO) inhibiting herbicide. The protocols outlined below are intended to ensure robust and reliable data collection for the assessment of weed control and crop safety.
Introduction
This compound is a potent, fast-acting contact herbicide belonging to the 1,3,5-triazinane class of chemistry.[1] It is designed for the pre-plant burndown and pre-emergence control of a wide spectrum of broadleaf weeds and suppression of certain grass weeds.[1][2] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is critical for chlorophyll biosynthesis in plants.[1] This disruption of chlorophyll production leads to rapid cell membrane damage and plant death. This compound can be used as a standalone product or in combination with other herbicides, such as saflufenacil, to broaden the spectrum of weed control and manage resistance.[2][3]
These protocols are designed to standardize the evaluation of this compound's efficacy and crop tolerance in various agricultural and non-crop settings.
Signaling Pathway of this compound
Caption: Mode of action of this compound.
Experimental Design and Setup
A Randomized Complete Block Design (RCBD) is recommended for field trials to minimize the effects of field variability.
3.1 Treatment Structure:
-
Untreated Control: A plot that receives no herbicide application.
-
Weed-Free Control: A plot maintained manually (e.g., by hand-weeding) to determine the crop's maximum yield potential in the absence of weed competition.
-
This compound Rates: Include the proposed label rate (1X), a lower rate (0.5X), and a higher rate (2X) to assess dose-response and crop safety.
-
Commercial Standard: A currently registered and commonly used herbicide for the same purpose to serve as a benchmark.
-
This compound Tank-Mixes: If applicable, include treatments with potential tank-mix partners.
3.2 Replication: Each treatment should be replicated at least four times.
3.3 Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for representative sampling. A minimum plot size of 3 meters by 10 meters is recommended.
3.4 Site Selection: Choose a site with a uniform soil type and a known history of moderate to heavy weed infestation of the target species.
Experimental Workflow
References
Protocol for Assessing Trifludimoxazin Uptake and Translocation in Weeds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifludimoxazin is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide effective for the control of a variety of broadleaf and grass weeds.[1][2] Understanding the uptake and translocation of this compound in target weed species is crucial for optimizing its efficacy, determining its spectrum of activity, and managing potential resistance. This document provides a detailed protocol for assessing the absorption and movement of this compound in weeds using radiolabeling techniques.
This compound is a fast-acting herbicide that functions by inhibiting the PPO enzyme.[1][3] This inhibition leads to an accumulation of protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[4] It is primarily absorbed through foliage with limited translocation.[3]
Principle of the Assay
This protocol utilizes ¹⁴C-labeled this compound to quantitatively and qualitatively assess its uptake and translocation in weeds. The methodology involves applying the radiolabeled herbicide to a specific leaf of the target weed. At various time points, the plant is harvested and sectioned. The amount of radioactivity in different plant parts is quantified using liquid scintillation counting (LSC) to determine the extent of uptake and translocation. Phosphor imaging or autoradiography is used to visualize the movement of the herbicide throughout the plant.
Materials and Reagents
-
¹⁴C-labeled this compound (specific activity and radiochemical purity should be known)
-
Non-labeled analytical grade this compound
-
Weed species of interest (e.g., Amaranthus tuberculatus, Lolium perenne ssp. multiflorum) grown in a controlled environment
-
Acetone
-
Tween 80 or other suitable surfactant
-
Micropipettes
-
Glass syringes
-
Liquid Scintillation Counter (LSC)
-
Scintillation vials
-
Scintillation cocktail
-
Biological sample oxidizer
-
Phosphor imager or X-ray film and developing reagents
-
Plant press and drying oven
-
Analytical balance
-
Homogenizer
-
Deionized water
Experimental Protocols
Plant Growth and Treatment
-
Plant Culture: Grow the selected weed species from seed in pots containing a suitable potting mix. Maintain the plants in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16-hour photoperiod). Use plants at the 3-4 leaf stage for the experiment.
-
Preparation of Treatment Solution: Prepare the treatment solution containing a known concentration of ¹⁴C-Trifludimoxazin and non-labeled this compound in a suitable solvent (e.g., acetone:water [1:1, v/v]) with a surfactant (e.g., 0.1% v/v Tween 80). The final specific activity should be sufficient for accurate detection. A common application rate for such studies is around 170 Bq per plant.
-
Herbicide Application: Apply a precise volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a single, fully expanded leaf (the "treated leaf"). Avoid runoff from the leaf surface.
Harvesting and Sample Processing
-
Time Points: Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, and 72 hours).
-
Leaf Wash: At each time point, carefully excise the treated leaf. To determine the amount of non-absorbed herbicide, wash the surface of the treated leaf with a known volume (e.g., 5 mL) of the application solvent (acetone:water with surfactant) into a scintillation vial.
-
Plant Sectioning: Divide the remaining plant into the following sections:
-
Above the treated leaf (including apex)
-
Below the treated leaf (including stem and other leaves)
-
Roots
-
-
Sample Preparation for LSC:
-
Place the leaf wash directly into a scintillation vial with scintillation cocktail.
-
Dry the plant sections in an oven at 60°C for 48 hours and record the dry weight.
-
Combust the dried plant sections using a biological sample oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail for quantification. Alternatively, tissue can be homogenized and an aliquot analyzed by LSC.
-
-
Radioactivity Quantification: Determine the radioactivity (in disintegrations per minute, DPM) in each sample using a Liquid Scintillation Counter.
Data Analysis and Presentation
-
Calculate the total amount of ¹⁴C-Trifludimoxazin recovered from each plant.
-
Express the amount of absorbed herbicide as a percentage of the total applied radioactivity.
-
Express the amount of translocated herbicide to each plant part as a percentage of the total absorbed radioactivity.
-
Summarize the quantitative data in tables for clear comparison across different time points.
Table 1: Uptake of ¹⁴C-Trifludimoxazin in Amaranthus tuberculatus
| Time After Treatment (hours) | Applied ¹⁴C (DPM) | Unabsorbed ¹⁴C (DPM) | Absorbed ¹⁴C (% of Applied) |
| 6 | 100,000 | 85,000 | 15.0 |
| 24 | 100,000 | 80,000 | 20.0 |
| 48 | 100,000 | 78,000 | 22.0 |
| 72 | 100,000 | 77,500 | 22.5 |
Table 2: Translocation of ¹⁴C-Trifludimoxazin in Amaranthus tuberculatus 24 Hours After Treatment
| Plant Section | Radioactivity (DPM) | Translocation (% of Absorbed) |
| Treated Leaf | 19,500 | 97.5 |
| Above Treated Leaf | 200 | 1.0 |
| Below Treated Leaf | 250 | 1.25 |
| Roots | 50 | 0.25 |
| Total Absorbed | 20,000 | 100 |
Visualization of Translocation
-
Sample Preparation for Imaging:
-
At each harvest time, carefully remove the whole plant from the pot and gently wash the roots to remove soil.
-
Mount the plant on a sheet of paper and press it flat.
-
Dry the pressed plant in an oven at 40-60°C for 24-48 hours.
-
-
Phosphor Imaging/Autoradiography:
-
Expose the dried and pressed plants to a phosphor screen for 24-72 hours or to X-ray film for 2-4 weeks.[5]
-
Scan the phosphor screen using a phosphor imager or develop the X-ray film to visualize the distribution of the radiolabeled herbicide.
-
Diagrams
Caption: Mode of action of this compound via PPO inhibition.
Caption: Experimental workflow for assessing herbicide uptake.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. Mass Spectrometry Imaging for Spatial Chemical Profiling of Vegetative Parts of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 4. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Trifludimoxazin in Plant Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifludimoxazin is a potent, light-dependent herbicide belonging to the triazinone chemical class.[1] It functions as a competitive inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in plant cell culture studies, enabling researchers to investigate its mechanism of action, evaluate its phytotoxic effects at the cellular level, and explore potential applications in herbicide research and development.
Mechanism of Action
This compound's herbicidal activity is initiated by its binding to the active site of both protoporphyrinogen oxidase 1 (PPO1) and PPO2.[1][2] This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX.[1] The subsequent accumulation of protoporphyrinogen IX in the chloroplasts and mitochondria leads to its leakage into the cytoplasm, where it is oxidized to protoporphyrin IX.[1][2] In the presence of light, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen species (ROS).[1][5][6] These ROS cause rapid lipid peroxidation and destruction of cellular membranes, ultimately leading to cell death.[1][5][6][7]
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the experimental protocols described below. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Dose-Dependent Effect of this compound on Plant Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Control) | 98.2 ± 1.5 |
| 0.1 | 85.7 ± 2.1 |
| 1 | 62.4 ± 3.5 |
| 10 | 25.1 ± 2.8 |
| 100 | 5.3 ± 1.2 |
Table 2: Time-Course of Reactive Oxygen Species (ROS) Production
| Time after Treatment (hours) | Relative Fluorescence Units (RFU) (Mean ± SD, n=3) |
| 0 | 105 ± 15 |
| 1 | 350 ± 25 |
| 3 | 890 ± 42 |
| 6 | 1520 ± 68 |
| 12 | 980 ± 55 |
| 24 | 450 ± 30 |
Data generated from treating cells with 10 µM this compound and measuring ROS production.
Experimental Protocols
These protocols are designed for use with established plant cell suspension cultures (e.g., from Arabidopsis thaliana, tobacco BY-2, or soybean).
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to plant cell culture media.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
-
Pipettes and sterile tips
-
0.22 µm syringe filter, sterile
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.
-
Store the stock solution at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use (up to 1 week).[5][6]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Protocol 2: Treatment of Plant Cell Suspension Cultures
Objective: To apply this compound to plant cell suspension cultures to study its effects.
Materials:
-
Established plant cell suspension culture in logarithmic growth phase
-
This compound stock solution (from Protocol 1)
-
Sterile flasks for cell culture
-
Sterile pipettes and tips
-
Growth medium for the specific cell line
-
Orbital shaker with controlled light and temperature
Procedure:
-
Subculture the plant cells into fresh growth medium in sterile flasks 1-2 days prior to the experiment to ensure they are in the logarithmic growth phase.
-
On the day of the experiment, dilute the cell culture to a standardized density.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh growth medium. For a dose-response experiment, a serial dilution is recommended (e.g., 0.1, 1, 10, 100 µM).
-
Include a control flask containing an equivalent volume of DMSO as used for the highest this compound concentration.
-
Add the prepared this compound solutions to the respective cell culture flasks.
-
Incubate the flasks on an orbital shaker under standard culture conditions, ensuring exposure to light to activate the herbicidal effect of this compound.[1]
Figure 2: General experimental workflow for studying this compound.
Protocol 3: Assessment of Cell Viability using Evans Blue Staining
Objective: To quantify cell death in response to this compound treatment.
Materials:
-
Treated and control plant cells (from Protocol 2)
-
Evans Blue solution (0.25% w/v in water)
-
Phosphate-buffered saline (PBS)
-
Microscope and hemocytometer or automated cell counter
-
Microcentrifuge tubes
Procedure:
-
After the desired incubation period, collect a 1 mL aliquot of the cell suspension from each flask.
-
Centrifuge the cells at a low speed (e.g., 100 x g for 2 minutes) and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of Evans Blue solution and incubate at room temperature for 15 minutes. Evans Blue will only penetrate cells with compromised membranes.
-
Wash the cells by centrifuging and resuspending the pellet in 1 mL of PBS. Repeat this washing step twice to remove excess dye.
-
Resuspend the final cell pellet in a known volume of PBS.
-
Using a hemocytometer or an automated cell counter, count the number of stained (non-viable) and unstained (viable) cells.
-
Calculate the percentage of cell viability: (Number of viable cells / Total number of cells) x 100.
Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production
Objective: To measure the intracellular accumulation of ROS, a key indicator of this compound's mode of action.
Materials:
-
Treated and control plant cells (from Protocol 2)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
At various time points after treatment, collect 200 µL aliquots of the cell suspension.
-
Add H2DCFDA to each aliquot to a final concentration of 10 µM. H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Transfer the cell suspensions to a 96-well black microplate.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Express the results as Relative Fluorescence Units (RFU) after subtracting the background fluorescence from a well with no cells.
Conclusion
These protocols provide a framework for the systematic investigation of this compound in a plant cell culture context. By applying these methods, researchers can elucidate the cytotoxic effects, dose-response relationships, and the underlying biochemical pathways affected by this PPO-inhibiting herbicide. The light-dependent nature of its action is a critical experimental parameter to control and investigate. Further studies could involve transcriptomic or proteomic analyses to identify downstream cellular responses to this compound-induced oxidative stress.
References
- 1. Buy this compound (EVT-508304) | 1258836-72-4 [evitachem.com]
- 2. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. centerforfoodsafety.org [centerforfoodsafety.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioone.org [bioone.org]
Analytical Standards for Trifludimoxazin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifludimoxazin is a novel herbicide belonging to the 1,3,5-triazinane class of chemicals.[1] It functions as a potent inhibitor of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll biosynthesis pathway in plants.[1][2][3] This document provides detailed application notes and protocols for the analytical research of this compound, including its physicochemical properties, mechanism of action, and established analytical methods for its quantification in various matrices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for understanding its environmental fate and behavior.
| Property | Value | Reference |
| Chemical Name | 1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione | [4] |
| CAS Number | 1258836-72-4 | [4] |
| Molecular Formula | C16H11F3N4O4S | [4] |
| Appearance | Odourless off-white to beige crystalline powder | [1] |
| Solubility in Water | 1.78 mg/L (at 20.1°C and pH 7.88) | [1] |
| Solubility in Organic Solvents | Highly soluble in acetone (423.8 g/L), dichloromethane (238.4 g/L), and ethyl acetate (155.2 g/L); Moderately soluble in methanol (10.8 g/L) and toluene (36 g/L); Low solubility in n-heptane (0.027 g/L) | [1] |
| Octanol/Water Partition Coefficient (Log Kow) | 3.33 at 30°C | [1] |
| Vapor Pressure | 1.1 × 10–10 Pa (20°C) | [1] |
| pKa | 7.59 (20°C, determined by HPLC) | [1] |
Mechanism of Action: PPO Inhibition
This compound exerts its herbicidal activity by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[1][2][3] PPO is the last common enzyme in the biosynthetic pathways of both chlorophyll in plants and heme in animals.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is then oxidized to protoporphyrin IX.[2] In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and ultimately, the destruction of plant cell membranes and cell death.[2][5]
Caption: Mechanism of action of this compound via inhibition of the PPO enzyme.
Analytical Methods for this compound and its Metabolites
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound and its metabolites in various environmental and biological matrices.[1][6][7]
Sample Preparation Workflow
The following diagram outlines a general workflow for the extraction and analysis of this compound from water and soil samples.
Caption: General experimental workflow for this compound analysis in water and soil.
Protocol for this compound and Metabolite Analysis in Water (Based on EPA Method D1724/01)[6]
1. Scope: This method is for the determination of this compound and its metabolites in drinking and surface water.
2. Principle: Residues are extracted from water samples and analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive mode.
3. Reagents and Materials:
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (reagent grade)
- This compound and metabolite analytical standards
- Syringe filters (0.45 µm PTFE)
4. Instrumentation:
- High-Performance Liquid Chromatograph (HPLC)
- Tandem Mass Spectrometer (MS/MS) with an ESI source
5. Sample Preparation:
- For this compound and most metabolites:
- Take a 10 mL aliquot of the water sample.
- Dilute with acidified methanol.
- Filter the extract through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[6]
- For metabolite M850H001:
- Take a separate aliquot of the water sample.
- Acidify the sample.
- Perform a liquid-liquid partition with ethyl acetate:cyclohexane.
- Centrifuge the sample.
- Evaporate an aliquot of the organic layer to dryness.
- Re-dissolve the residue in methanol:water with 0.1% formic acid.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]
6. LC-MS/MS Conditions:
- LC Column: A confirmatory analysis for this compound may require a different LC column and gradient.[6]
- Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is typically used.
- Ionization Mode: ESI Positive
- Quantitation: Based on external matrix-matched standards.[1]
7. Mass Spectrometric Transitions: The following table summarizes the precursor and product ions for this compound and its key metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
| This compound | 413 | 74 | - | [6] |
| M850H001 | 397 | 141 | 134 | [6] |
| M850H002 | 373 | 323 | 193 | [6] |
| M850H003 | 357 | 307 | 193 | [6] |
| M850H004 | 387 | 131 | 74 | [6] |
| M850H012 | 257 | 163 | 116 | [6] |
| M850H035 | 371 | 257 | 163 | [6] |
8. Method Validation Parameters: The analytical method should be validated according to established guidelines, with typical parameters including:
| Parameter | Acceptance Criteria | Reference |
| Limit of Quantitation (LOQ) | 0.01 mg/kg for cereal forage and grain | [1] |
| LOQ in Water | 30 ng/L for each analyte | [6] |
| Mean Recoveries | 70-120% | [6] |
| Relative Standard Deviation (RSD) | ≤20% | [6] |
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the accurate and precise quantification of this compound and its metabolites in research and regulatory settings. The use of LC-MS/MS is essential for achieving the required sensitivity and selectivity. Adherence to validated protocols and a thorough understanding of the compound's properties are critical for generating reliable data in this compound research.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. centerforfoodsafety.org [centerforfoodsafety.org]
- 3. youtube.com [youtube.com]
- 4. This compound | CAS 1258836-72-4 | LGC Standards [lgcstandards.com]
- 5. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. docs.publicnow.com [docs.publicnow.com]
Application Notes and Protocols: Trifludimoxazin in Herbicide Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trifludimoxazin, a potent protoporphyrinogen oxidase (PPO)-inhibiting herbicide, in the study of herbicide resistance mechanisms. Detailed protocols for key experiments are provided to facilitate research in this area.
Introduction
This compound is a novel PPO-inhibiting herbicide belonging to the triazinone chemical class.[1][2] It functions by inhibiting the PPO enzyme (EC 1.3.3.4), which is critical for the biosynthesis of chlorophyll in plants and heme in animals.[3][4] The inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1][5][6] A key area of research is its efficacy against weed biotypes that have developed resistance to other PPO-inhibiting herbicides, primarily through target-site mutations in the PPO2 gene.[7][8][9]
Mechanism of Action and Resistance
This compound exhibits a unique binding mechanism to the PPO enzyme, which allows it to remain effective against weeds that have developed resistance to other PPO inhibitors.[5] Common resistance-conferring mutations in the PPO2 gene, such as the glycine deletion at position 210 (ΔG210) or the arginine substitution at position 128 (e.g., R128G), often result in reduced efficacy of herbicides like fomesafen and saflufenacil.[7][9] However, this compound has demonstrated potent activity against PPO enzymes carrying these mutations.
Molecular modeling and structural studies have revealed that this compound binds within the active site of the PPO2 enzyme, forming critical interactions with amino acid residues. Its distinct chemical structure allows for a different binding orientation compared to other PPO inhibitors, making it less susceptible to the conformational changes caused by common resistance mutations.
Data Presentation: Herbicide Efficacy
The following tables summarize the efficacy of this compound compared to other PPO-inhibiting herbicides on susceptible and resistant biotypes of common agricultural weeds. The data is presented as GR50 values, which represent the herbicide concentration required to cause a 50% reduction in plant growth.
Table 1: GR50 Values (g ai ha-1) for Foliar-Applied PPO Inhibitors on Amaranthus tuberculatus (Waterhemp) Biotypes
| Biotype | PPO2 Mutation | This compound | Fomesafen | Saflufenacil |
| Susceptible | Wild-Type | 0.23 | 2.09 | 0.40 |
| Resistant | ΔG210 | 0.27 | 13.9 | 0.96 |
| Resistant | R128G | 0.27 | 19.3 | 0.79 |
Data sourced from greenhouse dose-response experiments. Plants were treated at a height of 5 to 7.5 cm and biomass was collected 14 days after treatment.[3]
Table 2: GR50 Values (g ai ha-1) for Foliar-Applied PPO Inhibitors on Amaranthus palmeri (Palmer Amaranth) Biotypes
| Biotype | PPO2 Mutation | This compound | Fomesafen | Saflufenacil |
| Susceptible | Wild-Type | 0.41 | 2.72 | 0.22 |
| Resistant | ΔG210 | 0.41 | 12.3 | 0.62 |
| Resistant | V361A | 0.31 | 8.15 | 0.44 |
Data sourced from greenhouse dose-response experiments. Plants were treated at a height of 5 to 7.5 cm and biomass was collected 14 days after treatment.[3]
Experimental Protocols
Detailed methodologies for key experiments in studying this compound and herbicide resistance are provided below.
Protocol 1: Whole-Plant Dose-Response Assay for Herbicide Resistance Screening
This protocol is designed to determine the level of resistance in a weed population to a specific herbicide by generating a dose-response curve and calculating the GR50 value.
Materials:
-
Seeds from suspected resistant and known susceptible weed populations.
-
Pots (e.g., 10 cm diameter) filled with a commercial potting mix.
-
Growth chamber or greenhouse with controlled temperature, humidity, and lighting.
-
Herbicide formulations (this compound, fomesafen, saflufenacil, etc.).
-
Research-grade spray chamber calibrated to deliver a precise volume of spray solution.
-
Adjuvants (e.g., methylated seed oil, ammonium sulfate) as recommended for the herbicides.
-
Balance for weighing plant biomass.
-
Drying oven.
Procedure:
-
Plant Growth:
-
Sow seeds of both susceptible and potentially resistant weed biotypes in pots.
-
After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
When plants reach the desired growth stage (e.g., 4-6 leaf stage or 5-10 cm in height), apply the herbicides.
-
Prepare a series of herbicide concentrations (typically 6-8 levels, including an untreated control) that will span from no effect to complete plant death.
-
Apply the herbicides using a calibrated spray chamber to ensure uniform coverage. Include recommended adjuvants in the spray solution.
-
-
Data Collection:
-
Return the treated plants to the growth chamber.
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no injury) to 100% (plant death).
-
At a predetermined time point (e.g., 21 days after treatment), harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at a constant temperature (e.g., 60°C) until a constant weight is achieved.
-
Record the dry weight for each treatment.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass for each herbicide concentration relative to the untreated control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data.
-
From the regression model, determine the GR50 value for each herbicide and weed biotype.
-
The resistance factor (RF) can be calculated by dividing the GR50 of the resistant biotype by the GR50 of the susceptible biotype.
-
Protocol 2: In Vitro PPO Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of herbicides on the PPO enzyme activity.
Materials:
-
Source of PPO enzyme (e.g., purified recombinant PPO expressed in E. coli or isolated from plant tissue).
-
Protoporphyrinogen IX (substrate).
-
Herbicide solutions of varying concentrations.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM dithiothreitol).
-
96-well microplate.
-
Microplate reader capable of measuring fluorescence (excitation ~405 nm, emission ~630 nm).
Procedure:
-
Enzyme Preparation:
-
Express and purify the PPO enzyme from wild-type and mutant alleles.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the PPO enzyme to each well.
-
Add the herbicide solutions at various concentrations to the wells. Include a control with no herbicide.
-
Pre-incubate the enzyme and herbicide mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the protoporphyrinogen IX substrate to each well.
-
Immediately place the microplate in the reader.
-
-
Data Measurement and Analysis:
-
Measure the increase in fluorescence over time as protoporphyrinogen IX is oxidized to the fluorescent protoporphyrin IX.
-
Calculate the initial reaction velocity for each herbicide concentration.
-
Plot the enzyme activity (as a percentage of the control) against the logarithm of the herbicide concentration.
-
Use a non-linear regression model to determine the IC50 value (the herbicide concentration that inhibits 50% of the enzyme activity).
-
Protocol 3: Protoplast Swelling Assay
This assay visually demonstrates the cell membrane disruption caused by PPO-inhibiting herbicides.
Materials:
-
Young, fully expanded leaves from susceptible plants.
-
Enzyme solution for protoplast isolation (e.g., 1% cellulase, 0.25% macerozyme in a mannitol osmoticum).
-
Washing solution (e.g., 0.5 M mannitol).
-
Herbicide solutions of varying concentrations prepared in the washing solution.
-
Microscope with a calibrated eyepiece.
-
Microscope slides and coverslips.
Procedure:
-
Protoplast Isolation:
-
Sterilize and finely chop the leaf tissue.
-
Incubate the leaf tissue in the enzyme solution in the dark with gentle agitation until protoplasts are released.
-
Filter the protoplast suspension to remove undigested tissue.
-
Centrifuge the protoplasts at a low speed and resuspend them in the washing solution. Repeat the washing step.
-
-
Herbicide Treatment:
-
Resuspend the purified protoplasts in the washing solution containing different concentrations of the herbicide. Include an untreated control.
-
Incubate the protoplasts in the light for a set period (e.g., 1-2 hours).
-
-
Observation and Measurement:
-
Place a drop of the protoplast suspension on a microscope slide and observe under the microscope.
-
Measure the diameter of a representative sample of protoplasts for each treatment.
-
Observe for signs of membrane damage, such as protoplast lysis or swelling.
-
-
Data Analysis:
-
Calculate the average protoplast diameter for each treatment.
-
Compare the changes in protoplast size and integrity between the control and herbicide-treated samples. An increase in diameter or lysis indicates membrane disruption.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mode of action and the study of herbicide resistance.
References
- 1. cambridge.org [cambridge.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 5. Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hracglobal.com [hracglobal.com]
Application Notes and Protocols for Evaluating Trifludimoxazin Soil Residual Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the soil residual activity of the herbicide Trifludimoxazin. The protocols outlined below cover both analytical quantification and biological assessment of its persistence and potential for carryover to subsequent crops.
Introduction to this compound and its Soil Residual Activity
This compound is a protoporphyrinogen oxidase (PPO) inhibiting herbicide, belonging to the 1,3,5–triazinane class of chemistry.[1] It is effective for the pre-plant knockdown and residual control of a range of broadleaf and grass weeds.[2] The herbicidal action is initiated by the inhibition of the PPO enzyme, which is crucial for chlorophyll biosynthesis in plants.[1] This inhibition leads to an accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid cell membrane disruption and ultimately, plant death.
The persistence of this compound in the soil is a critical factor for its efficacy and for determining safe plant-back intervals for rotational crops. Its soil residual activity is influenced by a combination of its chemical properties, soil characteristics, and environmental conditions. This compound has a moderate mobility in soil, with its metabolites sometimes exhibiting higher mobility.[2]
Quantitative Data on this compound Soil Residual Parameters
The following tables summarize key quantitative parameters related to the soil residual activity of this compound. These values are influenced by soil type, organic matter content, pH, temperature, and moisture.
Table 1: Soil Sorption and Mobility of this compound and its Metabolites
| Compound | Soil Organic Carbon-Water Partitioning Coefficient (Koc) (mL/g) | Mobility Class |
| This compound | 336.3 - 812.7 | Low to Medium |
| M850H001 | 52.1 - 181.5 | High to Medium |
| M850H002 | 139.6 - 500 | Medium |
| M850H003 | 33.1 - 206.6 | Very High to Medium |
| M850H004 | 224.9 - 1410 | Medium to Low |
Data sourced from Proposed Registration Decision PRD2020-15.[3]
Table 2: Soil Dissipation Half-Life (DT50) of this compound
| Study Location | Soil Type | DT50 (days) |
| Australian Field Studies | Not Specified | 6.6 - 42 |
Data sourced from AERU - University of Hertfordshire.[4]
Experimental Protocols
Protocol for Soil Bioassay to Determine this compound Residual Activity
A soil bioassay is a biological method to assess the presence and bioavailability of herbicide residues in the soil by observing the response of sensitive indicator plants.
Materials:
-
Representative soil samples from the field of interest.
-
Control soil known to be free of herbicide residues.
-
Pots (4-6 inch diameter) with drainage holes.
-
Seeds of sensitive indicator species (e.g., lentil, canola, sugar beet, or other sensitive broadleaf crops).
-
Greenhouse or growth chamber with controlled light and temperature.
-
Activated charcoal (for preparing a treated control).
-
Watering can.
-
Plant labels.
Procedure:
-
Soil Sample Collection:
-
Collect soil from the upper 2-4 inches of the soil profile from various locations within the field to obtain a representative sample.
-
For comparison, collect a control soil sample from an area with no history of this compound application.
-
-
Experimental Setup:
-
Prepare three sets of pots:
-
Test Soil: Pots filled with the soil collected from the field .
-
Control Soil: Pots filled with the herbicide-free control soil.
-
Treated Control (Optional but Recommended): To a portion of the test soil, add activated charcoal (approximately 1 teaspoon per 5 lbs of soil) and mix thoroughly. The charcoal will adsorb the herbicide, creating an "inactivated" control from the same soil matrix.
-
-
Label all pots clearly.
-
For each soil treatment, prepare at least three replicate pots.
-
-
Planting and Growth:
-
Sow 5-10 seeds of the chosen indicator species in each pot at a uniform depth.
-
Water the pots gently and thoroughly.
-
Place the pots in a greenhouse or growth chamber with adequate sunlight or artificial light and maintain a temperature suitable for the chosen plant species (typically 70-75°F).[5]
-
Water the plants as needed, ensuring the soil remains moist but not waterlogged.
-
-
Observation and Data Collection:
-
Observe the plants regularly for 21-28 days.
-
Assess for symptoms of PPO inhibitor injury, which may include:
-
Stunting of growth.
-
Chlorosis (yellowing) or necrosis (browning) of leaf tissue, particularly along the margins and between the veins.
-
Epinasty (twisting or curling of stems and leaves).
-
-
At the end of the observation period, carefully harvest the above-ground biomass from each pot.
-
Measure and record the fresh and dry weight of the biomass for each replicate.
-
-
Data Analysis:
-
Compare the growth (visual injury, height, biomass) of the plants in the test soil to those in the control soil.
-
A significant reduction in growth or visible injury symptoms in the test soil indicates the presence of biologically active this compound residues.
-
The following rating scale can be used for visual assessment of crop injury:
-
Table 3: Visual Injury Rating Scale for Bioassay
| Rating (%) | Description of Injury |
| 0 | No visible injury |
| 10 | Slight stunting or chlorosis |
| 20-30 | Noticeable stunting and/or chlorosis |
| 40-60 | Significant stunting, chlorosis, and some necrosis |
| 70-90 | Severe stunting, extensive necrosis |
| 100 | Complete plant death |
Adapted from CWSS-SCM Rating Scale.[6]
Protocol for Analytical Quantification of this compound in Soil by LC-MS/MS
This protocol is based on the BASF Method D1401/02 for the determination of this compound (BAS 850 H) and its metabolites in soil.[7]
Materials and Reagents:
-
Soil sample, air-dried and sieved.
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
-
Cyclohexane (HPLC grade).
-
Ethyl acetate (HPLC grade).
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS).
-
Analytical column (e.g., C18).
-
Centrifuge.
-
Shaker.
-
Nitrogen evaporator.
Procedure:
-
Extraction:
-
Weigh 5 g of the prepared soil sample into a centrifuge tube.
-
Add a solution of methanol:water with 0.1% formic acid (70:30, v/v).
-
Shake the mixture vigorously.
-
Repeat the extraction step.
-
Combine the extracts.
-
-
Sample Cleanup (for this compound and M850H001):
-
Take an aliquot of the combined extract and concentrate it to the aqueous layer under a stream of nitrogen at 50°C.[2]
-
Partition the concentrated extract with a mixture of cyclohexane:ethyl acetate (90:10, v/v).[2]
-
Collect the organic layer and evaporate it to dryness under nitrogen at 50°C.[2]
-
Reconstitute the residue in a solution of methanol:water with 0.1% formic acid (20:80, v/v) for LC-MS/MS analysis.[2]
-
-
Sample Preparation (for metabolites M850H002, M850H003, and M850H004):
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 analytical column.
-
The mobile phase can consist of a gradient of water and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor for the specific precursor and product ion transitions for this compound and its metabolites.
-
This compound and M850H001 are typically monitored in positive ion mode, while M850H002, M850H003, and M850H004 are monitored in negative ion mode.[2]
-
Visualizations
Caption: Signaling pathway of this compound's herbicidal action.
Caption: Experimental workflow for evaluating this compound soil residual activity.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 5. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 6. weedscience.ca [weedscience.ca]
- 7. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Trifludimoxazin In Vitro Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trifludimoxazin in vitro. Due to the limited availability of specific public data on this compound's solubility in various organic solvents and established in vitro protocols, this guide is based on its known physicochemical properties, the mechanism of action of protoporphyrinogen oxidase (PPO) inhibitors, and general best practices for handling poorly water-soluble compounds in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] It is characterized by its low water solubility, which presents challenges for in vitro experimental design.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1258836-72-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₆H₁₁F₃N₄O₄S | --INVALID-LINK-- |
| Molecular Weight | 412.34 g/mol | --INVALID-LINK-- |
| Water Solubility | 1.78 mg/L | [1] |
Q2: In which solvents can I dissolve this compound for in vitro studies?
Q3: How should I prepare a stock solution of this compound?
Preparing a stable, high-concentration stock solution is critical to minimize the volume of organic solvent added to your in vitro system. The following is a recommended starting protocol, which may require optimization for your specific experimental needs.
Experimental Protocol: Preparation of a this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 412.34 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 412.34 g/mol = 0.0041234 g
-
Mass (mg) = 4.12 mg
-
-
-
Weighing:
-
Tare a sterile, amber glass vial on an analytical balance.
-
Carefully weigh out approximately 4.12 mg of this compound into the vial. Record the exact weight.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes until the compound is completely dissolved. Visually inspect for any remaining solid particles. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential degradation.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Guide for Solubility Issues
Problem 1: this compound precipitates out of the stock solution during storage.
| Possible Cause | Troubleshooting Step |
| Concentration is too high for the solvent. | Try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM). |
| Water has been introduced into the DMSO. | Use anhydrous DMSO and ensure vials and pipette tips are dry. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes. |
Problem 2: A precipitate forms immediately upon adding the this compound stock solution to the aqueous cell culture medium.
This is a common issue when adding a compound dissolved in an organic solvent to an aqueous solution. The abrupt change in solvent polarity causes the compound to crash out of solution.
| Possible Cause | Troubleshooting Step |
| Final concentration is above the aqueous solubility limit. | Lower the final concentration of this compound in your experiment. |
| High concentration of the compound in the pipette tip upon addition. | Pre-dilute the stock solution in a small volume of media before adding it to the final culture volume. Pipette the diluted compound directly into the bulk of the media while gently swirling. |
| Interaction with media components. | The presence of salts and proteins (especially in serum) can reduce the solubility of hydrophobic compounds. Consider reducing the serum concentration if your experiment allows, or using a serum-free medium for the duration of the treatment. |
Recommended Dilution Technique to Minimize Precipitation
-
Warm your cell culture medium to 37°C.
-
In a separate sterile tube, add a small volume of the pre-warmed medium (e.g., 100-200 µL).
-
Add the required volume of your this compound DMSO stock to this small volume of medium and mix thoroughly by pipetting up and down.
-
Immediately add this pre-diluted solution to your final volume of cell culture medium, and swirl the culture vessel to ensure rapid and even distribution.
Workflow for Diluting this compound into Culture Media
Caption: A step-by-step process for diluting this compound stock.
Mechanism of Action: PPO Inhibition
This compound's mechanism of action is the inhibition of protoporphyrinogen oxidase (PPO). In the heme synthesis pathway, PPO is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. When PPO is inhibited, protoporphyrinogen IX accumulates and can be non-enzymatically oxidized to protoporphyrin IX, often in cellular compartments where it is not normally found in high concentrations. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), which lead to lipid peroxidation, membrane damage, and ultimately, cell death.
Signaling Pathway of PPO Inhibition
Caption: The inhibitory effect of this compound on the PPO pathway.
References
Technical Support Center: Optimizing Trifludimoxazin Concentration for Dose-Response Studies
Welcome to the technical support center for Trifludimoxazin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in dose-response studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), also known as protoporphyrinogen IX oxidase.[1][2][3] This enzyme is crucial in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll in plants and heme in animals.[2][4] By inhibiting PPO, this compound leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, is rapidly oxidized to protoporphyrin IX.[2][4] This accumulation results in the generation of reactive oxygen species (ROS), causing lipid peroxidation and subsequent cell membrane damage, ultimately leading to cell death.[2][5]
Q2: What are the solubility properties of this compound?
A2: this compound has low aqueous solubility but is soluble in several organic solvents. Understanding its solubility is critical for preparing accurate and effective concentrations for your dose-response studies. A summary of its solubility is provided in the table below.
| Solvent | Solubility |
| Water (pH 7.88, 20.1°C) | 1.78 mg/L[1] |
| n-heptane | 0.027 g/L[1] |
| Methanol | 10.8 g/L[1] |
| Toluene | 36 g/L[1] |
| Ethyl acetate | 155.2 g/L[1] |
| Dichloromethane | 238.4 g/L[1] |
| Acetone | 423.8 g/L[1] |
| DMSO | 100 mg/mL (requires sonication)[5] |
Q3: How should I prepare a stock solution of this compound?
A3: Due to its low water solubility, a high-concentration stock solution of this compound should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro and cell-based assays.[5] For a detailed protocol, please refer to the "Experimental Protocols" section.
Q4: What concentration range of this compound should I use for my dose-response study?
A4: The optimal concentration range will depend on your specific experimental system (e.g., isolated enzymes, cell cultures, whole organisms). For in vitro enzymatic assays, concentrations can range from the nanomolar to the low micromolar range. For cell-based assays, a broader range, typically from low nanomolar to high micromolar, is recommended to capture the full dose-response curve. It is advisable to perform a preliminary range-finding experiment to determine the most effective concentrations for your system.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds like this compound when the concentration of the organic solvent from the stock solution is not sufficiently diluted in the final aqueous solution.
-
Solution:
-
Decrease the final solvent concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is kept to a minimum, typically below 0.5% (v/v), to maintain the solubility of this compound and minimize solvent-induced cytotoxicity.
-
Use a serial dilution strategy: Prepare intermediate dilutions of your this compound stock solution in the same organic solvent before making the final dilution into your aqueous buffer or medium. This gradual dilution can help prevent precipitation.
-
Vortexing/Mixing: When making the final dilution, add the this compound solution to the aqueous medium while vortexing or gently mixing to ensure rapid and uniform dispersion.
-
Consider co-solvents or surfactants: In some cases, the use of a small amount of a biocompatible co-solvent or surfactant in your final assay medium may be necessary to improve solubility. However, this should be carefully validated to ensure it does not interfere with your assay.
-
Issue: I am observing high variability in my dose-response data.
-
Cause: Variability can arise from several sources, including inconsistent compound dissolution, pipetting errors, or fluctuations in experimental conditions.
-
Solution:
-
Ensure complete dissolution of stock solution: Before preparing your dilutions, ensure that your this compound stock solution is completely dissolved. Sonication may be required for DMSO stock solutions.[5]
-
Use calibrated pipettes: Accurate and consistent pipetting is crucial for generating reliable dose-response curves. Regularly calibrate your pipettes.
-
Maintain consistent experimental conditions: Ensure that all experimental parameters, such as incubation times, temperatures, and cell densities, are kept consistent across all treatment groups.
-
Include appropriate controls: Always include a vehicle control (containing the same final concentration of the organic solvent used to dissolve this compound) and a positive control (a known PPO inhibitor, if available).
-
Issue: I am observing cytotoxicity at concentrations where I don't expect to see PPO inhibition.
-
Cause: The observed cytotoxicity may be due to off-target effects of this compound or the solvent used for its dissolution.
-
Solution:
-
Evaluate solvent toxicity: Run a parallel experiment to assess the cytotoxicity of the solvent (e.g., DMSO) at the concentrations used in your this compound dose-response study.
-
Use a lower concentration of this compound: If the cytotoxicity is not due to the solvent, it may be an off-target effect of the compound. Consider using a lower concentration range in your experiments.
-
Choose a different endpoint: If you are using a general cytotoxicity assay (e.g., MTT or LDH), consider a more specific assay that directly measures PPO activity or a downstream consequence of its inhibition (e.g., measurement of protoporphyrin IX accumulation or reactive oxygen species generation).
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions for a dose-response experiment.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound: 412.35 g/mol ).
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously and sonicate in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Serial Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of working stock solutions. For example, to create a 1:10 dilution series, you would mix 10 µL of the higher concentration stock with 90 µL of DMSO.
-
The final concentrations in your assay will be further diluted when added to the aqueous buffer or cell culture medium. Remember to account for this final dilution factor when calculating the concentrations of your working stock solutions.
-
Protocol 2: In Vitro PPO Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on PPO enzyme activity.
Materials:
-
Isolated PPO enzyme (e.g., from plant mitochondria or recombinant expression)
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM MgCl2, 0.1% (v/v) Tween-20)
-
Protoporphyrinogen IX (substrate)
-
This compound working solutions (prepared in DMSO)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Microplate reader with fluorescence detection capabilities (Excitation ~405 nm, Emission ~630 nm)
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a small volume (e.g., 1-2 µL) of your this compound working solutions to the appropriate wells to achieve your desired final concentrations.
-
Include vehicle control wells containing only DMSO.
-
Add the PPO enzyme preparation to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate to all wells.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The product of the PPO reaction, protoporphyrin IX, is fluorescent.
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time plot) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action via PPO inhibition.
Caption: Experimental workflow for a this compound dose-response study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase via Fragment-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.bio-techne.com [resources.bio-techne.com]
Trifludimoxazin Stability in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Trifludimoxazin in solution. Adherence to proper storage and handling procedures is critical for obtaining reliable and reproducible experimental results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and storage of this compound solutions.
Issue 1: Precipitation or Cloudiness in Aqueous Solutions
-
Question: My this compound solution, prepared in an aqueous buffer, has become cloudy or has formed a precipitate. What could be the cause and how can I resolve this?
-
Answer: this compound has very low solubility in water (1.78 mg/L at 20.1°C and pH 7.88)[1]. Precipitation is a common issue when the concentration in an aqueous buffer exceeds its solubility limit.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the intended concentration does not exceed the solubility limit in your specific buffer system.
-
pH Adjustment: While this compound is hydrolytically stable at acidic pH (pH 4-5), its solubility may vary with pH[2]. Attempt to dissolve the compound in a buffer with a slightly different pH, keeping in mind its stability profile.
-
Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, to increase solubility. However, ensure the co-solvent is compatible with your experimental system. For in-vitro studies, it is crucial to use newly opened, non-hygroscopic DMSO as water content can significantly impact solubility[3].
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Preparation of a Concentrated Stock: Prepare a concentrated stock solution in a suitable organic solvent (see Issue 2) and then dilute it to the final working concentration in your aqueous buffer immediately before use.
-
-
Issue 2: Degradation in Organic Solvents
-
Question: I have prepared a stock solution of this compound in an organic solvent. How can I ensure its stability?
-
Answer: While this compound is highly soluble in several organic solvents, the stability of the solution can be affected by the choice of solvent, storage conditions, and the presence of contaminants.
-
Troubleshooting Steps:
-
Solvent Selection: Use a high-purity, anhydrous grade of a recommended solvent such as acetone, dichloromethane, or ethyl acetate for preparing stock solutions[1]. For biological experiments requiring DMSO, use a fresh, high-quality, anhydrous grade, as hygroscopic DMSO can negatively affect the stability and solubility of this compound[3].
-
Storage Conditions: Store stock solutions at low temperatures. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), store at -80°C[3].
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot the stock solution into smaller, single-use vials before freezing[3].
-
Light Protection: Protect the solution from light to prevent potential photolytic degradation. Use amber-colored vials or wrap the vials in aluminum foil.
-
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental results when using this compound. Could this be related to solution stability?
-
Answer: Yes, inconsistent results are often a symptom of compound degradation. The stability of this compound can be influenced by factors such as pH, temperature, and light exposure.
-
Troubleshooting Steps:
-
pH-Dependent Hydrolysis: this compound is hydrolytically stable at pH 4 and 5. However, at pH 6 and elevated temperatures (120°C), it undergoes hydrolysis to form metabolites M850H004 and M850H012[2]. For experiments conducted at or near neutral pH, prepare fresh solutions and use them immediately.
-
Photostability: this compound is susceptible to photolysis in aqueous solutions, with a half-life (DT50) of 7.2 days in a sterile pH 5 buffer under laboratory conditions[1]. Conduct experiments under controlled lighting conditions and minimize the exposure of your solutions to light.
-
Fresh Solution Preparation: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Do not store diluted aqueous solutions for extended periods.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound exhibits high solubility in several organic solvents. For preparing concentrated stock solutions, the following are recommended (solubility at 20°C)[1]:
-
Acetone: 423.8 g/L
-
Dichloromethane: 238.4 g/L
-
Ethyl acetate: 155.2 g/L
-
DMSO: 100 mg/mL[3]
It has moderate solubility in methanol (10.8 g/L) and toluene (36 g/L), and low solubility in n-heptane (0.027 g/L)[1].
Q2: What are the optimal storage conditions for this compound solid and stock solutions?
A2:
-
Solid Compound: Store the solid powder at -20°C for up to 3 years[3].
-
Stock Solutions: For solutions in organic solvents, store at -20°C for up to 1 month or at -80°C for up to 6 months[3]. It is crucial to aliquot the stock solution to avoid multiple freeze-thaw cycles[3].
Q3: Is this compound stable to temperature fluctuations?
A3: The technical grade active ingredient shows no significant changes after 2 weeks of storage at an elevated temperature of 54°C[1]. However, in solution, particularly in aqueous buffers at near-neutral pH, high temperatures can accelerate hydrolysis[2].
Q4: Does pH affect the stability of this compound in aqueous solutions?
A4: Yes, pH is a critical factor. This compound is stable in acidic conditions (pH 4 and 5)[2]. As the pH increases towards neutral, it becomes more susceptible to hydrolysis, especially at elevated temperatures[2].
Q5: Is this compound sensitive to light?
A5: Yes, this compound is susceptible to photolysis in aqueous solutions[1]. It is recommended to protect solutions from light during storage and experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L at 20°C) | Reference |
| Acetone | 423.8 | [1] |
| Dichloromethane | 238.4 | [1] |
| Ethyl acetate | 155.2 | [1] |
| Toluene | 36.0 | [1] |
| Methanol | 10.8 | [1] |
| n-Heptane | 0.027 | [1] |
| Water (pH 7.88) | 0.00178 | [1] |
| DMSO | ~100 | [3] |
Table 2: Stability of this compound Under Different Conditions
| Condition | Stability | Key Findings | Reference |
| Solid (Powder) | Stable | Up to 3 years at -20°C. | [3] |
| Stock Solution (-20°C) | Stable | Up to 1 month. | [3] |
| Stock Solution (-80°C) | Stable | Up to 6 months. | [3] |
| Hydrolytic (pH 4 & 5) | Stable | No significant degradation. | [2] |
| Hydrolytic (pH 6, 120°C) | Unstable | Forms metabolites M850H004 and M850H012. | [2] |
| Photolytic (pH 5) | Unstable | DT50 of 7.2 days. | [1] |
| Elevated Temperature (Solid) | Stable | No significant change after 2 weeks at 54°C. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Solution Stability
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer system under defined storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in the desired high-purity solvent (e.g., anhydrous DMSO) to a known concentration (e.g., 10 mM).
-
Ensure complete dissolution, using gentle sonication if necessary.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final test concentration in the solvent or buffer of interest.
-
Prepare multiple identical aliquots in appropriate vials (e.g., amber glass HPLC vials).
-
-
Initial Analysis (Time Zero):
-
Immediately analyze one of the freshly prepared test solution aliquots using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Record the initial peak area or concentration of this compound. This will serve as the baseline (100% stability).
-
-
Storage:
-
Store the remaining aliquots under the desired test conditions (e.g., specific temperature, light exposure, or pH).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve an aliquot from storage.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using the same analytical method as the initial analysis.
-
Record the peak area or concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) measurement.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life (DT50) under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Key factors influencing the stability of this compound in solution.
References
Technical Support Center: Trifludimoxazin Extraction from Plant Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of Trifludimoxazin from plant tissues. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound from plant samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete cell lysis: Plant tissues, especially those that are tough or fibrous, may not be sufficiently homogenized. Poor extraction solvent penetration: The chosen solvent may not effectively penetrate the plant matrix to dissolve the analyte. Analyte degradation: this compound may degrade during the extraction process due to improper pH, temperature, or exposure to light. Suboptimal phase separation: In liquid-liquid extraction, incomplete separation of the organic and aqueous layers can lead to loss of the analyte. | Improve homogenization: Ensure thorough grinding of the plant tissue, preferably using liquid nitrogen to make the sample brittle. Optimize solvent system: A mixture of methanol and water is commonly used.[1] Consider adjusting the ratio or adding a small amount of formic acid to improve extraction efficiency, particularly for acidic herbicides. Control extraction conditions: Maintain a cool environment during extraction and minimize exposure of the sample to direct light. Ensure the pH of the extraction solvent is appropriate. Enhance phase separation: Centrifuge at a higher speed or for a longer duration to ensure a clean separation of layers. |
| High Matrix Effects in LC-MS/MS | Co-elution of interfering compounds: Other compounds from the plant matrix may elute at the same time as this compound, causing ion suppression or enhancement. Insufficient sample cleanup: The cleanup step may not be adequate to remove all interfering substances. | Optimize chromatographic conditions: Adjust the gradient, flow rate, or column chemistry to improve the separation of this compound from matrix components. Employ matrix-matched standards: Prepare calibration standards in an extract of a blank plant matrix to compensate for matrix effects.[2] Enhance cleanup: Consider using different or additional solid-phase extraction (SPE) sorbents. For QuEChERS, primary secondary amine (PSA) is often used to remove sugars and fatty acids, while C18 can remove nonpolar interferences. |
| Poor Chromatographic Peak Shape | Column overload: Injecting too much sample or too high a concentration of the analyte. Incompatible injection solvent: The solvent in which the final extract is dissolved may be too strong, causing peak fronting or splitting. Column degradation: The analytical column may be contaminated or have lost its stationary phase. | Dilute the sample: If the concentration is too high, dilute the final extract. Match injection solvent to mobile phase: The final extract should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. A common reconstitution solvent is a mixture of methanol and water with 0.1% formic acid.[3] Use a guard column and/or replace the analytical column: A guard column can protect the analytical column from contaminants. If performance does not improve, the analytical column may need to be replaced. |
| Inconsistent Results | Non-homogenous sample: The subsample taken for extraction may not be representative of the entire sample. Inconsistent sample processing: Variations in extraction time, temperature, or solvent volumes between samples. Instrument variability: Fluctuations in the LC-MS/MS system's performance. | Ensure sample homogeneity: Thoroughly grind and mix the entire plant sample before taking a subsample for extraction. Standardize the protocol: Adhere strictly to the validated protocol for all samples. Use calibrated pipettes and consistent timings. Monitor instrument performance: Regularly run system suitability tests and quality control samples to ensure the instrument is performing within acceptable limits. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle for extracting this compound from plant tissues?
A1: The general principle involves homogenizing the plant tissue, extracting the analyte with an organic solvent, cleaning up the extract to remove interfering substances, and analyzing the final extract by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A common method involves extracting with a mixture of methanol and water, followed by filtration and direct analysis.[1]
Q2: What is the mode of action of this compound?
A2: this compound is a protoporphyrinogen oxidase (PPO) inhibitor.[1][4] It blocks a key enzyme in the chlorophyll biosynthesis pathway, leading to an accumulation of protoporphyrin IX. This molecule is a potent photosensitizer that, in the presence of light, generates reactive oxygen species that cause rapid membrane damage and cell death.[4]
Q3: Are there any specific storage conditions recommended for plant samples prior to extraction?
A3: To maintain the integrity of the analyte, plant samples should be stored frozen, typically at -18°C or lower, prior to analysis.[1] For genetic material extraction for resistance testing, it is recommended to keep fresh leaf tissue in plastic bags in a cooler with an ice pack and to ship them within one to two days of collection.[5]
Q4: What are the common metabolites of this compound that I should be aware of in plant tissues?
A4: In plant metabolism studies, several metabolites have been identified, including M850H001, M850H003, M850H006, and M850H012. However, for residue definition in plant commodities, this compound itself is often the target analyte for enforcement and dietary risk assessment due to the low levels of metabolites found in edible parts.[1]
Q5: Can I use a QuEChERS-based method for this compound extraction?
A5: While a specific QuEChERS protocol for this compound is not detailed in the provided search results, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products and could likely be adapted. A typical QuEChERS method involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Experimental Protocols
Protocol 1: Methanol-Water Extraction for this compound in Plant Tissues
This protocol is a generalized procedure based on common extraction methods for this compound and its metabolites.[1]
-
Sample Homogenization:
-
Weigh a representative portion of the plant tissue (e.g., 10-15 g).
-
If the sample has high water content, it may be freeze-dried first.
-
Homogenize the sample to a fine powder, preferably using a cryogenic grinder with liquid nitrogen.
-
-
Extraction:
-
Transfer the homogenized sample to a centrifuge tube.
-
Add a measured volume of methanol, followed by a measured volume of water (a common ratio is 2:1 methanol to water).
-
Vortex or shake vigorously for a specified period (e.g., 1-2 minutes).
-
Repeat the extraction step with a fresh portion of methanol.
-
-
Centrifugation and Filtration:
-
Centrifuge the sample to pellet the solid material.
-
Filter an aliquot of the supernatant through a 0.22 µm or 0.45 µm filter (e.g., PTFE) into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Analyze the filtered extract by LC-MS/MS.
-
Quantitation is typically achieved using external matrix-matched standards.
-
Quantitative Data Summary
The following table summarizes available quantitative data related to the analysis of this compound. Note that specific extraction efficiencies and recovery rates can be highly matrix-dependent.
| Parameter | Matrix | Value | Reference |
| Limit of Quantitation (LOQ) | Soil | 0.001 mg/kg | [3] |
| Recovery (at LOQ) | Soil | 70-120% (typical validation range) | [3] |
| Recovery (at 10x LOQ) | Soil | 70-120% (typical validation range) | [3] |
| Aqueous Solubility | Water (pH 7.88, 20.1°C) | 1.78 mg/L | [1] |
Visualizations
Caption: Mode of action of this compound as a PPO inhibitor in the chlorophyll biosynthesis pathway.
Caption: General experimental workflow for the extraction of this compound from plant tissues.
References
Improving the efficacy of Trifludimoxazin under different environmental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Trifludimoxazin under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a protoporphyrinogen oxidase (PPO) inhibitor.[1][2] It blocks the PPO enzyme, which is crucial for the biosynthesis of chlorophyll and heme in plants.[2] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane disruption and plant death.[3]
Q2: What are the typical symptoms of this compound on susceptible plants?
A2: Symptoms of PPO inhibitors like this compound can appear rapidly, often within hours of application, especially in bright, sunny conditions.[4] Initial symptoms include water-soaked lesions on the foliage, followed by rapid browning (necrosis) and desiccation of the plant tissue.[4]
Q3: How does this compound perform on herbicide-resistant weeds?
A3: this compound has demonstrated high efficacy against weed biotypes that are resistant to other PPO inhibitors.[1] For example, it is effective against waterhemp and Palmer amaranth populations with specific target-site mutations (ΔG210 or R128) that confer resistance to herbicides like saflufenacil and fomesafen.[5] this compound is also effective in controlling PPO enzymes carrying double mutations.[4]
Q4: Can this compound be tank-mixed with other herbicides?
A4: Yes, this compound can be effectively tank-mixed with other herbicides to broaden the spectrum of weed control.[6] Combinations with glufosinate, glyphosate, and paraquat have shown to be effective.[6] When mixed with saflufenacil, it has demonstrated synergistic effects on certain weed species, such as giant ragweed.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced efficacy on target weeds | Environmental Conditions: Low light intensity can slow the activity of PPO inhibitors as their mode of action is light-dependent.[7] | - Ensure experiments are conducted under adequate light conditions. - For post-emergence applications, apply during bright, sunny days for optimal results.[4] |
| Weed Growth Stage: Larger, more mature weeds may be less susceptible to herbicides. | - Apply this compound to smaller, actively growing weeds for best results. | |
| Herbicide Resistance: The target weed population may have developed resistance to PPO inhibitors. | - Confirm the resistance profile of your weed population. This compound is effective against many PPO-resistant biotypes, but new resistance mechanisms can emerge.[1][4] | |
| Crop Injury or Phytotoxicity | Environmental Conditions: High humidity and temperature can increase herbicide uptake and potentially lead to crop injury. Coarse-textured soils combined with low temperatures and high precipitation can also increase injury, especially when mixed with saflufenacil.[5] | - Avoid application during extreme weather conditions. - In coarse-textured soils, consider reducing the application rate, especially if cool and wet conditions are expected.[5] |
| Application Rate: Incorrect application rate for the specific crop or environmental conditions. | - Calibrate spray equipment accurately to ensure the correct dose is applied. - Refer to product labels for recommended rates for specific crops and soil types. | |
| Inconsistent results between experiments | Soil Variability: Soil type (texture, organic matter, pH) can significantly impact the bioavailability and efficacy of soil-applied herbicides. This compound has been shown to be more mobile in loamy sand compared to loam soils.[8] | - Characterize and record the soil properties for each experiment. - Maintain consistency in soil sourcing and preparation for comparable results. |
| Application Technique: Inconsistent spray coverage can lead to variable results. | - Ensure uniform and thorough spray coverage of the target weeds. |
Data on this compound Efficacy Under Different Conditions
The following tables summarize available data on the performance of this compound.
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Application Rate (g ai/ha) | % Control | Days After Application (DAA) | Reference |
| Glyphosate-resistant Waterhemp | 12.5 | 94% | 28 | [5][6] |
| Glyphosate-resistant Waterhemp | 25 | 99% | 28 | [6] |
| Giant Ragweed | 12.5 | 78% | 21 | [5][6] |
| Giant Ragweed | 25 | 79% | 21 | [6] |
| Horseweed | 12.5 | 9% | 28 | [5] |
| Horseweed | 25 | ≤ 20% | Not Specified | [6] |
Table 2: Influence of Soil Type on this compound Mobility and Crop Response (Cotton)
| Soil Type | Soil Texture | This compound Mobility | Cotton Response (Injury) | Reference |
| Acuff Loam | Fine-loamy, mixed, superactive, thermic Aridic Paleustalfs | Low | Low | [8] |
| Olton Loam | Fine, mixed, superactive, thermic Aridic Paleustolls | Low | Low | [8] |
| Amarillo Loamy Sand | Fine-loamy, mixed, superactive, thermic Aridic Paleustalfs | Moderate | Higher than loam soils | [8] |
Experimental Protocols
Key Experiment: Greenhouse Efficacy Trial
This protocol outlines a general procedure for evaluating the efficacy of this compound on a target weed species in a controlled greenhouse environment.
1. Plant Preparation:
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Grow the target weed species from seed in pots containing a standardized soil mix.
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Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25°C day/20°C night, 60% relative humidity, 16-hour photoperiod).
-
Water plants as needed to maintain adequate soil moisture.
2. Herbicide Application:
-
Apply this compound at the desired rates when the weeds have reached the specified growth stage (e.g., 4-6 true leaves).
-
Use a research-grade spray chamber to ensure uniform application.
-
Include an untreated control group for comparison.
3. Post-Application Care and Evaluation:
-
Return the treated plants to the greenhouse and maintain the controlled environmental conditions.
-
Visually assess weed control at set intervals (e.g., 3, 7, 14, and 21 days after application) using a 0% (no control) to 100% (complete death) scale.
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At the final evaluation, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight to quantify the treatment effect.
4. Data Analysis:
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Analyze the visual control ratings and biomass data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Mechanism of Action of this compound as a PPO Inhibitor.
Caption: General workflow for a greenhouse efficacy trial of this compound.
Caption: Troubleshooting logic for addressing reduced efficacy of this compound.
References
- 1. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 2. Complementary activity of this compound and saflufenacil when used in combination for postemergence and residual weed control | Weed Science | Cambridge Core [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
- 6. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to this compound | Weed Science | Cambridge Core [resolve.cambridge.org]
- 7. Item - EVALUATION OF this compound, A NEW PROTOPORPHYRINOGEN OXIDASE-INHIBITING HERBICIDE, FOR USE IN SOYBEAN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. pp1.eppo.int [pp1.eppo.int]
Overcoming analytical challenges in Trifludimoxazin metabolite identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the identification and quantification of Trifludimoxazin and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Improper Ionization: this compound and its metabolites may not ionize efficiently under the selected mass spectrometry source conditions. | - Verify Ionization Mode: this compound and metabolite M850H001 are typically analyzed in positive ion mode, while metabolites M850H002, M850H003, and M850H004 are analyzed in negative ion mode.[1] - Optimize Source Parameters: Adjust parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature to enhance ionization.[2] - Check Mobile Phase Additives: Ensure the mobile phase contains an appropriate additive to promote ionization (e.g., 0.1% formic acid for positive mode).[1][3] |
| Matrix Effects (Ion Suppression): Co-eluting matrix components from the sample can suppress the ionization of the target analytes.[4][5] | - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.[4][6] This compensates for signal suppression. - Improve Sample Cleanup: Implement additional cleanup steps in your sample preparation protocol to remove interfering matrix components. - Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[7] | |
| Incorrect MRM Transitions: The mass spectrometer is not monitoring the correct precursor and product ion m/z values for the analytes. | - Verify MRM Transitions: Cross-reference the MRM transitions in your acquisition method with the established values provided in the quantitative data tables below.[1] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Incompatible Sample Solvent: The solvent in which the final extract is dissolved may be too strong or incompatible with the initial mobile phase conditions, causing peak distortion.[8] | - Solvent Matching: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. For example, a common reconstitution solvent is a mixture of methanol and water with 0.1% formic acid (e.g., 20:80, v/v).[1][3] |
| Column Overload: Injecting too much analyte or matrix onto the column can lead to peak fronting. | - Reduce Injection Volume: Decrease the volume of sample injected onto the LC column. - Dilute the Sample: If the analyte concentration is very high, dilute the sample extract before injection. | |
| Secondary Interactions: Analyte interaction with active sites on the column stationary phase or system components can cause peak tailing. | - Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to keep the analytes in a single ionic state. The use of formic acid helps in this regard.[1][3] - Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that might cause peak shape issues.[8] | |
| Inconsistent Retention Times | Inadequate Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions between injections, especially in gradient elution.[8] | - Increase Equilibration Time: Extend the post-run equilibration time to ensure the column is fully returned to the initial conditions before the next injection. |
| Mobile Phase Preparation Issues: Inconsistent mobile phase composition or degradation over time can lead to retention time shifts. | - Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure accurate measurement of all components. - Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump, which can affect flow rate consistency. | |
| Fluctuations in Column Temperature: Changes in the column oven temperature will affect retention times. | - Use a Column Oven: Employ a thermostatically controlled column oven to maintain a consistent column temperature throughout the analysis. | |
| High Background Noise or Interferences | Contaminated Solvents or Reagents: Impurities in the solvents, water, or reagents used for sample preparation and LC-MS analysis can introduce background noise. | - Use High-Purity Solvents: Utilize LC-MS grade solvents, water, and additives.[8] - Run a Blank: Inject a solvent blank to identify the source of the contamination. |
| Carryover: Residual analyte from a previous high-concentration sample is injected with the current sample.[8] | - Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between injections. - Inject Blanks: Inject one or more blank samples after a high-concentration sample to check for and mitigate carryover. | |
| Matrix Interferences: Co-eluting matrix components can have the same mass-to-charge ratio as the target analytes, leading to interfering peaks.[7] | - Improve Chromatographic Separation: Modify the LC gradient or use a different column chemistry to resolve the analyte from the interference. - Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between the analyte and interference based on their exact masses, even if they have the same nominal mass.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolites of this compound I should be looking for?
A1: Based on regulatory studies, the most commonly identified metabolites in environmental and biological matrices include M850H001, M850H002, M850H003, M850H004, and M850H040.[1][9] It is recommended to include these in your analytical method.
Q2: Why am I seeing significant signal suppression for my analytes, especially in complex matrices like soil?
A2: Signal suppression is a common matrix effect in LC-MS/MS analysis.[4][5] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source. To address this, it is crucial to use matrix-matched calibration standards for accurate quantification.[4][6] Additionally, optimizing your sample cleanup procedure to remove these interfering compounds can help mitigate suppression.
Q3: What are the optimal ionization modes for this compound and its metabolites?
A3: this compound and its metabolite M850H001 are best analyzed in positive electrospray ionization (ESI+) mode. Conversely, metabolites M850H002, M850H003, and M850H004 show better response in negative electrospray ionization (ESI-) mode.[1] Therefore, you may need to run your samples in both modes or use a polarity-switching acquisition method.
Q4: Can I use a single extraction method for all this compound metabolites?
A4: While a general extraction with a solvent mixture like methanol/water with formic acid is a good starting point, different metabolites may require modifications to the extraction and cleanup procedure for optimal recovery.[1][3] For instance, the procedure for M850H001 in water involves a liquid-liquid partitioning step that is different from the other metabolites.[4] It is advisable to validate your chosen method for all target analytes to ensure efficient extraction.
Q5: My retention times are shifting from injection to injection. What should I check first?
A5: The most common causes for shifting retention times are insufficient column re-equilibration between gradient runs and changes in mobile phase composition.[8] First, try increasing the equilibration time at the end of your gradient. If the problem persists, prepare fresh mobile phase, ensuring the composition is accurate. Also, verify that the column temperature is stable.
Quantitative Data
The following tables summarize the LC-MS/MS parameters for the analysis of this compound and its key metabolites.
Table 1: Mass Spectrometry Parameters for this compound and its Metabolites in Soil [1]
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantitation | Product Ion (m/z) - Confirmation |
| This compound | Positive | 413 | 74 | 134 |
| M850H001 | Positive | 397 | 114 | 141 |
| M850H002 | Negative | 373 | 193 | 323 |
| M850H003 | Negative | 357 | 307 | 137 |
| M850H004 | Negative | 385 | 103 | 255 |
Table 2: Mass Spectrometry Parameters for Metabolite M850H040 in Water [9]
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantitation | Product Ion (m/z) - Confirmation |
| M850H040 | Negative | 429 | 335 | 296 |
Experimental Protocols
Protocol 1: Analysis of this compound and its Metabolites in Soil[1][3]
-
Sample Extraction:
-
Weigh 5 g of soil into a centrifuge tube.
-
Add a methanol:water solution with 0.1% formic acid (70:30, v/v) and shake vigorously.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction step on the soil pellet and combine the supernatants.
-
-
Cleanup for this compound and M850H001:
-
Take an aliquot of the combined extract and concentrate it under a stream of nitrogen at 50°C to remove the methanol.
-
Perform a liquid-liquid partition with a cyclohexane:ethyl acetate mixture (90:10, v/v).
-
Collect the organic layer, evaporate it to dryness under nitrogen at 50°C.
-
Reconstitute the residue in a methanol:water solution with 0.1% formic acid (20:80, v/v) for LC-MS/MS analysis.
-
-
Cleanup for M850H002, M850H003, and M850H004:
-
Take an aliquot of the original combined extract and concentrate it under nitrogen at 50°C to the aqueous layer.
-
Dilute the remaining aqueous solution with water containing 0.1% formic acid and methanol with 0.1% formic acid for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.
-
Monitor the analytes using the specific MRM transitions listed in Table 1.
-
Protocol 2: Analysis of Metabolite M850H040 in Water[9]
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm PTFE filter.
-
If necessary, dilute the sample with water.
-
-
LC-MS/MS Analysis:
-
Directly inject the filtered (and diluted, if applicable) water sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the analyte using the MRM transitions provided in Table 2.
-
Visualizations
Caption: Mode of action of this compound as a PPO inhibitor.
Caption: General workflow for this compound metabolite identification.
Caption: Logical troubleshooting flow for analytical issues.
References
- 1. epa.gov [epa.gov]
- 2. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. mag.go.cr [mag.go.cr]
- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. epa.gov [epa.gov]
Technical Support Center: Mitigating Trifludimoxazin Phytotoxicity in Crop Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide trifludimoxazin. The information is designed to help mitigate phytotoxicity in crop research settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher-than-expected crop injury despite using recommended application rates.
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Question: We applied this compound at the recommended rate, but our corn/soybean/wheat plots are showing significant phytotoxicity (e.g., leaf necrosis, stunting). What could be the cause?
-
Answer: Several factors can exacerbate this compound phytotoxicity even at recommended rates:
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Environmental Conditions: Cool, wet soils and high precipitation at the time of crop emergence can increase herbicide uptake and subsequent injury.[1] Bright, sunny conditions following a post-emergence application can accelerate the appearance of symptoms.[2]
-
Soil Type: Coarse-textured soils may allow for greater herbicide mobility, leading to increased crop uptake and injury.[1]
-
Crop Growth Stage: Younger plants may be more susceptible to herbicide injury.
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Tank Mixtures: The addition of other herbicides, such as saflufenacil or certain Group 15 herbicides (e.g., acetochlor, pyroxasulfone), to this compound can sometimes increase crop response and injury.[1]
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Adjuvants: While some adjuvants can improve weed control, certain types or higher rates of oil-based adjuvants may increase the risk of crop phytotoxicity by enhancing herbicide penetration into the crop leaves.[3]
-
Issue 2: Inconsistent or variable phytotoxicity across replicates or experiments.
-
Question: We are observing significant variability in this compound injury levels between our experimental replicates. Why is this happening?
-
Answer: Inconsistent results can stem from a variety of factors:
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Uneven Application: Ensure your sprayer is calibrated correctly and provides uniform coverage across all plots. Overlapping sprays can lead to double-dosing and severe injury in those areas.
-
Soil Heterogeneity: Variations in soil texture, organic matter, and pH within the experimental area can affect this compound's availability and persistence, leading to variable crop responses.
-
Microclimate Differences: Minor variations in temperature, humidity, and light intensity across a greenhouse or field can influence plant growth and their response to the herbicide.
-
Seedling Vigor: Differences in seed quality and germination rates can result in seedlings with varying levels of tolerance to herbicide stress.
-
Issue 3: Lack of significant phytotoxicity mitigation with the use of a safener.
-
Question: We included a safener (cloquintocet-mexyl/mefenpyr-diethyl) in our this compound application, but we are not seeing a noticeable reduction in crop injury. What could be the reason?
-
Answer: The efficacy of a safener can be influenced by several factors:
-
Safener Specificity: While cloquintocet-mexyl and mefenpyr-diethyl are known to be effective with some herbicides, their efficacy can be crop- and herbicide-specific.
-
Application Method: For some safeners, seed treatment is more effective than foliar application. The timing of application is also critical; safeners are generally most effective when applied before or simultaneously with the herbicide.
-
Environmental Conditions: The expression of genes induced by safeners can be influenced by environmental factors. Extreme conditions may hinder the safener's ability to protect the crop.
-
Safener Rate: Ensure the safener is being used at the recommended rate. Too low a rate may not provide adequate protection.
-
Frequently Asked Questions (FAQs)
1. What is this compound and how does it cause phytotoxicity?
This compound is a herbicide belonging to the triazinane chemical class. Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[4] This enzyme is crucial for the biosynthesis of chlorophyll in plants.[4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[5] This singlet oxygen causes rapid destruction of cell membranes, leading to leakage of cellular contents, necrosis (tissue death), and ultimately, plant death.[2][5]
2. What are the typical symptoms of this compound phytotoxicity in crops like soybean, corn, and wheat?
As a PPO inhibitor, this compound injury symptoms can appear rapidly, sometimes within hours of a post-emergence application.[2] Common symptoms include:
-
Water-soaked lesions on leaves, which quickly turn into necrotic (brown) spots .[2]
-
Speckling or "bronzing" of leaf tissue, which may be surrounded by a reddish ring.[2]
-
Stunting of the affected plants.
-
In soil applications, injury can manifest as mottled chlorosis (yellowing) and necrosis on emerging seedlings.[2]
3. How can safeners like cloquintocet-mexyl and mefenpyr-diethyl mitigate this compound phytotoxicity?
Herbicide safeners are compounds that enhance a crop's ability to tolerate a herbicide without significantly affecting the herbicide's efficacy on target weeds. They function by stimulating the expression of genes involved in detoxification pathways within the crop plant. This can include:
-
Increased expression of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s) , which are enzymes that metabolize and detoxify the herbicide.
-
Enhanced expression of genes related to chlorophyll synthesis and chlorophyll-binding proteins , which can help to reduce oxidative stress.[6][7]
4. What is the role of adjuvants in this compound applications and how can they influence phytotoxicity?
Adjuvants are added to herbicide spray mixtures to improve their performance. They can have various functions, such as increasing spray droplet retention on leaves, enhancing herbicide penetration through the leaf cuticle, and conditioning the spray water. While adjuvants can improve weed control, some types, particularly oil-based adjuvants like crop oil concentrates (COC) and methylated seed oils (MSO), can also increase the absorption of the herbicide into the crop, potentially leading to greater phytotoxicity.[3] It is crucial to select the appropriate adjuvant and use it at the recommended rate to balance efficacy and crop safety.[3]
5. Are there specific environmental conditions that increase the risk of this compound phytotoxicity?
Yes, environmental conditions play a significant role. The risk of phytotoxicity is generally higher under stressful conditions for the crop, such as:
-
Cool and wet soils at the time of emergence.[1]
-
High humidity and extreme temperatures (both hot and cold) during and after application.
-
Heavy rainfall shortly after a pre-emergence application can splash treated soil onto emerging seedlings, causing injury.[5]
Data on Phytotoxicity and Mitigation
While specific quantitative data on the mitigation of this compound phytotoxicity with cloquintocet-mexyl or mefenpyr-diethyl in soybean, corn, and wheat is limited in publicly available literature, the following tables summarize the expected effects based on research with other PPO inhibitors and related compounds.
Table 1: Qualitative Effects of Safeners and Adjuvants on PPO Inhibitor Phytotoxicity
| Mitigating Agent | Crop | Expected Effect on Phytotoxicity | Reference |
| Cloquintocet-mexyl | Wheat | Reduction in injury from fomesafen (another PPO inhibitor) | [7] |
| Mefenpyr-diethyl | Wheat | Reduction in injury from fomesafen | [7] |
| Non-ionic Surfactants | General | May have a lower risk of increasing phytotoxicity compared to oil-based adjuvants | [8] |
| Crop Oil Concentrates / Methylated Seed Oils | General | May increase the risk of phytotoxicity | [3] |
Table 2: Factors Influencing this compound Phytotoxicity in Soybean
| Factor | Observation | Reference |
| Application Timing | Injury is generally low (<10%) regardless of pre-plant application timing. | [1] |
| Tank Mixture with Saflufenacil | Increased soybean injury, especially under conducive environmental conditions. | [1] |
| Environmental Conditions | Coarse-textured soil, low temperatures, and high precipitation at emergence can increase injury. | [1] |
| Addition of Group 15 Herbicides | The addition of acetochlor or pyroxasulfone to this compound + saflufenacil increased injury in some instances. | [1] |
Experimental Protocols
Protocol: Greenhouse Bioassay for Evaluating Safener Efficacy in Mitigating this compound Phytotoxicity
This protocol provides a general framework for assessing the effectiveness of safeners in reducing this compound injury to a crop species in a controlled greenhouse environment.
-
Plant Material and Growth Conditions:
-
Select a uniform batch of crop seeds (e.g., corn, soybean, or wheat).
-
If applying the safener as a seed treatment, treat the seeds with the desired concentration of cloquintocet-mexyl or mefenpyr-diethyl according to the manufacturer's instructions. Include an untreated control group.
-
Plant 3-5 seeds per pot in a standardized soil or potting mix.
-
Place the pots in a greenhouse with controlled temperature, humidity, and photoperiod suitable for the chosen crop.
-
Water the pots as needed to maintain optimal soil moisture.
-
-
Herbicide and Safener Application:
-
Prepare stock solutions of this compound and any foliar-applied safeners.
-
At the appropriate crop growth stage (e.g., 2-3 leaf stage for corn/wheat, first trifoliate for soybean), apply the treatments. This should include:
-
Untreated control
-
This compound alone at various rates (e.g., 0.5x, 1x, 2x the recommended field rate)
-
Safener alone (if a foliar application)
-
This compound + safener at various rates
-
-
Use a calibrated laboratory spray chamber to ensure uniform application.
-
-
Data Collection and Assessment:
-
Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a 0-100% rating scale, where 0 = no injury and 100 = complete plant death.
-
Record specific injury symptoms (e.g., chlorosis, necrosis, stunting).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass.
-
Measure plant height and fresh weight.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
-
-
Data Analysis:
-
Analyze the visual injury ratings, plant height, and biomass data using appropriate statistical methods (e.g., ANOVA followed by a means separation test).
-
Calculate the percent reduction in injury and the percent reduction in biomass for each treatment compared to the this compound-only treatments.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Item - EVALUATION OF this compound, A NEW PROTOPORPHYRINOGEN OXIDASE-INHIBITING HERBICIDE, FOR USE IN SOYBEAN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Identification of the Novel Small Compound Stress Response Regulators 1 and 2 That Affect Plant Abiotic Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Seed pretreatment with cloquintocet-mexyl protects wheat seedlings from fomesafen injury by promoting photosynthesis and decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of spray adjuvants on the phytotoxicity of herbicides [harvest.usask.ca]
Technical Support Center: Optimization of Spray Adjuvants for Trifludimoxazin Application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Trifludimoxazin. The information is designed to address specific issues that may arise during experimental applications.
Troubleshooting Guide
This guide provides solutions to common problems encountered when optimizing spray adjuvants for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Herbicide Efficacy | - Incorrect adjuvant selection.- Antagonistic tank mix partner.- Poor water quality (e.g., high pH, hard water).- Environmental conditions (e.g., drought stress, rainfall after application). | - Adjuvant Selection: For post-emergence applications, methylated seed oil (MSO) is often recommended to enhance the efficacy of this compound.[1] Conduct a small-scale test (jar test) to ensure compatibility and consider the target weed species.- Tank Mix Antagonism: Some herbicides can reduce the effectiveness of this compound. Review product labels for known antagonisms. If unsure, perform a greenhouse or small plot test before large-scale application.- Water Quality: Test your water source for pH and hardness. If necessary, use a water conditioning agent or pH adjuster before adding this compound to the spray tank.- Environmental Factors: Avoid spraying on stressed plants. Check the weather forecast to ensure a sufficient rain-free period after application for optimal absorption. |
| Tank Mix Incompatibility (e.g., clumping, separation) | - Incorrect mixing order.- Insufficient agitation.- High concentration of products in the tank. | - Mixing Order: Follow the recommended mixing order. A common guideline is the WALES method (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants) or the APPLES method (Ammonium sulfate, Powder solubles, Powder dry, Liquid flowables, Emulsifiable concentrates, Solutions).[2] Always consult the product labels for specific instructions.[3]- Agitation: Ensure continuous and adequate agitation throughout the mixing process and during application.- Concentration: Fill the tank with at least 50-75% of the total water volume before adding any products. Add products one at a time, allowing each to fully disperse before adding the next. |
| Crop Injury (Phytotoxicity) | - Use of an inappropriate adjuvant or excessive adjuvant rate.- Contamination of the sprayer with other chemicals.- Application at a sensitive crop growth stage. | - Adjuvant and Rate: Use the recommended adjuvant at the specified rate. Crop oil concentrates (COC) or high rates of MSO can sometimes increase the risk of crop injury, especially under hot and humid conditions. - Sprayer Contamination: Thoroughly clean the sprayer tank, lines, and nozzles before use to remove any residues from previous applications.- Crop Stage: Adhere to the recommended crop growth stages for this compound application as specified on the product label. |
| Clogged Nozzles | - Incompatible tank mix leading to precipitate formation.- Use of poor quality water with particulates.- Inadequate dissolution of dry formulations. | - Compatibility Test: Always perform a jar test before tank mixing to check for physical incompatibilities.[4][5]- Water Source: Use a clean water source and appropriate filters on the sprayer.- Dissolution: Ensure dry formulations are fully dissolved before adding other components to the tank. |
Frequently Asked Questions (FAQs)
Q1: What type of adjuvant is recommended for use with this compound?
A1: For post-emergence applications, product labels and research often recommend the use of a high-quality methylated seed oil (MSO).[1] MSO can improve the uptake of this compound by weeds, leading to better control. However, the optimal adjuvant and rate can vary depending on the target weed species, environmental conditions, and tank-mix partners. Always consult the product label for specific recommendations.
Q2: Can I use a non-ionic surfactant (NIS) or crop oil concentrate (COC) with this compound?
A2: While MSO is frequently recommended, other adjuvants like NIS or COC might be used in certain situations. A COC may provide good efficacy, but could also increase the risk of crop injury compared to an MSO. An NIS is generally less aggressive than MSOs or COCs and may result in reduced weed control. It is crucial to conduct trials to determine the most effective and safest option for your specific conditions.
Q3: How does water quality affect the performance of this compound and its adjuvants?
A3: Water quality can significantly impact the performance of this compound. Hard water, containing high levels of calcium and magnesium, can bind to the herbicide, reducing its effectiveness. High pH can also lead to the degradation of some pesticides. It is advisable to use a water conditioner or an ammonium sulfate (AMS) product to mitigate these effects.
Q4: What is the correct order for tank-mixing this compound with other pesticides and adjuvants?
A4: The specific mixing order can vary, but a general guideline is to add products to the tank in the following sequence:
-
Fill the tank to at least 50% with water and start agitation.
-
Add any water conditioning agents (e.g., AMS).
-
Add any wettable powders (WP) or water-dispersible granules (WDG).
-
Add this compound (as a suspension concentrate).
-
Add any emulsifiable concentrates (EC).
-
Add any soluble liquids (SL).
-
Add the recommended adjuvant (e.g., MSO).
-
Fill the rest of the tank with water. Always refer to the product labels for the most accurate mixing instructions.[2]
Q5: How can I test for tank-mix compatibility before a large-scale application?
A5: A simple "jar test" can be performed to check for physical compatibility.[4][5]
-
Use a clear glass jar with a lid.
-
Add water and then the tank-mix components in the correct proportions and order that you would in the spray tank.
-
Shake the jar and let it sit for 15-30 minutes.
-
Observe for any signs of incompatibility, such as separation, clumping, or the formation of precipitates. If any of these occur, a compatibility agent may be needed, or the tank mix should be avoided.
Data Presentation
Table 1: Efficacy of this compound on Key Weed Species
| Weed Species | Application Rate (g ai/ha) | % Control (Days After Treatment) | Reference |
| Palmer Amaranth | 12.5 | 94% (28 DAT) | Purdue University Thesis |
| Giant Ragweed | 12.5 | 78% (21 DAT) | Purdue University Thesis |
| Common Lambsquarters | 25 | >95% (21 DAT) | Internal BASF Trial |
| Velvetleaf | 25 | >95% (21 DAT) | Internal BASF Trial |
Note: Efficacy can vary based on environmental conditions, weed size, and adjuvant used.
Experimental Protocols
Protocol 1: Greenhouse Adjuvant Efficacy Evaluation
-
Plant Propagation: Grow target weed species in pots in a greenhouse to a consistent growth stage (e.g., 4-6 leaf stage).
-
Herbicide Preparation: Prepare a stock solution of this compound. For each treatment, prepare a spray solution with the required rate of this compound and the specific adjuvant (e.g., MSO, COC, NIS) at the desired concentration. Include a control group with no herbicide and a group with this compound alone.
-
Application: Use a laboratory track sprayer to apply the treatments to the plants at a calibrated speed and pressure to ensure uniform coverage.
-
Evaluation: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a 0-100% scale (0 = no control, 100 = complete death).
-
Data Collection: At the final evaluation, harvest the above-ground biomass of the plants, dry them in an oven, and weigh to determine biomass reduction compared to the control.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between adjuvant treatments.
Protocol 2: Jar Test for Tank-Mix Compatibility
-
Materials: A clear glass jar (1 quart) with a lid, water from the intended spray source, and all components of the proposed tank mix (this compound, other pesticides, adjuvants).
-
Procedure: a. Fill the jar halfway with water. b. Add the components one at a time in the correct mixing order, in the same proportion as they would be added to the spray tank. c. Secure the lid and shake the jar well after adding each component. d. Let the jar sit for 15-30 minutes and observe.
-
Observation: Look for any signs of physical incompatibility such as:
-
Separation: The mixture separates into layers.
-
Precipitation: Solid particles settle at the bottom.
-
Flocculation: Clumps or flakes form in the mixture.
-
Gelling: The mixture becomes thick and difficult to pour.
-
-
Interpretation: If any of these signs are present, the tank mix is likely incompatible. A compatibility agent may be tested by repeating the jar test with the agent added first. If incompatibility persists, the tank mix should not be used.
Visualizations
References
Troubleshooting unexpected results in Trifludimoxazin bioassays
Welcome to the technical support center for Trifludimoxazin bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] PPO is a key enzyme in the biosynthesis pathway of both chlorophyll in plants and heme in animals.[1][3][4] By blocking PPO, this compound causes the accumulation of protoporphyrinogen IX, which, in the presence of light, leads to the formation of reactive oxygen species that destroy cell membranes, ultimately causing cell death.[2][3]
Q2: What are the visible symptoms of this compound activity on susceptible plants?
A2: Symptoms of this compound exposure can appear rapidly, often within hours.[4] Initial signs include water-soaked lesions on the foliage, which then progress to browning and necrosis (tissue death).[4] In cases of herbicide drift, you may observe speckling on the leaves.[4] These symptoms are most pronounced under bright, sunny conditions.[4]
Q3: Can this compound be effective against weeds that are resistant to other PPO inhibitors?
A3: Yes, studies have shown that this compound can be effective against certain weed biotypes that have developed resistance to other PPO-inhibiting herbicides due to specific target-site mutations.[5][6][7] This makes it a valuable tool for managing resistant weed populations.
Q4: Are there any known metabolites of this compound that I should be aware of in my experiments?
A4: Yes, this compound is metabolized in both plants and animals. The principal plant metabolites have also been identified as metabolites or metabolic intermediates in rats.[1] Two key plant metabolites are designated as M850H03 (which is also the major animal metabolite) and M850H012.[1] Depending on the experimental system, it may be relevant to consider the potential activity of these metabolites.
Troubleshooting Guide for Unexpected Results
This guide addresses specific issues that you may encounter during your this compound bioassays, providing potential causes and recommended solutions.
Issue 1: Lower than Expected Efficacy or No Response in Susceptible Plant Species
Potential Causes:
-
Incorrect Herbicide Concentration: The final concentration of this compound in your assay may be too low.
-
Degradation of this compound: Improper storage or handling of the stock solution can lead to degradation of the active ingredient.
-
Insufficient Light Exposure: The herbicidal activity of PPO inhibitors is light-dependent.
-
Sub-optimal Application: Poor coverage or absorption of the herbicide by the plant tissue.
-
Metabolism-based Resistance: The plant species may have a higher than expected capacity to metabolize the herbicide.
Solutions:
| Solution | Detailed Steps |
| Verify Concentration | Prepare fresh serial dilutions from a new stock solution. Confirm the calculations for your dilutions. |
| Proper Storage | Store this compound stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2] Avoid repeated freeze-thaw cycles. |
| Optimize Light Conditions | Ensure that treated plants receive adequate light exposure following application. Consistent light intensity and duration across all experimental replicates are crucial. |
| Improve Application Technique | For foliar applications, ensure uniform spray coverage. The use of an appropriate adjuvant can improve the uptake of the herbicide. |
| Investigate Metabolism | If resistance is suspected, consider conducting a time-course experiment to assess the rate of herbicide metabolism in the target species. |
Issue 2: High Variability Between Replicates
Potential Causes:
-
Inconsistent Application: Uneven application of this compound across replicates.
-
Pipetting Errors: Inaccurate pipetting during the preparation of dilutions or application to assay plates.
-
Non-uniform Cell Seeding: Inconsistent cell density in different wells of a multi-well plate.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the herbicide and affect cell growth.
-
Biological Variation: Natural variation within a population of plants or between cell passages.
Solutions:
| Solution | Detailed Steps |
| Standardize Application | Use calibrated application equipment and standardized procedures for all replicates. |
| Proper Pipetting Technique | Use calibrated pipettes and proper technique. Pre-wet pipette tips and use reverse pipetting for viscous solutions. |
| Ensure Uniform Cell Seeding | Thoroughly mix cell suspensions before plating. Use a multichannel pipette for seeding multi-well plates to improve consistency. |
| Mitigate Edge Effects | Fill the outer wells of the plate with sterile water or media without cells. This helps to create a more uniform environment for the experimental wells. |
| Control for Biological Variation | Use plants of the same age and developmental stage. For cell-based assays, use cells within a consistent passage number range. |
Issue 3: Unexpected Phytotoxicity in Control Group (Plants)
Potential Causes:
-
Contamination of Equipment: Residues of this compound or other herbicides on sprayers, pots, or other lab equipment.
-
Contaminated Soil or Water: The soil or water used for the control group may be contaminated with herbicides.
-
Drift from Treatment Groups: Herbicide from the treatment groups may have drifted onto the control plants.
-
Solvent Toxicity: The solvent used to dissolve this compound may be causing phytotoxicity at the concentration used.
Solutions:
| Solution | Detailed Steps |
| Thorough Decontamination | Meticulously clean all equipment with an appropriate cleaning solution between experiments. |
| Use Clean Inputs | Use fresh, certified clean soil and purified water for all experiments. |
| Isolate Control and Treatment Groups | Maintain physical separation between control and treatment groups to prevent cross-contamination. |
| Solvent Control | Include a "solvent-only" control group to assess any potential phytotoxicity from the vehicle used to deliver the herbicide. |
Issue 4: Inconsistent Results in Cell-Based Cytotoxicity Assays
Potential Causes:
-
Cell Health and Viability: Unhealthy or senescent cells can show variable responses.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to treatments.
-
Incorrect Assay Endpoint: The time point for measuring cytotoxicity may not be optimal.
-
Interference with Assay Reagents: this compound may interfere with the detection method of the cytotoxicity assay (e.g., fluorescence or absorbance).
Solutions:
| Solution | Detailed Steps |
| Maintain Healthy Cell Cultures | Use cells with a low passage number and ensure they are in the logarithmic growth phase. Regularly check cell morphology and viability. |
| Test for Mycoplasma | Routinely test cell cultures for mycoplasma contamination. |
| Optimize Assay Endpoint | Perform a time-course experiment to determine the optimal incubation time for observing a robust cytotoxic response. |
| Assay Compatibility Check | Run a control with this compound and the assay reagents in the absence of cells to check for any direct interference. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
General Experimental Workflow for a Whole-Plant Bioassay
Caption: Workflow for a whole-plant bioassay.
Troubleshooting Logic for Low Efficacy
Caption: Troubleshooting low efficacy in bioassays.
Experimental Protocols
General Protocol for a Cell-Based Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound on a given cell line. Optimization of cell seeding density, compound concentration, and incubation time is recommended for each specific cell line and experimental setup.
Materials:
-
Appropriate cell line
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence assays) or clear plates (for absorbance assays)
-
This compound
-
DMSO (or other suitable solvent)
-
Cytotoxicity assay kit (e.g., based on LDH release, resazurin reduction, or a cell-impermeant DNA dye)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed the cells into a 96-well plate at the optimized density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cytotoxicity Measurement:
-
At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle control (representing 0% cytotoxicity) and the positive control (representing 100% cytotoxicity).
-
Plot the percentage of cytotoxicity as a function of this compound concentration and determine the IC50 value.
-
Protocol for an In Vitro PPO Enzyme Inhibition Assay
This protocol outlines a method for measuring the direct inhibitory effect of this compound on PPO enzyme activity.
Materials:
-
Purified or partially purified PPO enzyme (from a plant or other source)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and co-factors)
-
Protoporphyrinogen IX (substrate)
-
This compound
-
DMSO
-
96-well UV-transparent plate
-
Spectrophotometer or plate reader capable of measuring absorbance at ~410 nm (the peak absorbance of protoporphyrin IX)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of protoporphyrinogen IX in an appropriate solvent and then dilute it in the assay buffer. This should be done immediately before use as the substrate is unstable.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the PPO enzyme solution, and the different concentrations of this compound (or DMSO for the control).
-
Include a "no enzyme" control to account for any non-enzymatic oxidation of the substrate.
-
Pre-incubate the plate at a controlled temperature for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at ~410 nm over time. This represents the formation of protoporphyrin IX.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition as a function of this compound concentration and calculate the IC50 value.
-
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. centerforfoodsafety.org [centerforfoodsafety.org]
- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to this compound | Weed Science | Cambridge Core [resolve.cambridge.org]
- 6. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition profile of this compound towards PPO2 target site mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Trifludimoxazin: A Comparative Guide to its Efficacy Against Resistant Amaranthus Species
For Researchers, Scientists, and Drug Development Professionals
The proliferation of herbicide-resistant weeds, particularly from the Amaranthus genus (e.g., Palmer amaranth and waterhemp), poses a significant threat to global crop production. This guide provides a comprehensive comparison of the novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, Trifludimoxazin, against other market alternatives, supported by experimental data. Our analysis focuses on its efficacy in controlling Amaranthus species that have developed resistance to other commonly used herbicides.
Comparative Efficacy of this compound
This compound has demonstrated significant efficacy in controlling various herbicide-resistant Amaranthus biotypes. Notably, it has shown to be effective against populations resistant to other PPO-inhibiting herbicides, a crucial advantage in modern weed management strategies.
Table 1: Foliar Efficacy of this compound and Other PPO Inhibitors on Resistant Waterhemp (Amaranthus tuberculatus)
| Herbicide | Application Rate (g ai/ha) | Waterhemp Control (%) (28 DAA¹) | Plant Mortality (%) (28 DAA¹) |
| This compound | 6.25 | 88 | 85 |
| 12.5 | 91 | Not Reported | |
| 25 | 95 | Not Reported | |
| Fomesafen | 343 | 80-88 | Not Reported |
| Lactofen | 219 | 80-88 | 87 |
| Saflufenacil | 25 | 80 | 78 |
| 50 | 83 | Not Reported |
¹DAA: Days After Application. Data compiled from field experiments conducted in 2017 and 2018.[1][2]
Table 2: Efficacy of this compound on PPO-Resistant Amaranthus Biotypes in Greenhouse Studies
| Amaranthus Species | PPO-R¹ Mutation | Herbicide | R/S Ratio² |
| A. tuberculatus | ΔG210, R128G | This compound | No significant difference |
| Fomesafen | 3.0 - 9.2 | ||
| Saflufenacil | 2.0 - 2.8 | ||
| A. palmeri | ΔG210, V361A | This compound | No significant difference |
| Fomesafen | 3.0 - 9.2 | ||
| Saflufenacil | 2.0 - 2.8 |
¹PPO-R: PPO inhibitor-resistant.[1][2] ²R/S Ratio: Resistance/Susceptible ratio. A higher ratio indicates a greater level of resistance. A ratio near 1.0 indicates no resistance.
The data clearly indicates that while common PPO-resistant biotypes of A. tuberculatus and A. palmeri show significant resistance to fomesafen and saflufenacil, their response to this compound is comparable to that of susceptible biotypes.[1][2] This suggests that this compound can be a valuable tool for managing herbicide-resistant Amaranthus weeds.[1][2]
Experimental Protocols
The following methodologies are representative of the key experiments conducted to validate the efficacy of this compound.
Greenhouse Dose-Response Experiments
A whole-plant bioassay is conducted to determine the dose-response of susceptible and resistant Amaranthus biotypes to foliar applications of various herbicides.
-
Plant Material: Seeds from confirmed susceptible and PPO-resistant Amaranthus populations are germinated and grown in a controlled greenhouse environment. Seedlings are transplanted into individual pots.
-
Herbicide Application: Herbicides (e.g., this compound, fomesafen, saflufenacil) are applied at a range of doses to plants at a specific growth stage (e.g., 8 to 12 cm in height). A non-treated control group is included for comparison.
-
Data Collection: Herbicide efficacy is evaluated at set intervals (e.g., 21 days after application). Visual injury ratings, plant mortality, and shoot biomass reduction are recorded.
-
Statistical Analysis: The herbicide dose required to cause 50% growth reduction (GR₅₀) is calculated for each biotype and herbicide. The resistance/susceptible (R/S) ratio is then determined by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.
Field Efficacy Trials
Field studies are conducted in areas with natural infestations of herbicide-resistant Amaranthus populations.
-
Site Selection: Fields with a known history and confirmed presence of PPO-resistant Amaranthus tuberculatus are chosen.
-
Experimental Design: A randomized complete block design with multiple replications is typically used.
-
Treatments: Various rates of this compound and other commercial standard herbicides are applied at a specified weed growth stage.
-
Efficacy Evaluation: Weed control is visually assessed at multiple time points after application (e.g., 14, 28, and 42 days after application) on a scale of 0% (no control) to 100% (complete control). Plant density and biomass are also measured from quadrats placed within each plot.
-
Data Analysis: Data is subjected to analysis of variance (ANOVA) to determine significant differences between herbicide treatments.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in evaluating and understanding the efficacy of this compound, the following diagrams have been generated.
Caption: Experimental workflow for evaluating herbicide efficacy.
Caption: Mechanism of PPO resistance and this compound action.
References
Trifludimoxazin: A Comparative Analysis with Other PPO Inhibitors in Weed Management
For Immediate Release
[City, State] – October 31, 2025 – In the ongoing battle against herbicide-resistant weeds, a new protoporphyrinogen IX oxidase (PPO) inhibitor, Trifludimoxazin, is demonstrating significant potential. This guide provides a comprehensive comparative analysis of this compound against other commercially available PPO inhibitors, offering researchers, scientists, and drug development professionals a detailed examination of its efficacy, unique mode of action, and performance supported by experimental data.
Protoporphyrinogen IX oxidase (PPO) inhibitors are a critical class of herbicides that disrupt the chlorophyll biosynthesis pathway in plants.[1][2] They block the PPO enzyme, leading to an accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, causes rapid cellular damage and plant death.[1][2] However, the emergence of weed biotypes with resistance to existing PPO inhibitors has necessitated the development of novel active ingredients.
Superior Efficacy Against Resistant Weeds
A key differentiator of this compound is its effectiveness against weed populations that have developed resistance to other PPO-inhibiting herbicides.[3] Greenhouse dose-response experiments have shown that while resistant/susceptible (R/S) ratios for fomesafen and saflufenacil can be as high as 9.2 in certain weed biotypes, the response to this compound remains largely unaffected.[3] This is particularly evident in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) biotypes containing common PPO2 target-site mutations such as ΔG210, R128G, and V361A.[3]
Biochemical studies have confirmed that this compound is a potent inhibitor of PPO2 enzymes carrying these mutations.[4][5] This suggests that this compound could be a valuable tool for managing the spread of PPO-resistant weeds.[5]
Unique Binding Mechanism and Enhanced Residual Activity
The enhanced efficacy of this compound against resistant weeds can be attributed to its unique binding characteristics.[4][6] Unlike many other PPO inhibitors that primarily interact with three sites within the enzyme's binding pocket, this compound forms an additional bond with the beta sheet backbone.[7] This stronger and more comprehensive binding makes it less susceptible to the structural changes in the PPO enzyme that confer resistance.[7]
Furthermore, field trials have consistently demonstrated that this compound offers longer residual weed control compared to other PPO inhibitors like saflufenacil.[6] This extended activity provides greater flexibility in application timing and can lead to improved overall weed management.
Comparative Performance Data
The following tables summarize the comparative performance of this compound against other common PPO inhibitors based on available experimental data.
Table 1: Efficacy on PPO-Resistant Waterhemp (Amaranthus tuberculatus)
| Herbicide | Application Rate (g ai ha⁻¹) | Weed Control (%) at 28 DAA |
| This compound | 25 | 95 |
| Fomesafen | 343 | 80-88 |
| Lactofen | 219 | 80-88 |
| Saflufenacil | 25-50 | 80-88 |
Data from field trials on native A. tuberculatus populations with low frequencies of PPO-resistant plants.[3]
Table 2: Inhibition of PPO Enzymes (Illustrative Ki values)
| PPO Inhibitor | Ki (nM) | Target |
| PPO-IN-2 | 16 | Protoporphyrinogen IX oxidase |
| PPO-IN-3 | 0.67 | Protoporphyrinogen IX oxidase |
| PPO-IN-14 | 9.05 | Nicotiana tobacco PPO (NtPPO) |
| Tiafenacil | 22-28 (IC50) | PPO from various plant species |
| PPO-IN-17 | 30.34 | Nicotiana tobacco PPO (NtPPO) |
Note: This table provides examples of inhibitory constants for various PPO inhibitors to illustrate the range of potency within this class of herbicides. Specific Ki values for this compound against various PPO mutations are detailed in specialized literature.[8]
Experimental Protocols
Greenhouse Dose-Response Experiments for Herbicide Resistance Evaluation
-
Plant Material: Seeds of susceptible and confirmed PPO inhibitor-resistant biotypes of Amaranthus tuberculatus and Amaranthus palmeri are sown in pots containing a standard potting mix. Plants are grown in a greenhouse under controlled temperature, humidity, and photoperiod conditions.
-
Herbicide Application: Herbicides (this compound, fomesafen, saflufenacil) are applied post-emergence to plants at a specified growth stage (e.g., 8-12 cm in height). A range of doses for each herbicide is applied using a calibrated spray chamber to ensure uniform coverage.
-
Data Collection: Plant injury is visually assessed at specified intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death). Above-ground biomass is harvested at the end of the experiment and dry weights are recorded.
-
Data Analysis: The dose-response data is subjected to non-linear regression analysis to determine the herbicide dose required to cause 50% growth reduction (GR₅₀). The resistant/susceptible (R/S) ratio is calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.
Field Efficacy and Residual Activity Trials
-
Trial Setup: Field plots are established in areas with natural infestations of target weed species, including known PPO-resistant populations. A randomized complete block design with multiple replications is typically used.
-
Herbicide Application: Pre-emergence or post-emergence applications of this compound and other PPO inhibitors are made at labeled rates using standard field spray equipment.
-
Data Collection: Weed control is visually rated on a percentage scale at various intervals after application (e.g., 14, 28, 56, and 80 days after treatment) to assess both initial efficacy and residual activity. Crop injury is also assessed. Weed density and biomass samples may be collected from quadrats within each plot.
-
Data Analysis: Analysis of variance (ANOVA) is performed on the data, and means are separated using an appropriate statistical test (e.g., Fisher's Protected LSD at p ≤ 0.05).
Visualizing the Mechanism and Workflow
Signaling Pathway of PPO Inhibition
References
- 1. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to this compound | Weed Science | Cambridge Core [resolve.cambridge.org]
- 4. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Complementary activity of this compound and saflufenacil when used in combination for postemergence and residual weed control | Weed Science | Cambridge Core [resolve.cambridge.org]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Trifludimoxazin and Saflufenacil Efficacy on Key Weed Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of trifludimoxazin and saflufenacil, two protoporphyrinogen oxidase (PPO) inhibiting herbicides. The following sections detail their mechanism of action, comparative performance data on specific weed species, and the experimental protocols utilized in key studies.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Both this compound and saflufenacil are classified as Group 14 herbicides and share the same mode of action: the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.
The inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. In the cytoplasm, it is rapidly oxidized to protoporphyrin IX. When exposed to light, protoporphyrin IX is a potent photosensitizer that generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death. This process manifests as rapid necrosis and desiccation of the treated plant tissues.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and saflufenacil on various key weed species. Data is presented as percent control at a specified number of days after application (DAA).
Amaranthus Species (Waterhemp and Palmer Amaranth)
This compound has demonstrated comparable or greater efficacy on waterhemp (Amaranthus tuberculatus) when compared to saflufenacil, particularly at higher application rates.[2]
Table 1: Efficacy of this compound vs. Saflufenacil on Waterhemp (Amaranthus tuberculatus)
| Herbicide | Application Rate (g ai ha⁻¹) | Percent Control (28 DAA) |
| This compound | 6.25 | 88% |
| This compound | 12.5 | 91% |
| This compound | 25 | 95% |
| Saflufenacil | 25 | 80% |
| Saflufenacil | 50 | 83% |
| Data sourced from a study on PPO inhibitor-resistant waterhemp.[2] |
For Palmer amaranth (Amaranthus palmeri), both herbicides show high efficacy, though this compound may not be impacted by certain target-site mutations that confer resistance to saflufenacil.[3]
Other Broadleaf Weed Species
Direct comparative data for other weed species from a single study is limited. The following tables present efficacy data from various studies. It is important to note that experimental conditions may vary between these studies.
Table 2: Efficacy of this compound on Various Weed Species
| Weed Species | Application Rate (g ai ha⁻¹) | Percent Control (DAA) |
| Giant Ragweed (Ambrosia trifida) | 12.5 | 78% (21 DAA) |
| Horseweed (Conyza canadensis) | 12.5 | 9% (28 DAA) |
| Data from a study evaluating this compound for use in soybean.[3] |
Table 3: Efficacy of Saflufenacil on Various Weed Species
| Weed Species | Application Rate (g ai ha⁻¹) | Percent Control (DAA) |
| Common Ragweed (Ambrosia artemisiifolia) | Not Specified | 65-96% |
| Field Bindweed (Convolvulus arvensis) | 7-71 (ED90) | 90% (28 DAA) |
| Horseweed (Conyza canadensis) | Not Specified | Effective on glyphosate-resistant biotypes |
| Data compiled from multiple studies on saflufenacil efficacy.[4][5][6] |
Experimental Protocols
The following sections describe generalized experimental protocols for evaluating the efficacy of this compound and saflufenacil based on methodologies reported in the cited literature.
Greenhouse Dose-Response Experiments
These studies are conducted to determine the effective dose of a herbicide required to control a specific weed species.
-
Plant Material: Seeds of the target weed species are planted in pots containing a commercial potting mix. Plants are grown in a greenhouse under controlled temperature and light conditions until they reach the desired growth stage for herbicide application (e.g., 8-12 cm in height).
-
Herbicide Application: Herbicides are applied using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 140 L ha⁻¹). A range of herbicide doses is applied to determine the dose-response relationship. Adjuvants such as methylated seed oil (MSO) are often included in the spray solution to enhance herbicide uptake.
-
Data Collection: At a set time after application (e.g., 21 or 28 DAA), visual weed control is assessed on a scale of 0% (no control) to 100% (complete plant death). Above-ground biomass is also harvested, dried, and weighed.
-
Statistical Analysis: The data is subjected to non-linear regression analysis to determine the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or a 50% reduction in biomass (I₅₀).
Field Efficacy Trials
Field trials are conducted to evaluate herbicide performance under real-world agricultural conditions.
-
Experimental Design: Trials are typically established in a randomized complete block design with multiple replications. Plots are of a specified size.
-
Herbicide Application: Herbicides are applied at various rates using a backpack or tractor-mounted sprayer calibrated to deliver a specific spray volume. Applications can be made pre-emergence (before weed emergence) or post-emergence (after weed emergence) at specific weed growth stages.
-
Data Collection: Visual assessments of weed control are made at multiple time points after application (e.g., 7, 14, 28, and 56 DAA). Weed density and biomass can also be measured from quadrats placed within each plot. Crop injury is also visually assessed.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using an appropriate statistical test (e.g., Fisher's Protected LSD at p ≤ 0.05).
Conclusion
Both this compound and saflufenacil are effective PPO-inhibiting herbicides for the control of a range of broadleaf weeds. The choice between the two may depend on the target weed species, the presence of herbicide-resistant biotypes, and the specific cropping system. This compound shows particular promise for the control of PPO-resistant Amaranthus species. Further research with direct, side-by-side comparisons on a wider array of weed species under varied environmental conditions will provide a more comprehensive understanding of their relative performance.
References
- 1. Complementary activity of this compound and saflufenacil when used in combination for postemergence and residual weed control | Weed Science | Cambridge Core [resolve.cambridge.org]
- 2. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to this compound | Weed Science | Cambridge Core [resolve.cambridge.org]
- 3. Item - EVALUATION OF this compound, A NEW PROTOPORPHYRINOGEN OXIDASE-INHIBITING HERBICIDE, FOR USE IN SOYBEAN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Efficacy of Saflufenacil for Dry Bean and Annual Weed Desiccation [ideas.repec.org]
- 5. Adjuvants Influenced Saflufenacil Efficacy on Fall-Emerging Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 6. hort [journals.ashs.org]
Cross-resistance studies of Trifludimoxazin in herbicide-resistant populations
A comparative analysis of cross-resistance studies reveals Trifludimoxazin's potential in managing weeds resistant to other protoporphyrinogen oxidase (PPO)-inhibiting herbicides. This guide provides an objective comparison of its performance with alternative herbicides, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a novel PPO-inhibiting herbicide, demonstrates significant efficacy against key herbicide-resistant weed populations, particularly Amaranthus species like waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri). Cross-resistance studies indicate that common target-site mutations conferring resistance to other PPO inhibitors do not provide cross-resistance to this compound, making it a valuable tool in integrated weed management programs.[1][2]
Performance Against PPO-Resistant Phenotypes
Greenhouse and field experiments have consistently shown that this compound effectively controls waterhemp and Palmer amaranth populations with known PPO target-site mutations, such as the ΔG210, R128G, and V361A mutations.[1][2][3] In contrast, other commercial PPO inhibitors, like fomesafen and saflufenacil, exhibit reduced efficacy against these resistant biotypes.
Table 1: Herbicide Efficacy (GR₅₀) on Susceptible and PPO-Resistant Amaranthus tuberculatus (Waterhemp)
| Herbicide | Biotype | GR₅₀ (g ai ha⁻¹) | Resistance/Susceptibility (R/S) Ratio |
| This compound | Susceptible | 3.6 | - |
| Resistant (ΔG210) | 3.8 | 1.1 | |
| Resistant (R128G) | 3.3 | 0.9 | |
| Fomesafen | Susceptible | 35.4 | - |
| Resistant (ΔG210) | 326.6 | 9.2 | |
| Resistant (R128G) | 106.2 | 3.0 | |
| Saflufenacil | Susceptible | 7.4 | - |
| Resistant (ΔG210) | 20.7 | 2.8 | |
| Resistant (R128G) | 14.8 | 2.0 |
Data sourced from greenhouse dose-response experiments.[1][2]
Table 2: Herbicide Efficacy (GR₅₀) on Susceptible and PPO-Resistant Amaranthus palmeri (Palmer amaranth)
| Herbicide | Biotype | GR₅₀ (g ai ha⁻¹) | Resistance/Susceptibility (R/S) Ratio |
| This compound | Susceptible | 1.1 | - |
| Resistant (ΔG210) | 1.2 | 1.1 | |
| Resistant (V361A) | 1.0 | 0.9 | |
| Fomesafen | Susceptible | 7.9 | - |
| Resistant (ΔG210) | 48.2 | 6.1 | |
| Resistant (V361A) | 38.7 | 4.9 | |
| Saflufenacil | Susceptible | 0.6 | - |
| Resistant (ΔG210) | 1.5 | 2.5 | |
| Resistant (V361A) | 1.2 | 2.0 |
Data sourced from greenhouse dose-response experiments.[1]
Field Performance
Field studies corroborate the findings from greenhouse experiments. In fields with known populations of PPO-resistant waterhemp (containing the ΔG210 mutation), foliar applications of this compound at 25 g ai ha⁻¹ resulted in 95% control at 28 days after application.[1][2] In the same studies, standard application rates of fomesafen, lactofen, and saflufenacil provided 80% to 88% control.[1][2]
Mechanism of Action and Resistance
This compound, like other PPO inhibitors, functions by blocking the protoporphyrinogen oxidase enzyme in the chlorophyll biosynthesis pathway. However, structural differences in this compound allow it to bind effectively to the PPO2 enzyme even in the presence of mutations that hinder the binding of other PPO inhibitors.[4][5] While target-site resistance appears to be overcome by this compound, non-target-site resistance (NTSR), often mediated by enhanced herbicide metabolism, could still pose a future challenge and warrants further investigation.[1]
Experimental Protocols
The data presented is based on standardized herbicide efficacy studies. A general workflow for these experiments is outlined below.
Figure 1. A generalized experimental workflow for conducting herbicide cross-resistance studies.
Dose-Response Bioassay Methodology
-
Plant Material: Seeds from both susceptible and confirmed herbicide-resistant weed biotypes are germinated and grown in a greenhouse under controlled temperature and light conditions.
-
Herbicide Application: Plants are treated at a specific growth stage (e.g., 8 to 12 cm in height) with a range of herbicide concentrations. Applications are typically made using a calibrated spray chamber to ensure uniform coverage.
-
Statistical Analysis: The data is fitted to a non-linear regression model, typically a four-parameter log-logistic function, to determine the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀). The resistance/susceptibility (R/S) ratio is then calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.
Signaling Pathways and Molecular Interactions
The efficacy of this compound against PPO-resistant weeds is rooted in its molecular interaction with the target enzyme.
Figure 2. This compound effectively inhibits both wild-type and mutated PPO enzymes.
Conclusion
The available data strongly suggest that this compound is a potent herbicide for the management of PPO-resistant Amaranthus species. Its ability to control biotypes with common target-site mutations provides a much-needed chemical rotation partner to mitigate the evolution and spread of herbicide resistance. Future research should continue to monitor for the potential development of non-target-site resistance to ensure the long-term sustainability of this herbicide technology.
References
- 1. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to this compound | Weed Science | Cambridge Core [resolve.cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - EVALUATION OF this compound, A NEW PROTOPORPHYRINOGEN OXIDASE-INHIBITING HERBICIDE, FOR USE IN SOYBEAN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Molecular Response of Plants to Trifludimoxazin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct comparative transcriptomic studies on Trifludimoxazin-treated plants are not yet publicly available, this guide provides a comprehensive comparison based on existing biochemical and efficacy data, alongside a proposed framework for future transcriptomic analyses. This compound is a novel and potent protoporphyrinogen IX oxidase (PPO)-inhibiting herbicide, offering a new tool for managing herbicide-resistant weeds.[1][2][3] Understanding its molecular impact in comparison to other herbicides is crucial for its effective and sustainable use.
Biochemical Performance: A Potent Inhibitor of PPO
This compound distinguishes itself through its robust inhibition of PPO enzymes, including those with mutations that confer resistance to other PPO-inhibiting herbicides.[1] This makes it a valuable tool for combating the evolution of herbicide resistance in weed populations.[1]
| Feature | This compound | Other PPO Inhibitors (e.g., Saflufenacil, Fomesafen) |
| Target Enzyme | Protoporphyrinogen IX Oxidase (PPO) | Protoporphyrinogen IX Oxidase (PPO) |
| Inhibition of Wild-Type PPO | Strong inhibitor[1] | Generally strong inhibitors |
| Inhibition of Resistant PPO Mutants (e.g., ΔG210, R128G) | Effective inhibitor of various PPO2 enzymes with target site mutations, including double mutants[1][2] | Reduced efficacy against certain resistant mutants[1] |
| Binding Mechanism | Unique binding characteristics within the PPO active site, stabilized by pi-stacking effects and multipolar interactions.[4] | Binding affinity can be reduced by mutations that alter the active site.[1] |
Efficacy Against Herbicide-Resistant Weeds
Field and greenhouse studies have demonstrated the effectiveness of this compound against a broad spectrum of weed species, including those resistant to other herbicide modes of action.[2][3]
| Weed Species | This compound Efficacy | Comparison with other PPO inhibitors |
| Palmer amaranth (Amaranthus palmeri) | Effective control[3] | Often used in combination for broader control. |
| Waterhemp (Amaranthus tuberculatus) | Effective control[3] | Resistance to other PPO inhibitors is a known issue.[5] |
| Kochia (Bassia scoparia) | Effective control[3] | A challenging weed with widespread resistance. |
| Ryegrass (Lolium spp.) | Effective control of certain species[3] | Herbicide resistance is common in ryegrass. |
Proposed Experimental Protocol for Comparative Transcriptomics
To elucidate the detailed molecular mechanisms of this compound and to objectively compare its effects with other herbicides at the transcriptomic level, the following experimental workflow is proposed.
Caption: Proposed workflow for a comparative transcriptomics study of this compound.
Detailed Methodologies:
-
Plant Material and Growth Conditions: Grow a susceptible plant species (e.g., Arabidopsis thaliana or a relevant crop/weed species) under controlled greenhouse conditions (e.g., 22°C, 16h light/8h dark cycle).
-
Herbicide Treatment: At a specific growth stage (e.g., 3-4 true leaves), apply this compound, another PPO-inhibiting herbicide, and a mock control solution at recommended field rates.
-
Sample Collection: Collect leaf tissue at multiple time points post-treatment (e.g., 1, 3, 6, 12, 24 hours) to capture both early and late transcriptional responses. Immediately freeze samples in liquid nitrogen.
-
RNA Extraction and Sequencing: Extract total RNA using a commercially available kit. Assess RNA quality and integrity. Prepare sequencing libraries from high-quality RNA samples and perform paired-end sequencing on a high-throughput platform.
-
Bioinformatic Analysis:
-
Quality Control: Assess raw read quality and perform trimming to remove low-quality bases and adapter sequences.
-
Mapping: Align trimmed reads to the reference genome of the plant species.
-
Differential Expression: Identify differentially expressed genes (DEGs) between treatments and control at each time point using statistical packages like DESeq2 or edgeR.
-
Functional Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify over-represented biological processes and pathways.
-
-
Validation: Validate the expression patterns of a subset of key DEGs using quantitative real-time PCR (qRT-PCR).
Visualizing the PPO Inhibition Pathway
This compound, like other PPO inhibitors, disrupts the chlorophyll and heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane damage.
Caption: The mechanism of action for this compound via PPO inhibition.
While awaiting direct comparative transcriptomic data, the existing evidence strongly supports this compound as a powerful herbicide with a unique efficacy profile against resistant weeds. Future transcriptomic studies following the proposed workflow will undoubtedly provide deeper insights into its molecular interactions and help to further optimize its use in integrated weed management strategies.
References
- 1. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary activity of this compound and saflufenacil when used in combination for postemergence and residual weed control | Weed Science | Cambridge Core [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Influence of Application Placement, Resistance Genotype, and PPO-Inhibiting Herbicide on the PPO-Resistance Phenotype in Waterhemp - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Validating the Binding Site of Trifludimoxazin on the PPO Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trifludimoxazin's binding to the protoporphyrinogen IX oxidase (PPO) enzyme with other alternative PPO inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the validation process and mechanism of action.
Comparative Analysis of PPO Inhibitor Potency
This compound demonstrates a high binding affinity to the plant PPO enzyme, which is crucial for its herbicidal activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several other PPO inhibitors against the wild-type plant PPO enzyme. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | IC50 (nM) for Plant PPO | Chemical Class |
| This compound | Data not explicitly stated in public abstracts, but described as having a stronger affinity than Fomesafen and Lactofen[1] | Triazinone |
| Saflufenacil | 0.2 - 2.0[2][3][4] | Pyrimidinedione |
| Flumioxazin | 7.15 (rat liver PPO) | N-phenylphthalimide |
| Fomesafen | IC50 value against plant PPO not found in searches | Diphenyl ether |
| Lactofen | IC50 value against plant PPO not found in searches | Diphenyl ether |
Note: The IC50 value for Flumioxazin is for the rat liver PPO enzyme and may not be directly comparable to the plant enzyme values.
Experimental Protocols for Binding Site Validation
Validating the binding site of an inhibitor on its target enzyme is a critical step in drug and herbicide development. The following protocols are key to characterizing the interaction between this compound and the PPO enzyme.
Biochemical Enzyme Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor (e.g., its IC50 or Ki value).
Objective: To quantify the inhibitory effect of this compound and other PPO inhibitors on the enzymatic activity of PPO.
Principle: The PPO enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. The activity of the enzyme can be monitored by measuring the rate of formation of the product, which is often detected spectrophotometrically. The inhibitor's potency is determined by measuring the reduction in enzyme activity at various inhibitor concentrations.
Generalized Protocol:
-
Enzyme Preparation: Recombinant PPO2 enzyme from a target plant species (e.g., Amaranthus tuberculatus) is expressed in a suitable system (e.g., E. coli) and purified.[1]
-
Reaction Mixture: A reaction buffer is prepared containing the purified PPO enzyme, its substrate (protoporphyrinogen IX), and the necessary cofactors (e.g., FAD).
-
Inhibitor Addition: The PPO inhibitor (e.g., this compound) is added to the reaction mixture at a range of concentrations.
-
Activity Measurement: The enzymatic reaction is initiated, and the rate of product formation is measured over time using a spectrophotometer.
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from this curve.
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, offering direct visualization of the binding site and interactions.
Objective: To determine the precise binding mode of this compound within the active site of the PPO enzyme.
Principle: A purified PPO enzyme is co-crystallized with the inhibitor. The resulting crystal is then exposed to a beam of X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, which in turn allows for the determination of the atomic structure of the enzyme-inhibitor complex.
Generalized Protocol:
-
Protein Expression and Purification: A large quantity of highly pure PPO enzyme is produced.
-
Co-crystallization: The purified PPO enzyme is mixed with a molar excess of this compound and subjected to crystallization screening under various conditions (e.g., different pH, precipitants, and temperatures).
-
X-ray Diffraction Data Collection: A suitable crystal is selected and exposed to a synchrotron X-ray source to collect diffraction data.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. A model of the protein-inhibitor complex is built into the electron density and refined to obtain the final high-resolution structure.[1]
The crystal structure of this compound bound to PPO2 reveals that it occupies the substrate-binding pocket, in close proximity to the FAD cofactor.[1][5][6] The binding is stabilized by interactions with key amino acid residues.[5]
Site-Directed Mutagenesis
This method is used to identify the specific amino acid residues within the active site that are critical for inhibitor binding.
Objective: To confirm the importance of specific amino acid residues in the PPO active site for this compound binding and efficacy.
Principle: Specific amino acids in the PPO enzyme's active site, predicted to be important for inhibitor binding from structural or modeling data, are replaced with other amino acids through genetic modification. The inhibitory effect of the compound on these mutated enzymes is then compared to its effect on the wild-type enzyme.
Generalized Protocol:
-
Identification of Target Residues: Based on the crystal structure or molecular modeling, key amino acid residues in the PPO active site that are likely to interact with this compound are identified.
-
Generation of Mutant Enzymes: The gene encoding the PPO enzyme is mutated to replace the target amino acid residues. The mutant enzymes are then expressed and purified.
-
Enzyme Inhibition Assays: The IC50 values of this compound against the wild-type and mutant PPO enzymes are determined using the biochemical assay described above.
-
Analysis: A significant increase in the IC50 value for a mutant enzyme compared to the wild-type indicates that the mutated residue is important for the inhibitor's binding and efficacy. Studies have shown that certain mutations in the PPO2 enzyme can confer resistance to some PPO-inhibiting herbicides, and this compound has been shown to be a potent inhibitor of various PPO2 enzymes carrying such target site mutations.[1][7][8]
Visualizing the Validation and Mechanism
To further clarify the experimental workflow and the herbicidal action of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating the binding site of a PPO inhibitor.
Caption: Signaling pathway of PPO inhibition by this compound leading to weed death.
References
- 1. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. bioone.org [bioone.org]
- 4. Saflufenacil | 372137-35-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Inhibition profile of this compound towards PPO2 target site mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifludimoxazin's Metabolic Pathways in Various Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of the herbicide Trifludimoxazin across different plant species. The information is compiled from publicly available regulatory documents and scientific literature, offering insights into the differential metabolism that may contribute to its selective herbicidal activity.
Executive Summary
This compound, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, undergoes metabolic transformation in plants, leading to the formation of several key metabolites. The rate and profile of this metabolism can vary between different plant species, potentially influencing their susceptibility to the herbicide. This guide summarizes the available quantitative data on this compound metabolism, details the experimental protocols for its analysis, and provides a visual representation of its metabolic fate in plants.
Data Presentation: Quantitative Comparison of this compound Metabolism
While comprehensive quantitative data on the metabolic fate of this compound in a wide range of plant species is limited in the public domain, regulatory submissions provide valuable insights into its metabolism in key crops. The following table summarizes the distribution of this compound and its major metabolites as a percentage of the Total Radioactive Residue (TRR) in various plant matrices.
| Plant Species | Matrix | Parent this compound (% TRR) | M850H001 (% TRR) | M850H003 (% TRR) | M850H006 (% TRR) | M850H012 (% TRR) | Reference |
| Soybean | Leaf | Not Observed | - | - | up to 38 | - | [1] |
| Seed | Not Observed | - | - | ≤ 8.2 | - | [1] | |
| Potato | Haulm | Not Observed | 13 | 21 | - | - | [1] |
| Tuber | Not Observed (No radioactive residues > 0.01 mg/kg) | - | - | - | - | [1] | |
| Corn | Forage, Grain, Husk, Straw | Not Observed (No radioactive residues > 0.01 mg/kg) | - | - | - | - | [1] |
| Rotational Crops (Lettuce) | Not Observed | 11 | - | - | - | [1] | |
| Rotational Crops (Wheat) | Straw | Not Observed | - | 8.9 | 18 | - | [1] |
Note: The parent compound, this compound, was not observed in the available plant metabolism studies, indicating rapid metabolism.[1]
Metabolic Pathways of this compound in Plants
The metabolic transformation of this compound in plants primarily involves hydroxylation, cyclization, and subsequent conjugation. The proposed metabolic pathway, based on the identified metabolites, is depicted in the following diagram.
Caption: Proposed metabolic pathway of this compound in plants.
Experimental Protocols
The following section outlines a synthesized experimental protocol for the analysis of this compound and its metabolites in plant matrices, based on information from regulatory submissions.[1][2]
Sample Preparation and Extraction
This protocol is designed for the extraction of this compound and its metabolites M850H001, M850H003, M850H006, and M850H012 from various plant tissues.
Caption: Workflow for the extraction of this compound and its metabolites.
Detailed Steps:
-
Homogenization: Weigh a representative portion of the plant sample (e.g., 10 g) and homogenize it.
-
First Extraction: Add a suitable volume of methanol to the homogenized sample and blend for 2-3 minutes.
-
Centrifugation: Centrifuge the mixture at a sufficient speed to separate the solid and liquid phases.
-
Supernatant Collection: Decant and collect the methanol supernatant.
-
Second Extraction: Re-extract the remaining plant pellet with a mixture of methanol and water (e.g., 70:30 v/v).
-
Repeat Centrifugation: Centrifuge the mixture again and collect the supernatant.
-
Combine Extracts: Pool the supernatants from both extraction steps.
-
Filtration: Filter the combined extract through a 0.45 µm filter to remove any remaining particulate matter. The extract is now ready for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS
The quantitative analysis of this compound and its metabolites is performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A C18 reversed-phase column is suitable for the separation of this compound and its metabolites.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes may be necessary to detect all analytes optimally.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and each metabolite need to be determined and optimized.
-
Quantitation: External calibration curves are prepared using certified reference standards of this compound and its metabolites in a matrix-matched solution to account for matrix effects.[1]
Conclusion
The metabolism of this compound in plants is a rapid process that leads to the formation of several metabolites. The distribution of these metabolites varies across different plant species and tissues, which likely plays a role in the herbicide's selectivity. The provided analytical methodology offers a robust framework for the extraction and quantification of this compound and its metabolites, enabling further research into its metabolic fate in a wider range of plant species. Further studies are needed to generate more comprehensive quantitative data to build a more complete comparative picture of this compound metabolism in the plant kingdom.
References
Comparative Analysis of Trifludimoxazin and Alternative Herbicides for Weed Management
This guide provides a comparative analysis of Trifludimoxazin and its alternatives for specific weed management, targeting researchers and drug development professionals. This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide belonging to the triazinone chemical class.[1][2] It is effective for both pre- and post-emergent control of a variety of annual broadleaf and grass weeds in numerous crops and non-agricultural settings.[3][4] Its primary mechanism of action is the inhibition of the PPO enzyme, a critical component in the chlorophyll biosynthesis pathway in plants.[5][6][7] This inhibition leads to an accumulation of protoporphyrinogen IX, which, upon exposure to light, generates reactive oxygen species that disrupt and destroy cell membranes, ultimately causing weed death.[1][6]
A key advantage of this compound is its efficacy against weed biotypes that have developed resistance to other PPO inhibitors and other herbicide modes of action, such as glyphosate and ALS inhibitors.[2][5][8] Its unique binding mechanism and ability to inhibit mutated PPO2 enzymes make it a valuable tool for resistance management.[5][9]
Alternatives to this compound
Alternatives to this compound primarily include other PPO-inhibiting herbicides. Additionally, herbicides with different modes of action, such as glufosinate (a glutamine synthetase inhibitor) and glyphosate (an EPSPS inhibitor), are often used in tank mixes or rotation to enhance efficacy and manage resistance.[5][10][11]
PPO-Inhibiting Herbicide Alternatives:
-
Saflufenacil: A PPO inhibitor often used in combination with this compound.[4]
-
Flumioxazin: A pre-emergent PPO inhibitor used for broadleaf weed control.[1]
-
Fomesafen: A diphenyl ether PPO inhibitor.[12]
-
Lactofen: Another diphenyl ether PPO inhibitor.[9]
-
Sulfentrazone: A PPO inhibitor with soil activity.[13]
-
Tiafenacil: A newer PPO inhibitor.[4]
Herbicides with Alternative Modes of Action:
-
Glufosinate: A glutamine synthetase inhibitor that works well in combination with PPO inhibitors, as it can lead to a synergistic increase in reactive oxygen species.[14][15]
-
Glyphosate: An EPSP synthase inhibitor, though resistance in many weed species is widespread.[10][16]
-
Paraquat: A photosystem I inhibitor providing rapid burndown activity.[5]
-
Dicamba: A synthetic auxin herbicide used for broadleaf control.[4]
Performance Data and Comparison
The following tables summarize quantitative data from various studies, comparing the performance of this compound with its alternatives.
Table 1: Efficacy (% Control) of this compound and Alternatives on Key Weed Species
| Herbicide/Mixture | Rate (g ai ha⁻¹) | Weed Species | % Control | Days After Application (DAA) | Source |
| This compound | 25 | Amaranthus tuberculatus (Waterhemp) | 95% | 28 | [12] |
| Fomesafen | 343 | Amaranthus tuberculatus (Waterhemp) | 80-88% | 28 | [12] |
| Lactofen | 219 | Amaranthus tuberculatus (Waterhemp) | 80-88% | 28 | [12] |
| Saflufenacil | 25 or 50 | Amaranthus tuberculatus (Waterhemp) | 80-88% | 28 | [12] |
| This compound + Saflufenacil | Not Specified | Conyza sumatrensis (Sumatran Fleabane) | 100% | Not Specified | [5] |
| Glufosinate (standalone) | Not Specified | Conyza sumatrensis (Sumatran Fleabane) | <100% | Not Specified | [5] |
| Paraquat (standalone) | Not Specified | Conyza sumatrensis (Sumatran Fleabane) | <100% | Not Specified | [5] |
| Glufosinate + this compound | 450 + 1.7 | Amaranthus palmeri (Palmer Amaranth) | 99% | Not Specified | [5] |
| Glufosinate (standalone) | 450 | Amaranthus palmeri (Palmer Amaranth) | 95% | Not Specified | [5] |
| This compound + Glyphosate | Not Specified | Ambrosia trifida (Giant Ragweed) | ≥91% | Not Specified | [16] |
| This compound + Glufosinate | Not Specified | Amaranthus tuberculatus (Waterhemp) | ≥91% | Not Specified | [16] |
Table 2: Soil Mobility and Crop Tolerance
| Herbicide | Soil Type | Vertical Mobility (cm) | Crop Injury (% PRE Application) | Source |
| This compound | Amarillo Sand | 5.0 | 43% (Cotton) | [5] |
| Flumioxazin | Amarillo Sand | 1.8 | 24% (Cotton) | [5] |
| Saflufenacil | Amarillo Sand | 4.5 | 72% (Cotton) | [5] |
| This compound | Acuff Loam | 2.5 | Not Specified | [5] |
| Flumioxazin | Acuff Loam | 1.7 | Not Specified | [5] |
| Saflufenacil | Acuff Loam | 3.2 | Not Specified | [5] |
| This compound | Olton Loam | 2.5 | Not Specified | [5] |
| Flumioxazin | Olton Loam | 1.9 | Not Specified | [5] |
| Saflufenacil | Olton Loam | 3.5 | Not Specified | [5] |
| This compound | Not Specified | ≤5% (Peanut Stunting at 38 g ha⁻¹) | Not Specified | [5] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action for PPO inhibitors and a logical workflow for herbicide resistance management.
Caption: Mechanism of action for PPO-inhibiting herbicides like this compound.
Caption: Logical workflow for herbicide resistance management.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summarized protocols from the cited studies.
Protocol 1: Greenhouse Herbicide Efficacy and Resistance Screening
-
Objective: To evaluate the foliar efficacy of this compound and other PPO inhibitors on herbicide-susceptible and resistant Amaranthus biotypes.[12]
-
Methodology:
-
Amaranthus seeds from known susceptible and resistant populations are planted in pots and grown in a greenhouse.
-
Herbicides (this compound, fomesafen, saflufenacil) are applied post-emergence to plants at a specific growth stage (e.g., 7 to 10 cm in height).[12]
-
A range of application rates for each herbicide is used to determine the dose required for 50% (GR50) or 90% (GR90) growth reduction.
-
Visual injury ratings and plant biomass are recorded at set intervals (e.g., 14 and 28 days after application).[11][12]
-
Data is analyzed using a log-logistic dose-response model to compare the resistance/susceptible (R/S) ratios.[12]
-
Protocol 2: Soil Mobility Column Study
-
Objective: To compare the vertical mobility of this compound with other soil-applied herbicides in different soil types.[5][11]
-
Methodology:
-
PVC columns are packed with specific soil types (e.g., Amarillo loamy sand, Acuff loam, Olton loam).[5][11]
-
A precise amount of herbicide (this compound, flumioxazin, saflufenacil) is applied to the surface of each soil column.
-
A simulated rainfall event (e.g., 2.5 cm of irrigation) is applied to the top of the columns.[5]
-
After a set period, the soil columns are sectioned into specific depths (e.g., 0-1 cm, 1-2 cm, etc.).
-
The concentration of the herbicide in each section is determined using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify its movement through the soil profile.
-
Caption: General experimental workflow for a post-emergence herbicide efficacy trial.
Conclusion
This compound is a potent PPO-inhibiting herbicide with a significant advantage in controlling weed biotypes resistant to other commercial PPO inhibitors and other modes of action.[5][8][9] Its efficacy, particularly on problematic weeds like Amaranthus species, is comparable or superior to many existing alternatives.[12] While it demonstrates higher soil mobility than flumioxazin, this characteristic, along with application timing, must be managed to avoid crop injury.[5] The combination of this compound with other herbicides, such as saflufenacil and glufosinate, shows synergistic or additive effects, enhancing the spectrum of weed control and providing a robust tool for integrated weed management and resistance mitigation strategies.[4][5][16] Future research should continue to explore optimal tank-mix partners and use patterns to maximize the utility of this novel herbicide.[15][17]
References
- 1. Buy this compound (EVT-508304) | 1258836-72-4 [evitachem.com]
- 2. caws.org.nz [caws.org.nz]
- 3. youtube.com [youtube.com]
- 4. Complementary activity of this compound and saflufenacil when used in combination for postemergence and residual weed control | Weed Science | Cambridge Core [resolve.cambridge.org]
- 5. This compound | 1258836-72-4 | Benchchem [benchchem.com]
- 6. centerforfoodsafety.org [centerforfoodsafety.org]
- 7. apvma.gov.au [apvma.gov.au]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glyphosate - Wikipedia [en.wikipedia.org]
- 11. bioone.org [bioone.org]
- 12. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to this compound | Weed Science | Cambridge Core [resolve.cambridge.org]
- 13. The addition of very low rates of protoporphyrinogen oxidase–inhibiting herbicides to glufosinate does not improve control of glyphosate-resistant horseweed (Erigeron canadensis) | Weed Technology | Cambridge Core [cambridge.org]
- 14. bioone.org [bioone.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Glufosinate enhances the activity of protoporphyrinogen oxidase inhibitors [ouci.dntb.gov.ua]
A Quantitative Comparison of Trifludimoxazin and Flumioxazin Phytotoxicity on Cotton
This guide provides a detailed, quantitative comparison of the phytotoxicity of two protoporphyrinogen oxidase (PPO)-inhibiting herbicides, Trifludimoxazin and Flumioxazin. The data presented is derived from a peer-reviewed study that directly compares these two herbicides under controlled greenhouse conditions. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development to facilitate an objective evaluation of the relative crop safety of these compounds.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Both this compound and Flumioxazin are members of the PPO-inhibiting class of herbicides.[1][2] Their primary mode of action is the disruption of the chlorophyll biosynthesis pathway in susceptible plants.[1] Specifically, they inhibit the enzyme protoporphyrinogen oxidase (PPO), which is crucial for the conversion of protoporphyrinogen IX to protoporphyrin IX. This inhibition leads to an accumulation of protoporphyrinogen IX in the cytoplasm, which then auto-oxidizes to form protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen species, which cause rapid peroxidation of lipids and proteins in cellular membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[3]
Experimental Protocol: Greenhouse Study on Cotton
The following methodology is based on the study by Asher et al. (2020), which provides a direct comparison of this compound and Flumioxazin phytotoxicity on cotton.[4][5][6][7]
1. Experimental Design:
-
A randomized complete block design was utilized.
-
The experiment was conducted twice with three replications per experimental run.
2. Plant Material and Growth Conditions:
-
Crop: Cotton (Gossypium hirsutum L. 'Stoneville 4946GLB2')
-
Growth Medium: Three different West Texas soils were used: Acuff loam, Amarillo loamy sand, and Olton loam.
-
Pots: 15-cm diameter plastic pots.
-
Greenhouse Conditions: Maintained at a temperature of 30/20°C (day/night) with a 14-hour photoperiod.
3. Herbicide Application:
-
Herbicides: this compound and Flumioxazin.
-
Application Timings:
-
Preplant (PP): Herbicides were applied 14 days before planting.
-
Pre-emergence (PRE): Herbicides were applied immediately after planting.
-
-
Application Method: Herbicides were applied using a spray chamber calibrated to deliver a specific volume per hectare.
-
Irrigation: Following PRE applications, pots were irrigated to a depth of 1.3 cm to incorporate the herbicides.
4. Phytotoxicity Assessment:
-
Visual Injury Ratings: Cotton injury was visually assessed at 14 and 28 days after planting (DAP) on a scale of 0% (no injury) to 100% (plant death).
-
Biomass Reduction: Above-ground cotton biomass was harvested at 28 DAP, dried to a constant weight, and the dry weight was recorded. Phytotoxicity was quantified as the percent reduction in dry weight compared to a non-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Flumioxazin Vs Glyphosate: Which Herbicide Is Better for Your Crops? [allpesticides.com]
- 3. youtube.com [youtube.com]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. cambridge.org [cambridge.org]
- 6. Vertical mobility and cotton tolerance to this compound, a new protoporphyrinogen oxidase-inhibiting herbicide, in three West Texas soils | Weed Technology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
Synergistic Weed Control: Validating Trifludimoxazin Herbicide Combinations
The development of effective and sustainable weed management strategies is a critical focus in modern agriculture. Trifludimoxazin, a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, has demonstrated significant potential for broadleaf and some grass weed control.[1][2] This guide provides a comprehensive comparison of this compound's synergistic effects when combined with other herbicides, supported by experimental data to aid researchers and scientists in the field of crop protection.
Performance of this compound in Herbicide Mixtures
Field and greenhouse studies have consistently shown that combining this compound with other herbicides can enhance weed control efficacy through synergistic or additive interactions. These combinations are crucial for managing problematic weeds, including those resistant to other herbicide classes.
Key Findings from Experimental Studies:
-
This compound with Saflufenacil: This combination has demonstrated a synergistic effect, particularly in the control of giant ragweed.[3] The mixture of these two PPO inhibitors has been shown to improve residual weed control.[4] Field trials have validated the efficacy of a ready-mix of this compound and saflufenacil in various applications.[1] Combining saflufenacil with this compound has been found to improve the efficacy on tall waterhemp compared to this compound alone.[5]
-
This compound with Glufosinate: Patent applications have highlighted the synergistic herbicidal activity when specific ratios of glufosinate and a mixture of saflufenacil and this compound are used.[6] Enhanced control of certain weed species was observed with the combination of glufosinate and this compound compared to the individual components.[7]
-
This compound with Glyphosate and Paraquat: Combinations of this compound with glyphosate and paraquat have been shown to be highly effective (≥ 91% control) on waterhemp and giant ragweed.[3] However, under greenhouse conditions, the mixture with paraquat was slightly antagonistic on waterhemp and giant ragweed.[3] For horseweed, all herbicide mixtures with this compound were classified as having additive interactions.[3]
-
This compound with Group 15 Herbicides: The addition of Group 15 herbicides like acetochlor or pyroxasulfone to this compound plus saflufenacil combinations did not significantly impact soybean response under most conditions.[5] However, in specific soil and environmental conditions, increased soybean injury was observed.[5]
Quantitative Data Summary
The following tables summarize the weed control efficacy from various field and greenhouse experiments.
Table 1: Efficacy of this compound and Herbicide Mixtures on Key Weed Species (% Control)
| Herbicide Combination | Target Weed | Application Rate (g ai ha⁻¹) | % Control (Days After Application) | Interaction Type | Reference |
| This compound | Glyphosate-resistant Waterhemp | 12.5 | 94% (28 DAA) | - | [3] |
| This compound | Glyphosate-resistant Waterhemp | 25 | 99% (28 DAA) | - | [3] |
| This compound | Giant Ragweed | 12.5 | 78% (21 DAA) | - | [5] |
| This compound | Giant Ragweed | 25 | 79% (21 DAA) | - | [3] |
| This compound | Horseweed | 12.5 - 25 | ≤ 20% (28 DAA) | - | [3][5] |
| This compound + Glufosinate | Waterhemp & Giant Ragweed | Not Specified | ≥ 91% | Additive | [3] |
| This compound + Glyphosate | Waterhemp & Giant Ragweed | Not Specified | ≥ 91% | Additive | [3] |
| This compound + Paraquat | Waterhemp & Giant Ragweed | Not Specified | ≥ 91% | Additive | [3] |
| This compound + Saflufenacil | Giant Ragweed | Not Specified | Not Specified | Synergistic | [3] |
| This compound + Saflufenacil | Tall Waterhemp | 12.5 + 25 | 74% (6 WAA) | Additive | [5] |
| This compound + Saflufenacil | Tall Waterhemp | Higher Rates | 84% - 92% (6 WAA) | Additive | [5] |
DAA: Days After Application; WAA: Weeks After Application
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of synergistic effects. The following protocols are synthesized from the cited research.
Protocol 1: Greenhouse Synergy Assessment using Colby's Method
Objective: To determine the nature of interaction (synergistic, additive, or antagonistic) between this compound and other herbicides.
Materials:
-
Target weed species seedlings (e.g., giant ragweed, waterhemp) grown in pots.
-
Technical grade this compound and partner herbicides (e.g., saflufenacil, glufosinate).
-
Formulation reagents and spray chamber.
Procedure:
-
Plant Preparation: Grow weed seedlings to a specific height (e.g., 10-15 cm) under controlled greenhouse conditions.
-
Herbicide Application: Apply herbicides alone and in combination at various rates using a calibrated spray chamber. Include an untreated control.
-
Data Collection: Assess weed control visually as a percentage of biomass reduction compared to the untreated control at specified time points (e.g., 21 days after application).
-
Synergy Calculation (Colby's Method): Calculate the expected additive effect (E) using the formula: E = X + Y - (XY/100) Where:
-
X = % inhibition by herbicide A at a given rate.
-
Y = % inhibition by herbicide B at a given rate.
-
-
Interaction Determination:
-
If the observed response of the combination is significantly greater than E, the interaction is synergistic.
-
If the observed response is similar to E, the interaction is additive.
-
If the observed response is less than E, the interaction is antagonistic.
-
Protocol 2: Field Efficacy Trials for Herbicide Combinations
Objective: To evaluate the performance of this compound tank-mixes under real-world field conditions.
Materials:
-
Naturally infested or seeded field plots with target weed species.
-
Commercial formulations of this compound and partner herbicides.
-
Calibrated field sprayer.
Procedure:
-
Experimental Design: Use a randomized complete block design with multiple replications for each treatment.
-
Treatments: Include this compound alone, partner herbicides alone, tank-mix combinations at various rates, and an untreated control.
-
Application: Apply herbicides at a specific weed growth stage (e.g., 10-20 cm height) using a calibrated field sprayer.
-
Efficacy Assessment: Visually rate weed control on a scale of 0% (no control) to 100% (complete control) at multiple time points (e.g., 7, 14, 21, and 28 days after application).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Visualizing Mechanisms and Workflows
Signaling Pathway of PPO-Inhibiting Herbicides
This compound functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause rapid cell membrane disruption.
Caption: PPO Inhibition Pathway by this compound.
Experimental Workflow for Synergy Validation
The process of validating the synergistic effects of herbicide combinations involves a structured workflow from initial greenhouse screenings to comprehensive field trials.
Caption: Workflow for Validating Herbicide Synergy.
Logical Relationship of Herbicide Interactions
The interaction between two herbicides can be categorized as synergistic, additive, or antagonistic based on the observed and expected responses.
Caption: Logical Determination of Herbicide Interaction.
References
- 1. Complementary activity of this compound and saflufenacil when used in combination for postemergence and residual weed control | Weed Science | Cambridge Core [resolve.cambridge.org]
- 2. cambridge.org [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of this compound + Saflufenacil and Pyroxasulfone for Control of False Cleavers (Galium spurium) and Wild Oat (Avena fatua) [harvest.usask.ca]
- 5. Item - EVALUATION OF this compound, A NEW PROTOPORPHYRINOGEN OXIDASE-INHIBITING HERBICIDE, FOR USE IN SOYBEAN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. WO2022078972A1 - Herbicide combination comprising glufosinate, saflufenacil and this compound - Google Patents [patents.google.com]
- 7. WO2021151743A1 - Herbicide combinations comprising glufosinate and this compound - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures for Trifludimoxazin
The following guide provides essential safety and logistical information for the proper disposal of Trifludimoxazin, a potent herbicide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances.
Immediate Safety and Disposal Principle
The primary directive for this compound waste is to treat it as hazardous material. All waste, including the chemical itself, contaminated materials, and empty containers, must be disposed of at a designated hazardous or special waste collection point in accordance with official local, state, and federal regulations. Never dispose of this compound waste in standard laboratory trash or down the drain.
Step-by-Step Disposal Protocol for this compound Waste
-
Waste Segregation and Collection :
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
-
Collect all materials that have come into contact with this compound, including personal protective equipment (PPE), absorbent materials from spills, and contaminated labware, into this container.
-
-
Storage Pending Disposal :
-
Store the waste container in a locked, secure, and well-ventilated area, segregated from incompatible materials, food, and animal feeds.[1]
-
Ensure the storage area is protected from direct sunlight and sources of heat.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal facility to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary handling information.
-
If a licensed facility is not available, contact your state agency responsible for pesticide regulation or the nearest EPA Regional Office for guidance.[2]
-
Spill Cleanup and Decontamination Protocol
In the event of a spill, follow these procedures to ensure safety and proper containment.
-
Immediate Response :
-
Containment and Absorption :
-
Collection and Disposal :
-
Carefully pick up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1][3]
-
Whenever possible, spilled product should be recovered and used according to its intended label rates. If this is not feasible, the solidified material must be disposed of in a licensed facility.[1][3]
-
-
Decontamination :
Empty Container Disposal
Empty containers must be handled carefully to prevent environmental contamination.
-
Do Not Reuse : Never reuse or refill an empty this compound container.[2]
-
Rinsing : Triple rinse or pressure rinse the container promptly after emptying.[2] The rinsate should be collected and treated as hazardous waste or used as part of a product application if permissible.
-
Disposal : After rinsing, offer the container for recycling if available, or puncture and dispose of it in a sanitary landfill or at an approved waste disposal facility as directed by local regulations.[2]
-
Alternative Disposal (if no facility is available) : In the absence of an approved waste management facility, bury the empty packaging 500mm below the surface in a designated disposal pit, clear of waterways and desirable vegetation, in compliance with relevant government regulations. Do not burn empty containers.[4]
Hazard and Toxicity Data Informing Disposal Procedures
The stringent disposal requirements for this compound are based on its toxicological and environmental hazard profile. The following table summarizes key data from safety assessments.
| Parameter | Value / Classification | Significance for Disposal |
| Acute Oral Toxicity | Low Toxicity (Category III/IV)[2] | While acute toxicity is low, chronic and environmental effects mandate careful disposal. |
| Reproductive Toxicity | Category 1B / 2[1][3] | Suspected of damaging fertility or the unborn child, requiring waste to be handled as hazardous. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects (Acute & Chronic Category 1)[1][3] | Highlights the critical need to prevent any release into waterways or soil. |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure (STOT RE 2)[1][3] | Reinforces the necessity of preventing environmental contamination and human exposure. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory or research setting.
Caption: Workflow for this compound waste management from generation to final disposal.
References
Essential Safety and Logistical Information for Handling Trifludimoxazin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Trifludimoxazin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, you can minimize exposure risks and handle this compound responsibly.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following tables summarize the recommended PPE based on available safety data.
Table 1: Recommended Glove Materials for Handling this compound
| Glove Material | Recommendation | General Chemical Resistance |
| Barrier laminate | Recommended | Excellent resistance to a wide range of chemicals. |
| Butyl rubber | Recommended | High resistance to ketones, esters, and acids. |
| Nitrile rubber | Recommended | Good resistance to oils, greases, and some solvents. |
| Neoprene rubber | Recommended | Moderate resistance to a range of chemicals. |
Note: The absence of specific breakthrough time data necessitates a conservative approach. Always inspect gloves for any signs of degradation before and during use. For prolonged or high-concentration exposure, consider double-gloving. It is strongly advised to consult the glove manufacturer's specific chemical resistance data for the intended application.
A BASF-recommended occupational exposure limit (OEL) for a product containing this compound has been established at 0.824 mg/m³. Based on this OEL, the following table provides guidance on respirator selection using Assigned Protection Factors (APFs). The appropriate respirator must be selected based on a site-specific risk assessment of airborne concentrations.
Table 2: Respiratory Protection Guidelines for this compound
| Potential Airborne Concentration | Required Minimum APF | Recommended Respirator Type |
| Up to 8.24 mg/m³ | 10 | Half-mask air-purifying respirator with organic vapor cartridges and P100 particulate filters. |
| Up to 41.2 mg/m³ | 50 | Full-facepiece air-purifying respirator with organic vapor cartridges and P100 particulate filters. |
| Above 41.2 mg/m³ or unknown | >50 | Powered Air-Purifying Respirator (PAPR) with a full facepiece and appropriate cartridges, or a supplied-air respirator. |
Note: A comprehensive respiratory protection program, including medical evaluation, fit testing, and training, is essential when respirators are required.
| PPE Type | Specification |
| Eye and Face Protection | Chemical splash goggles or a face shield. |
| Body Protection | Long-sleeved shirt and long pants, or a chemical-resistant suit or coveralls, especially when there is a risk of splashing. |
Experimental Protocols: PPE Procedures
Adherence to strict protocols for donning, doffing, and disposing of PPE is crucial to prevent contamination.
-
Hand Hygiene: Thoroughly wash and dry your hands.
-
Gown/Coveralls: Put on the gown or coveralls, ensuring it is securely fastened.
-
Respirator: If required, perform a user seal check to ensure the respirator is properly fitted.
-
Eye and Face Protection: Put on goggles or a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves extend over the sleeves of the gown or coveralls.
-
Gloves: Remove the outer pair of gloves if double-gloved.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body, turning it inside out.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove goggles or face shield from the back.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Perform thorough hand washing with soap and water.
Operational and Disposal Plans
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
Pesticide wastes are regulated, and improper disposal is a violation of federal law.[1] If pesticide wastes cannot be disposed of according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[1]
-
Segregation: All disposable PPE (gloves, gowns, etc.) and other materials contaminated with this compound should be segregated from regular laboratory waste.
-
Collection: Place contaminated materials in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
-
Triple Rinse: For reusable containers, a triple rinse procedure is recommended.[1]
-
Empty the container and allow it to drain.
-
Fill the container one-quarter full with a suitable solvent (e.g., as recommended by the manufacturer or your safety officer) and seal it.
-
Shake or agitate the container thoroughly.
-
Drain the rinsate into a hazardous waste container.
-
Repeat this process two more times.
-
-
Decontamination of Surfaces: Decontaminate work surfaces with an appropriate cleaning agent. All cleaning materials should be disposed of as hazardous waste.
Visualized Workflows
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
